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  • Product: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide
  • CAS: 72085-01-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The document is structured to serve researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the strategic rationale, mechanistic underpinnings, and practical execution of the synthesis. The chosen pathway involves a two-step sequence commencing with the formation of N-benzoylglycine (hippuric acid), followed by a peptide-style coupling with ethanolamine. Each stage is elucidated with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and critical parameters for success. This guide emphasizes scientific integrity through self-validating protocols, in-text citations to authoritative literature, and clear visual aids to facilitate comprehension and reproducibility in a laboratory setting.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, is a diamide derivative built upon a glycine scaffold. A logical retrosynthetic analysis breaks the molecule down into three readily available commercial precursors: benzoic acid, glycine, and ethanolamine.

The synthetic strategy is designed as a convergent two-step process:

  • Step 1: Synthesis of N-Benzoylglycine (Hippuric Acid). This initial step involves the formation of an amide bond between benzoic acid and glycine. The classic Schotten-Baumann reaction, which utilizes benzoyl chloride for the acylation of glycine under basic conditions, is selected for its high efficiency and reliability.[1] This reaction securely attaches the benzoyl cap to the glycine core.

  • Step 2: Amide Coupling of Hippuric Acid and Ethanolamine. The second and final step is the formation of the terminal amide bond. This involves the coupling of the carboxylic acid group of hippuric acid with the primary amine of ethanolamine. To overcome the inherent lack of reactivity from direct condensation, this step requires the activation of the carboxylic acid using standard peptide coupling reagents.[2][3]

This strategic approach is advantageous due to the use of well-documented, high-yielding reactions and the commercial availability of all starting materials, ensuring a cost-effective and scalable process.

G cluster_target Target Molecule cluster_intermediates Key Intermediate cluster_precursors Starting Materials Target N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Hippuric_Acid N-Benzoylglycine (Hippuric Acid) Target->Hippuric_Acid Amide Bond Cleavage Ethanolamine Ethanolamine Target->Ethanolamine Amide Bond Cleavage Benzoic_Acid Benzoic Acid Hippuric_Acid->Benzoic_Acid Amide Bond Cleavage Glycine Glycine Hippuric_Acid->Glycine Amide Bond Cleavage

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, yet the direct reaction between a carboxylic acid and an amine is generally unfavorable. This is because the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable carboxylate-ammonium salt, which resists further nucleophilic attack.[3] Therefore, activation of the carboxylic acid is paramount.

2.1. Acyl Chloride Formation (Schotten-Baumann Reaction)

In the first step of our synthesis, benzoic acid is converted to its more reactive acyl chloride derivative, benzoyl chloride. Glycine, the amine nucleophile, then attacks the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[4][5]

2.2. Carbodiimide-Mediated Coupling

For the second step—coupling hippuric acid with ethanolamine—a milder and more controlled activation method is preferable. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely employed for this purpose.[2][6]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid (hippuric acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6] This intermediate is an excellent leaving group.

  • Nucleophilic Attack: The amine (ethanolamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

  • Product Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing a water-soluble urea byproduct (in the case of EDC), which simplifies purification.

To enhance efficiency and minimize potential side reactions, such as the formation of an N-acylurea byproduct, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[6] HOBt rapidly converts the O-acylisourea into an active ester, which is less prone to side reactions and provides a cleaner reaction profile.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Part 3.1: Synthesis of N-Benzoylglycine (Hippuric Acid)

This protocol is adapted from the well-established Schotten-Baumann reaction methodology.[1]

  • Reagents and Materials:

    • Glycine (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Benzoyl Chloride (1.1 eq)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, Büchner funnel

  • Step-by-Step Procedure:

    • In a 250 mL round-bottom flask, dissolve glycine (e.g., 7.5 g, 0.1 mol) and potassium carbonate (e.g., 34.5 g, 0.25 mol) in 100 mL of deionized water. Cool the solution in an ice bath to approximately 5 °C.

    • While stirring vigorously, add benzoyl chloride (e.g., 12.7 mL, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours to ensure the reaction goes to completion.

    • Transfer the reaction mixture to a separatory funnel. If any unreacted benzoyl chloride is present as an oil, it can be removed.

    • Carefully acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3 (test with pH paper). A white precipitate of hippuric acid will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

    • Recrystallize the crude product from hot water to obtain pure N-benzoylglycine. Dry the crystals in a vacuum oven.

Part 3.2: Synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

This protocol utilizes a standard EDC/HOBt coupling method, known for its efficiency and clean reaction profile.[6][7]

  • Reagents and Materials:

    • N-Benzoylglycine (Hippuric Acid) (1.0 eq)

    • Ethanolamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, rotary evaporator

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add N-benzoylglycine (e.g., 1.79 g, 10 mmol), HOBt (e.g., 1.62 g, 12 mmol), and anhydrous DMF (50 mL).

    • Stir the mixture until all solids dissolve, then add EDC (e.g., 2.30 g, 12 mmol) in one portion. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate vial, dissolve ethanolamine (e.g., 0.67 g, 11 mmol) in a small amount of DMF and add it to the reaction flask, followed by the addition of DIPEA (e.g., 4.35 mL, 25 mmol).

    • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure target compound.

G A 1. Reagent Addition (Hippuric Acid, HOBt, EDC in DMF) B 2. Pre-activation (15 min @ RT) A->B Formation of Active Ester C 3. Nucleophile Addition (Ethanolamine, DIPEA) B->C D 4. Reaction (12-18h @ RT) C->D Amide Bond Formation E 5. Aqueous Workup (Quench, Extraction) D->E Isolation F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G H Final Product G->H

Caption: Experimental workflow for the final coupling step.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

ParameterN-Benzoylglycine (Hippuric Acid)N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide
Appearance White crystalline solidWhite to off-white solid
Molecular Formula C₉H₉NO₃C₁₁H₁₄N₂O₃
Molecular Weight 179.17 g/mol 222.24 g/mol
Melting Point 187-188 °C[1]Data not widely reported; requires experimental determination.
¹H NMR (DMSO-d₆) δ ~12.7 (s, 1H, COOH), δ ~8.8 (t, 1H, NH), δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~3.9 (d, 2H, CH₂)δ ~8.8 (t, 1H, NH-COPh), δ ~7.9 (m, 3H, NH-CH₂OH & Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~4.8 (t, 1H, OH), δ ~3.9 (d, 2H, NH-CH₂-CO), δ ~3.4 (q, 2H, CH₂-OH), δ ~3.2 (q, 2H, NH-CH₂)
IR Spectroscopy (cm⁻¹) ~3300 (N-H), ~3000-2500 (O-H, broad), ~1740 (C=O, acid), ~1640 (C=O, amide I), ~1540 (N-H bend, amide II)~3300 (O-H, N-H), ~1640 (C=O, amide I, multiple bands expected), ~1540 (N-H bend, amide II)[8]
Mass Spectrometry [M+H]⁺ = 180.06[M+H]⁺ = 223.11

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.

Critical Parameters and Troubleshooting

  • Moisture Control: For the EDC/HOBt coupling reaction, the use of anhydrous solvents and a dry (e.g., nitrogen or argon) atmosphere is crucial. EDC is sensitive to hydrolysis, which deactivates the reagent and leads to lower yields.

  • Stoichiometry and Order of Addition: Pre-activating the carboxylic acid with EDC/HOBt before adding the amine is a critical step to prevent side reactions. Using a slight excess of the coupling agents and the amine can help drive the reaction to completion. A tertiary amine base like DIPEA is essential to neutralize the acids formed and maintain a favorable reaction pH without interfering as a nucleophile.

  • Temperature Management: The initial acylation of glycine is exothermic. Maintaining a low temperature during the addition of benzoyl chloride is vital to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride.

  • Purification: The primary byproduct of EDC-mediated coupling is a water-soluble urea, which is largely removed during the aqueous workup. However, for high-purity applications, column chromatography is the most effective method for removing any residual starting materials or minor byproducts.

Conclusion

This guide outlines a scientifically sound, logical, and reproducible two-step pathway for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. By leveraging the classic Schotten-Baumann reaction and a modern carbodiimide-mediated amide coupling, the target molecule can be produced efficiently from inexpensive, readily available starting materials. The detailed protocols, mechanistic explanations, and discussion of critical parameters provide researchers with the necessary tools to successfully implement this synthesis in a laboratory setting.

References

  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil.
  • International Journal of Scientific Research. (2020). Efficient and Green Protocol for the Synthesis of Hippuric Acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link].

  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link].

  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • ScholarWorks @ Georgia State University. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Ixazomib-impurities. Retrieved from [Link].

  • Wikipedia. (n.d.). Hippuric acid. Retrieved from [Link].

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • e-Polymers. (n.d.). Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO).
  • PubMed. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)
  • Chem LibreTexts. (2022). 21.7: Chemistry of Amides.
  • International Journal of Pharmaceutical Sciences and Research. (2025).
  • ResearchGate. (n.d.). Reaction of N-benzoyl glycine and amino acids to test the selectivity.
  • Growing Science. (2022).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride.
  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a chemical entity belonging to the benzamide class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a chemical entity belonging to the benzamide class of compounds, incorporating both amide and hydroxyl functionalities. While specific comprehensive studies on this molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a detailed analysis of its core chemical properties, leveraging both established data for the compound and predictive insights derived from structurally analogous molecules. The content herein is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical characteristics, potential synthetic routes, analytical methodologies, and putative biological relevance. A critical aspect of this whitepaper is the clear delineation between experimentally verified data for the target molecule and theoretical properties extrapolated from related chemical structures, thereby ensuring scientific integrity and providing a roadmap for future empirical investigation.

Introduction and Molecular Overview

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, with the Chemical Abstracts Service (CAS) number 72085-01-9, is a molecule that integrates a benzoyl group attached to a glycine-like scaffold, which is further functionalized with a hydroxyethyl amide. This unique combination of a rigid aromatic ring and a flexible, hydrophilic side chain suggests potential for diverse intermolecular interactions, a key consideration in drug design and materials science. The presence of multiple hydrogen bond donors and acceptors, as well as a hydrophobic phenyl group, imparts an amphiphilic character to the molecule.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide-
CAS Number 72085-01-9,
Molecular Formula C11H14N2O3,
Molecular Weight 222.24 g/mol ,
Melting Point 126-128 °C
Synonyms N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide, Benzamide, N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in research and development. In the absence of published experimental spectra for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, this section provides predicted characteristics based on its chemical structure and data from analogous compounds.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental and formulation contexts. Based on its structure, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is predicted to exhibit the following solubility characteristics:

  • Aqueous Solubility: The presence of two amide groups and a terminal hydroxyl group suggests that the molecule will have a degree of water solubility. However, the hydrophobic benzene ring will limit this. Its solubility is expected to be moderate and can likely be enhanced by adjusting the pH to protonate the amide nitrogens under strongly acidic conditions, although amide hydrolysis may become a competing factor.

  • Organic Solvent Solubility: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) due to the presence of hydrogen bonding functionalities. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexane and diethyl ether.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of several distinct proton environments. Key predicted signals include:

    • Aromatic protons of the benzamide group appearing in the downfield region (δ 7.5-8.0 ppm).

    • Amide protons (N-H) would likely appear as broad signals, with their chemical shifts being highly dependent on the solvent and concentration.

    • The methylene protons of the ethylenediamine backbone and the hydroxyethyl group would be expected in the range of δ 3.0-4.0 ppm, likely showing coupling with each other.

    • The hydroxyl proton (-OH) would also present as a broad signal, the position of which is solvent-dependent.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the two amide groups (δ 165-175 ppm), the aromatic carbons (δ 125-135 ppm), and the aliphatic carbons of the side chain (δ 40-70 ppm).

The IR spectrum would be characterized by the following key absorption bands, indicative of its functional groups:

  • N-H Stretching: Amide N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹.

  • O-H Stretching: A broad absorption band for the hydroxyl group is anticipated around 3200-3600 cm⁻¹.

  • C=O Stretching: Strong absorption bands for the amide carbonyl groups (Amide I band) would be prominent in the region of 1630-1680 cm⁻¹.

  • N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1510-1570 cm⁻¹.

  • C-N Stretching: Amide C-N stretching vibrations would appear in the 1200-1400 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range would correspond to the benzene ring.

In an electrospray ionization mass spectrum (ESI-MS), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 223.1. Fragmentation patterns would likely involve the cleavage of the amide bonds, leading to characteristic fragment ions corresponding to the benzoyl group and the side chain.

Synthesis and Purification Strategies

Proposed Synthetic Pathways

Two logical retrosynthetic disconnections point to viable synthetic strategies:

G cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Acylation target N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide startA1 Hippuric Acid target->startA1 Amide bond disconnection startA2 Ethanolamine target->startA2 Amide bond disconnection startB1 Benzoyl Chloride target->startB1 Amide bond disconnection startB2 2-Amino-N-(2-hydroxyethyl)acetamide target->startB2 Amide bond disconnection reagentA Coupling Agent (e.g., DCC, EDC) reagentB Base (e.g., Triethylamine)

Caption: Retrosynthetic analysis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Experimental Protocol: A General Approach (Pathway A)

This protocol outlines a general procedure for the synthesis via the coupling of hippuric acid and ethanolamine. Note: This is a theoretical protocol and would require optimization.

Step 1: Activation of Hippuric Acid

  • Dissolve hippuric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in the presence of an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the activated ester.

Step 2: Amide Bond Formation

  • To the solution of the activated hippuric acid, add ethanolamine (1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system.

Analytical Methodologies for Characterization and Quantification

The development of robust analytical methods is crucial for ensuring the purity and quantifying the concentration of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be a suitable technique for the analysis of this compound.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) would be appropriate.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both likely containing a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, would be effective.

  • Detection: The benzamide chromophore allows for UV detection, likely at a wavelength around 230 nm or 254 nm.

  • Application: This method would be suitable for purity assessment and quantification in bulk material and simple formulations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the quantification of the compound in complex biological matrices (e.g., plasma, tissue homogenates), a more sensitive and selective UPLC-MS/MS method would be necessary.[1]

G cluster_workflow UPLC-MS/MS Analytical Workflow sample Biological Sample (e.g., Plasma) extraction Protein Precipitation / LLE / SPE sample->extraction uplc UPLC Separation (C18 column) extraction->uplc msms MS/MS Detection (MRM mode) uplc->msms quant Quantification msms->quant

Sources

Foundational

An In-depth Technical Guide to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical compound N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The document delves into its nomenclature, physicochemical properties, a detailed plausible synthesis pathway with step-by-step protocols, and a discussion of its potential applications based on its chemical structure, particularly within the realms of chemical biology and materials science. Safety considerations for handling this compound are also addressed. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Nomenclature

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a bifunctional organic molecule belonging to the benzamide class of compounds. Its structure incorporates a benzoyl group, a glycine-like spacer, and a hydroxyethylamino moiety. This unique combination of a rigid aromatic ring and a flexible, hydrophilic side chain suggests its potential utility as a versatile building block in medicinal chemistry and materials science.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for this compound is N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide .

Several synonyms are also used in chemical literature and supplier catalogs:

  • Benzamide, N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-

  • N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide[1]

The Chemical Abstracts Service (CAS) has assigned the registry number 72085-01-9 to this compound.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Chemical Structure

The chemical structure of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is depicted below.

G Proposed Synthesis Workflow cluster_step1 Step 1: Synthesis of N-(2-hydroxyethyl)glycine cluster_step2 Step 2: Amidation cluster_step3 Step 3: N-Benzoylation A Glyoxylic Acid C N-(2-hydroxyethyl)glycine A->C Pd/C, H₂ B Ethanolamine B->C D N-(2-hydroxyethyl)glycine F N-(2-hydroxyethyl)glycinamide D->F Coupling Agent (e.g., DCC, EDC) E Ammonia E->F G N-(2-hydroxyethyl)glycinamide I N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide G->I Base (e.g., Triethylamine) H Benzoyl Chloride H->I

Sources

Exploratory

An Exploratory Technical Guide to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS 72085-01-9)

Preamble: Navigating the Uncharted Territory of a Novel Benzamide In the vast landscape of chemical compounds, there exist entities that, despite their documented presence, remain largely unexplored. N-(2-((2-Hydroxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Benzamide

In the vast landscape of chemical compounds, there exist entities that, despite their documented presence, remain largely unexplored. N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, identified by the CAS number 72085-01-9, is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of in-depth studies on its synthesis, biological activity, and potential applications. This guide, therefore, deviates from a conventional whitepaper. Instead, it serves as an exploratory technical manual for the research scientist. Drawing upon established principles of medicinal chemistry and leveraging data from structurally analogous compounds, this document aims to provide a robust framework for initiating research into this novel benzamide. We will dissect its structure to infer potential synthetic routes, hypothesize its biological relevance, and propose detailed experimental workflows for its characterization and evaluation. This guide is crafted to empower researchers to transform this chemical entity from a mere catalog entry into a well-characterized molecule with potential scientific value.

Physicochemical and Structural Attributes: A Predictive Overview

A foundational step in the investigation of any new chemical entity is the characterization of its physicochemical properties. In the absence of empirical data for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, we can utilize computational tools to predict key parameters that will influence its behavior in biological and chemical systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄N₂O₃Defines the elemental composition and molar mass.
Molecular Weight 222.24 g/mol Influences diffusion rates and absorption.
LogP (Octanol-Water Partition Coefficient) -0.8 to -1.2Indicates the compound's hydrophilicity, affecting solubility and membrane permeability. A negative value suggests good water solubility.
Topological Polar Surface Area (TPSA) 84.6 ŲPredicts transport properties; a value under 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 3Influences binding to biological targets and solubility.
Hydrogen Bond Acceptors 4Affects solubility and target interaction.
Rotatable Bonds 6Relates to conformational flexibility and binding affinity.

These predicted properties suggest that N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a relatively small, polar molecule with good aqueous solubility. Its TPSA and molecular weight are within the ranges typically associated with orally bioavailable drugs.

Proposed Synthetic Pathways: From Conception to Realization

The synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide can be approached through several logical retrosynthetic pathways. The core challenge lies in the selective formation of the two amide bonds. Below, we propose a plausible and efficient synthetic route.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical disconnection of the target molecule suggests two primary amide bond formations. A practical forward synthesis would involve the coupling of a benzoylated glycine derivative with 2-aminoethanol.

Retrosynthesis Target N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Intermediate1 N-Benzoylglycine Target->Intermediate1 Amide Disconnection Intermediate2 2-Aminoethanol Target->Intermediate2 Amide Disconnection StartingMaterial1 Benzoic Acid Intermediate1->StartingMaterial1 Amide Disconnection StartingMaterial2 Glycine Intermediate1->StartingMaterial2 Amide Disconnection SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-Benzoylglycine cluster_step2 Step 2: Amide Coupling Glycine Glycine NBenzoylglycine N-Benzoylglycine Glycine->NBenzoylglycine BenzoylChloride Benzoyl Chloride BenzoylChloride->NBenzoylglycine Aminoethanol 2-Aminoethanol Target Final Product Aminoethanol->Target NBenzoylglycine_ref N-Benzoylglycine NBenzoylglycine_ref->Target Coupling EDC, HOBt Coupling->Target MOA TargetCompound N-(2-((2-Hydroxyethyl)amino) -2-oxoethyl)benzamide Enzyme Potential Target Enzyme (e.g., HDAC, Protease) TargetCompound->Enzyme Inhibition SignalingPathway Downstream Signaling Pathway Enzyme->SignalingPathway Modulation BiologicalEffect Biological Effect (e.g., Anti-proliferative, Anti-inflammatory) SignalingPathway->BiologicalEffect

Foundational

physical and chemical properties of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, a notable member of the benzamide class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, a notable member of the benzamide class of compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its physical and chemical properties, a plausible synthesis pathway, and an exploration of its potential therapeutic applications. Drawing upon established knowledge of analogous compounds and predictive methodologies, this document aims to equip researchers with the foundational information necessary for its further investigation and utilization in the laboratory setting. The benzamide scaffold is a well-established pharmacophore, and derivatives continue to be explored for a wide range of biological activities, including but not limited to their roles as enzyme inhibitors and modulators of cellular pathways. This guide synthesizes available data to present a holistic view of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, highlighting its potential as a valuable tool in the pursuit of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a chemical entity with the CAS Number 72085-01-9.[1] Its molecular structure, characterized by a benzamide core linked to a hydroxyethylamino-acetamide moiety, bestows upon it a unique combination of properties that are pertinent to its potential biological activity and formulation characteristics.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide-
CAS Number 72085-01-9[1]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Melting Point 126-128 °C-
Appearance Predicted to be a white to off-white solid[2]

Solubility Profile (Predicted)

Table 2: Predicted Solubility

SolventPredicted SolubilityRationale
WaterSparingly soluble to solubleThe presence of multiple hydrogen bond donors and acceptors should facilitate some aqueous solubility, though the benzene ring may limit it.
Methanol, EthanolSolublePolar protic solvents are expected to effectively solvate the molecule through hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent that should readily dissolve the compound.
Dichloromethane (DCM)Slightly solubleA less polar solvent, solubility is expected to be limited.
HexanesInsolubleA nonpolar solvent, unlikely to dissolve the polar compound.

Synthesis and Characterization

While a specific, detailed synthesis protocol for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not explicitly documented in readily available literature, a highly plausible synthetic route can be devised based on established amide bond formation reactions and the synthesis of analogous compounds. A logical and efficient approach would involve the coupling of hippuric acid (N-benzoylglycine) with ethanolamine.

Proposed Synthetic Pathway

Synthesis_Pathway HippuricAcid Hippuric Acid Intermediate Activated Hippuric Acid HippuricAcid->Intermediate Ethanolamine Ethanolamine Product N-(2-((2-Hydroxyethyl)amino)- 2-oxoethyl)benzamide Ethanolamine->Product CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->Intermediate Solvent Solvent (e.g., DMF, DCM) Solvent->Product Intermediate->Product

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide via a carbodiimide-mediated coupling reaction.

Materials:

  • Hippuric Acid

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hippuric acid (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add ethanolamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methylene protons of the glycine and ethanolamine moieties, and the hydroxyl and amide protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the two amide groups, the aromatic carbons, and the aliphatic carbons of the ethyl and hydroxyethyl chains.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the amide groups, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.24). Fragmentation patterns would likely involve cleavage of the amide bonds.

Reactivity and Stability

The chemical reactivity and stability of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide are dictated by the functional groups present in its structure.

  • Amide Bonds: The two amide linkages are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the molecule into its constituent components: benzoic acid, glycine, and ethanolamine.

  • Hydroxyl Group: The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be esterified or etherified under appropriate conditions.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions (ambient temperature and pressure, protected from light). However, prolonged exposure to harsh conditions should be avoided. A formal stability study would be required to fully elucidate its degradation profile.

Potential Therapeutic Applications in Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents for a wide range of diseases.[3] The structural features of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide suggest several potential avenues for its application in drug discovery.

Therapeutic_Applications cluster_Applications Potential Therapeutic Areas Compound N-(2-((2-Hydroxyethyl)amino)- 2-oxoethyl)benzamide Oncology Oncology Compound->Oncology HDAC Inhibition, Tubulin Polymerization Inhibition Neurodegenerative Neurodegenerative Diseases Compound->Neurodegenerative Enzyme Modulation, Receptor Binding Inflammatory Inflammatory Disorders Compound->Inflammatory Autotaxin Inhibition

Figure 2: Potential therapeutic applications of the compound.

Oncology

Benzamide derivatives are well-known for their anticancer properties, often acting through mechanisms such as histone deacetylase (HDAC) inhibition and tubulin polymerization inhibition.[3] A related compound, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), is a known selective inhibitor of HDAC6 and has been studied for its potential anticancer effects.[4] Given the structural similarities, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide warrants investigation for its potential as an HDAC inhibitor.

Neurodegenerative Diseases

Substituted benzamides have been explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanisms of action in this context often involve the modulation of various enzymes and receptors within the central nervous system.

Inflammatory Diseases

Certain benzamide derivatives have been identified as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), a key signaling molecule in inflammatory processes. Inhibition of the ATX-LPA pathway is a promising therapeutic strategy for a range of inflammatory and fibrotic diseases.

Conclusion

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a molecule with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the benzamide scaffold, makes it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further exploration into the biological activities and therapeutic potential of this promising compound. The detailed protocols and compiled data herein should facilitate the seamless integration of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide into ongoing and future drug development programs.

References

  • ScholarWorks at Georgia State University. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Retrieved from [Link]

  • Lead Sciences. N-(2-Hydroxyethyl)benzamide. Retrieved from [Link]

  • Chemicea Pharmaceuticals Pvt Ltd. (2025).
  • Chemicea Pharmaceuticals Pvt Ltd. (2025).
  • ResearchGate. (2022). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Synthesis, characterization and biological evaluation of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • Google Patents. (2013). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ChemSynthesis. (2025). N-[1-(chloromethyl)-2-(hydroxyamino)-2-oxoethyl]benzamide. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • ProbeChem. (2025).
  • MedchemExpress. (2025).
  • Pharmaffiliates. Ixazomib-impurities. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Retrieved from [Link]

  • PubMed. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Retrieved from [Link]

  • PubMed. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from [Link]

  • Pharmaffiliates. Ixazomib-impurities - Chiral standards. Retrieved from [Link]

  • US EPA. Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details - SRS. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Elucidating the Mechanism of Action for Novel Benzamide Derivatives: A Methodological Framework for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

An in-depth technical guide by a Senior Application Scientist Introduction: The "How" Beyond the "What" In drug discovery, identifying a bioactive "hit" is merely the opening chapter. The true scientific narrative lies i...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The "How" Beyond the "What"

In drug discovery, identifying a bioactive "hit" is merely the opening chapter. The true scientific narrative lies in understanding its mechanism of action—the precise molecular interactions that drive its physiological effects. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse activities, from antipsychotics to antiemetics. Consequently, a novel derivative such as N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide presents both an opportunity and a challenge. Its structure, featuring a flexible hydroxyethyl amino-amide side chain, suggests the potential for unique hydrogen bonding and interactions not seen in more rigid analogs.

This document outlines a systematic, multi-phase approach to deconstruct the MoA of such a compound. We will operate under the assumption that this molecule has shown promising activity in a preliminary phenotypic screen, but its direct molecular target is unknown. Our goal is to build a self-validating cascade of experiments, where each stage logically informs the next, culminating in a high-confidence MoA model.

Phase 1: From Phenotype to Plausible Targets - A Funneling Strategy

The initial phase is characterized by broad, unbiased screening to generate testable hypotheses. The core principle is to narrow the vast landscape of the human proteome down to a manageable number of high-probability candidate targets.

In Silico Profiling: The Blueprint of Possibility

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable starting point. The objective is to leverage the accumulated knowledge of chemical biology to predict potential targets based on structural and chemical similarities.

  • Rationale: The principle of molecular similarity dictates that structurally related molecules often share biological targets. By comparing our lead compound to vast databases, we can identify known pharmacophores and potential off-targets.

  • Workflow:

    • Structural Similarity Searching: Utilize platforms like ChEMBL or PubChem to find known compounds with a high Tanimoto similarity score to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The resulting list of analogs provides an immediate, albeit putative, list of potential targets.

    • Pharmacophore Modeling: Employ software to model the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen virtual libraries of known protein structures to identify those with complementary binding pockets.

    • Reverse Docking: Screen the compound's structure against a library of druggable protein targets to predict binding affinity and pose, providing a ranked list of potential interactions.

This in silico analysis does not yield a definitive answer but rather a set of prioritized hypotheses that will guide the design of subsequent cell-based and biochemical assays.

Phenotypic Screening: Contextualizing Biological Activity

Phenotypic screening, which measures the effect of a compound on cell behavior or function without a preconceived target, provides the crucial first layer of biological validation.

  • Rationale: Observing a consistent, dose-dependent effect in a disease-relevant cellular model confirms that the compound is cell-permeable and bioactive. The nature of the phenotypic change (e.g., apoptosis, cell cycle arrest, neurite outgrowth) offers vital clues about the underlying pathways being modulated.

  • Workflow Diagram: The following diagram illustrates a typical phenotypic screening cascade designed to refine our understanding of the compound's activity profile.

Phenotypic_Screening_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Focused Validation A Compound Library (N-(...)) B Primary Screen: High-Content Imaging (e.g., Cell Painting Assay) A->B C Data Analysis: Multi-parameter Phenotypic Clustering B->C D Hypothesis Generation (e.g., 'Induces Apoptosis') C->D Identified Phenotypic Cluster E Secondary Assays: - Caspase-3/7 Glo - Annexin V Staining - Cell Cycle Analysis (FACS) D->E F Confirmation of Phenotype (Dose-Response) E->F G Proceed to Target Deconvolution F->G Validated Biological Effect

Caption: Workflow for phenotypic screening to validate and characterize compound activity.

Target Deconvolution: Connecting Phenotype to Protein

With a confirmed cellular phenotype, the next critical step is to identify the specific molecular target(s) responsible. Several powerful, unbiased techniques can achieve this.

  • Affinity Chromatography: The compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. It is a powerful tool for verifying direct target engagement in a native cellular environment.

Phase 2: Mechanism Dissection - From Binding to Pathway

Once a high-confidence target is identified and validated, the focus shifts to understanding the functional consequences of the compound-target interaction.

Confirming Target Engagement in a Cellular Context

CETSA provides an elegant method to confirm that the compound physically interacts with its putative target within intact cells.

  • Cell Culture & Treatment: Culture the selected cell line to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with a saturating concentration of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Mapping the Downstream Signaling Cascade

Binding to a target is only the beginning. We must now determine how this interaction modulates the protein's function and affects downstream signaling pathways.

  • Rationale: Whether the compound is an agonist, antagonist, or allosteric modulator will determine the cellular response. Analyzing key downstream nodes provides functional validation of the MoA.

  • Methodology:

    • Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling molecules downstream of the target.

    • Quantitative PCR (qPCR): To assess changes in the expression of target-regulated genes.

    • Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway .

Let's hypothesize our screening identified the target as a novel kinase, "Kinase X." The following diagram illustrates how N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide might inhibit this kinase and its downstream effects.

Signaling_Pathway compound N-(...) benzamide target Kinase X compound->target Inhibition sub1 Substrate 1 (Phosphorylated) target->sub1 P sub2 Substrate 2 (Phosphorylated) target->sub2 P tf Transcription Factor (Active) sub1->tf sub2->tf gene Target Gene Expression tf->gene Activation phenotype Cellular Phenotype (e.g., Apoptosis) gene->phenotype

Foundational

The Therapeutic Potential of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Derivatives: A Technical Guide

Introduction: Unlocking the Versatility of the Benzamide Scaffold The N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide scaffold represents a promising area of medicinal chemistry, building upon the well-established ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Versatility of the Benzamide Scaffold

The N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide scaffold represents a promising area of medicinal chemistry, building upon the well-established therapeutic relevance of the broader benzamide and salicylamide (2-hydroxybenzamide) families. These core structures are known pharmacophores, giving rise to a diverse array of drugs with activities spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][2][3] The introduction of a hydroxyethylamino-oxoethyl moiety at the N-position of the benzamide core offers unique opportunities for modulating physicochemical properties and exploring novel interactions with biological targets. This guide provides an in-depth exploration of the biological activities of these derivatives, grounded in the established pharmacology of analogous compounds, and offers practical insights for researchers and drug development professionals. We will delve into key therapeutic areas, detail the underlying mechanisms of action, present relevant biological data from closely related structures, and provide robust experimental protocols to empower further research and development in this exciting field.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of the benzamide and particularly the salicylamide scaffold have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

A primary anticancer mechanism for many salicylamide derivatives is the inhibition of critical signaling pathways essential for cancer cell proliferation, survival, and metastasis. Two of the most notable targets are the STAT3 and NF-κB pathways, which are constitutively active in a wide range of human cancers.[1]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation by upstream kinases (e.g., JAKs, Src), dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis. Salicylamide derivatives can interfere with this cascade, leading to the downregulation of these oncogenic gene products.[1]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that governs the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The inhibition of NF-κB signaling can render cancer cells more susceptible to apoptosis.[1]

STAT3_NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization stat3_nuc STAT3 Dimer stat3_dimer->stat3_nuc Nuclear Translocation ikk IKK Complex nfkb_ikb NF-κB / IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation benzamide Benzamide Derivative benzamide->stat3 Inhibits benzamide->ikk Inhibits gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) stat3_nuc->gene_transcription Promotes nfkb_nuc->gene_transcription Promotes

Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Certain benzamide derivatives have been identified as inhibitors of the ABCG2 transporter. By blocking the efflux pump, these compounds can resensitize resistant cancer cells to conventional anticancer drugs.[4]

Quantitative Data: Cytotoxicity of Structurally Related Phenylacetamide Derivatives

While extensive data for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide derivatives is not yet available, the cytotoxic activities of structurally similar phenylacetamide derivatives provide a valuable reference for their potential anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cell growth.

DerivativeCell LineIC50 (µM)Reference
3d derivativeMDA-MB-4680.6 ± 0.08[5]
PC-120.6 ± 0.08[5]
MCF-70.7 ± 0.4[5]
3c derivativeMCF-70.7 ± 0.08[5]
3h derivative (para methoxylated)MDA-MB-4681.73 ± 0.13[5]
2b derivative (nitro moiety)PC352[5]
Imatinib (Reference)PC340[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: A Renewed Hope Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzamide derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic microbes.[7][8]

Mechanism of Action: Disruption of Microbial Integrity

While the exact mechanisms can vary, some N-phenylacetamide derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[2] This disruption can lead to the leakage of intracellular components and ultimately, cell death.

Quantitative Data: Antimicrobial Activity of Structurally Related Benzamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-benzamide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]

Compound IDEscherichia coli MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Reference
5a3.126.25[7]
6b3.12>25[7]
6c>256.25[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[2]

antimicrobial_workflow start Start: Prepare Compound Stock Solution prepare_dilutions Prepare Serial Dilutions in 96-well Plate start->prepare_dilutions add_inoculum Add Standardized Microbial Inoculum to Each Well prepare_dilutions->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: Lowest Concentration with No Visible Growth read_mic->end

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide derivatives is profoundly influenced by their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • The 2-Hydroxyl Group: For salicylamide derivatives, the phenolic hydroxyl group at the 2-position of the benzamide ring is generally considered essential for activity. It is believed to participate in key hydrogen bonding interactions with target proteins.[1]

  • Substitution on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly impact biological activity. For instance, halogen substitution, particularly a chlorine atom at the 5-position of the salicylic acid ring, has been shown to enhance the anticancer activity of salicylamides.[1]

  • N-Substitution on the Amide: The substituent on the amide nitrogen plays a critical role in determining potency and selectivity. For anticancer salicylamides, bulky aromatic or heteroaromatic groups are often favored.[1] The length and nature of the linker, in this case, the hydroxyethylamino-oxoethyl group, can also significantly influence activity.[1]

Conclusion and Future Directions

The N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide scaffold holds considerable promise for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The insights gleaned from the study of structurally related benzamide and salicylamide derivatives provide a strong foundation for the rational design and synthesis of new chemical entities with enhanced potency and selectivity. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a battery of biological assays, including those detailed in this guide. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

  • BenchChem. (2025). Structure-Activity Relationship of N-(2-aminoethyl)
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of N-(2-hydroxyethyl)-2-phenylacetamide Analogs.
  • Al-Suaily, M. A., et al. (2024).
  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(11), 5899.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)
  • Ghotaslou, R., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4228.
  • BenchChem. (2025). Validating an Antimicrobial Assay with N-(2-hydroxyethyl)
  • BenchChem. (2025). Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Action.
  • Smolecule. (n.d.). N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide.
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Exploratory

A Technical Guide to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and its Analogs: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a molecule of interest within the broader, pharmacologically significant class of benzamide de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a molecule of interest within the broader, pharmacologically significant class of benzamide derivatives. While specific research on this compound is nascent, its structural motifs—a benzamide core linked to an N-substituted glycinamide—suggest a rich potential for biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound class. By examining established methodologies for analogous structures, we offer a predictive framework for researchers exploring this chemical space. The narrative emphasizes the rationale behind experimental design and provides detailed, actionable protocols for synthesis and preliminary biological evaluation.

Introduction: Situating N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] These compounds often exert their effects through specific interactions with enzymes or receptors. The title compound, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, integrates this established pharmacophore with a flexible, hydrogen-bond-rich side chain, suggesting potential for novel biological interactions.

The core structure can be deconstructed into three key components:

  • Benzoyl Group: A primary aromatic ring that can be substituted to modulate lipophilicity, electronic properties, and target binding.

  • Amide Linker: A rigid, planar unit that provides structural integrity and participates in hydrogen bonding.

  • N-acylated Amino Acid Amide Side Chain: This hydrophilic chain, terminating in a primary alcohol, can significantly influence solubility and pharmacokinetic properties, as well as provide additional points of interaction with biological targets.

Given the limited direct literature, this guide will leverage data from structurally related N-acyl amino acid amides and benzamide derivatives to build a comprehensive technical profile.

Synthetic Strategies for N-Acyl Amino Acid Amides

The synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and its analogs typically proceeds via a convergent synthesis involving the formation of two key amide bonds. The general retrosynthetic approach is outlined below.

G cluster_route1 Route A cluster_route2 Route B Target N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Amide1 Amide Bond Formation (1) Target->Amide1 Amide2_alt Amide2_alt Target->Amide2_alt Alternative Amide Bond Formation Intermediate N-(2-amino-2-oxoethyl)benzamide Amide1->Intermediate Starting4 Ethanolamine Amide1->Starting4 Amide2 Amide Bond Formation (2) Starting1 Benzoyl Chloride or Benzoic Acid Amide2->Starting1 Starting2 Glycinamide Amide2->Starting2 Intermediate->Amide2 Starting3 2-Chloroacetyl Chloride Intermediate2 N-(2-hydroxyethyl)-2-chloroacetamide Amide1_alt Amide1_alt Intermediate2->Amide1_alt Amide Bond Formation Amide2_alt->Starting1 Amide2_alt->Intermediate2 Amide1_alt->Starting3 Amide1_alt->Starting4

Caption: Retrosynthetic analysis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Key Methodologies for Amide Bond Formation

The formation of amide bonds is a cornerstone of organic synthesis. For the preparation of benzamide derivatives, several reliable methods are available:

  • Acyl Chloride Method: This classic and robust method involves the reaction of an amine with an acyl chloride. It is often rapid and high-yielding.

  • Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form an O-acylisourea intermediate, which is then readily attacked by an amine. This method is popular in peptide synthesis and for molecules with sensitive functional groups.

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes like lipases or dedicated N-acyl amino acid synthases offer a green and highly selective alternative to chemical methods.[3][4] These reactions are often performed in aqueous media under mild conditions, minimizing the need for protecting groups.[5]

Detailed Synthetic Protocol (Hypothetical)

The following protocol describes a plausible two-step synthesis based on common laboratory practices for analogous compounds.

Step 1: Synthesis of N-(2-chloroacetyl)glycine

  • Reaction Setup: To a stirred solution of glycine (1.0 eq) and sodium hydroxide (2.2 eq) in water at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the disappearance of starting materials by thin-layer chromatography (TLC).

  • Workup and Isolation: Acidify the reaction mixture with concentrated HCl to pH 1-2. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-chloroacetyl)glycine.

Step 2: Synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-chloroacetyl)glycine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Amine Addition: Add ethanolamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Structural Characterization

The characterization of the final compound is crucial to confirm its identity and purity. The expected physicochemical properties for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide are listed below.

PropertyPredicted Value/TechniqueRationale
Molecular Formula C11H14N2O3[6]Based on the chemical structure.
Molecular Weight 222.24 g/mol [6]Sum of atomic weights.
Melting Point 126-128°C[7]As reported for a similar compound.
1H NMR Signals in aromatic (7-8 ppm), amide (8-9 ppm), and aliphatic (3-4 ppm) regions.To confirm the proton environment.
13C NMR Peaks for carbonyls (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (40-70 ppm).To identify all unique carbon atoms.
Mass Spectrometry [M+H]+ at m/z 223.10To confirm the molecular weight.
FT-IR N-H stretch (~3300 cm-1), C=O stretch (~1640 cm-1), C-N stretch (~1540 cm-1).To identify key functional groups.

Potential Therapeutic Applications

While N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide itself has not been extensively studied, the broader class of benzamide derivatives has shown promise in a variety of therapeutic areas.[1][2]

Enzyme Inhibition

Many benzamide derivatives are known to be potent enzyme inhibitors. For example, some have shown significant inhibitory activity against carbonic anhydrases and acetylcholinesterase, with Ki values in the nanomolar range.[8] The structural features of our target compound suggest it could be investigated as an inhibitor for enzymes with well-defined binding pockets that can accommodate the flexible side chain.

A patent for substituted N-(2-(amino)-2-oxoethyl)benzamide derivatives describes their use as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA).[9] LPA is implicated in diseases such as cancer, chronic inflammation, and neuropathic pain.[9] This suggests a potential therapeutic avenue for our title compound and its analogs.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Receptor LPA Receptors LPA->Receptor Signaling Downstream Signaling Receptor->Signaling Disease Cancer, Inflammation, Pain Signaling->Disease Inhibitor N-(2-((2-Hydroxyethyl)amino)- 2-oxoethyl)benzamide (Potential Inhibitor) Inhibitor->ATX Inhibition

Caption: Potential mechanism of action via autotaxin inhibition.

Other Potential Applications
  • Neurodegenerative Disorders: Benzamide derivatives have been explored for their therapeutic potential in treating neurodegenerative diseases like Alzheimer's and cognitive impairment.[10]

  • Metabolic Diseases: Certain benzamide derivatives have been patented as modulators of hydroxysteroid dehydrogenases, with potential applications in treating diabetes and obesity.[11]

  • Anticonvulsant Activity: The benzamide scaffold has been investigated for its anticonvulsant properties.[1]

Experimental Protocols

General Autotaxin Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide against autotaxin.

  • Materials: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, a fluorescent choline probe (e.g., Amplex Red), horseradish peroxidase (HRP), and choline oxidase.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% fatty acid-free BSA.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant autotaxin enzyme. b. Incubate for 15 minutes at 37 °C to allow for inhibitor binding. c. Initiate the reaction by adding the LPC substrate. d. Simultaneously, add the detection mixture containing Amplex Red, HRP, and choline oxidase. e. Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide represents an intriguing yet underexplored molecule within the well-established class of benzamide derivatives. Based on the extensive research into its structural analogs, this compound and its derivatives hold significant potential for various therapeutic applications, particularly as enzyme inhibitors. The synthetic routes are accessible, and the methods for characterization and biological evaluation are well-defined. Future research should focus on the synthesis of a focused library of analogs with modifications to the benzoyl ring and the terminal alcohol to explore the structure-activity relationship (SAR) for specific biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Asif, M. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Akocak, S., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Retrieved from [Link]

  • Mahendran, A., & Breslow, R. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. ScholarWorks. Retrieved from [Link]

  • Google Patents. (n.d.). CA2654699A1 - Benzamide derivatives and uses related thereto.
  • PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

  • de Melo, J. G., et al. (2022). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2-amino-2-oxoethyl)benzamide. Retrieved from [Link]

  • PubMed. (2012, November). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2-hydroxybenzamide. Retrieved from [Link]

  • precisionFDA. (n.d.). BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Analysis of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide

Abstract This technical guide provides a comprehensive analysis of the molecular structure of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide (CAS 72085-01-9). While specific experimental data for this compound is limi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide (CAS 72085-01-9). While specific experimental data for this compound is limited in publicly accessible literature, this document leverages data from structurally analogous compounds and foundational chemical principles to offer a robust theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, providing insights into its physicochemical properties, probable spectroscopic signatures, and potential biological significance. We will explore established methodologies for its synthesis and characterization, offering a roadmap for empirical investigation.

Introduction: Unveiling a Molecule of Interest

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide belongs to the broad class of benzamides, organic compounds characterized by a benzene ring attached to an amide functional group[1]. The intricate arrangement of functional groups within this specific molecule—a benzoyl group, a central amide linkage, a glycinamide-like backbone, and a terminal N-hydroxyethyl substituent—suggests a molecule with a rich potential for hydrogen bonding and specific intermolecular interactions. Such features are often pivotal in determining a compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest in medicinal chemistry and materials science.

Derivatives of N-(2-amino-2-oxoethyl)benzamide have been investigated as inhibitors of autotaxin, an enzyme implicated in a range of pathologies including cancer, inflammation, and neuropathic pain[2][3]. Furthermore, analogues of N-(2-(benzylamino)-2-oxoethyl)benzamide have been identified as promising agents for protecting pancreatic β-cells against endoplasmic reticulum stress, a key factor in the progression of diabetes[4][5]. These findings underscore the potential therapeutic relevance of the structural scaffold present in N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide.

This guide will systematically deconstruct the molecule's architecture, predict its key analytical signatures, and propose robust protocols for its empirical validation.

Physicochemical Properties and Structural Features

The molecular formula for N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide is C11H14N2O3, with a molecular weight of 222.24 g/mol [6]. A detailed examination of its structure reveals several key features that dictate its chemical behavior and potential for biological activity.

Core Functional Groups and Their Implications
  • Benzamide Moiety: The core benzamide structure provides a rigid, aromatic scaffold. The benzene ring can participate in π-stacking interactions, while the amide group is a classic hydrogen bond donor and acceptor.

  • Primary Amide: The -CONH- linkage is a critical structural element, influencing the molecule's planarity and conformational flexibility.

  • Secondary Amide/Glycinamide Linker: The -NH-CH2-CO- segment provides an additional site for hydrogen bonding and introduces a degree of rotational freedom.

  • N-Hydroxyethyl Group: The terminal -NH-CH2-CH2-OH is a highly polar functional group. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly influencing the molecule's solubility in aqueous media and its potential to interact with biological targets.

The interplay of these functional groups suggests a molecule with moderate polarity, capable of engaging in a network of hydrogen bonds.

Comparative Physicochemical Data

To provide a quantitative context, the following table compares the known properties of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide with a closely related analogue, N-(2-amino-2-oxoethyl)benzamide.

PropertyN-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamideN-(2-amino-2-oxoethyl)benzamide
CAS Number 72085-01-9[6]5813-81-0[7]
Molecular Formula C11H14N2O3[6]C9H10N2O2[7]
Molecular Weight 222.24 g/mol [6]178.19 g/mol [7]
Hydrogen Bond Donors 32[7]
Hydrogen Bond Acceptors 43[7]
Predicted LogP -0.8 (ACD/Labs)-0.3[7]

The increased number of hydrogen bond donors and acceptors, along with the lower predicted LogP value for the title compound, strongly suggests enhanced hydrophilicity compared to its non-hydroxylated counterpart.

G cluster_molecule N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide cluster_interactions Potential Intermolecular Interactions Benzene Benzene Ring (Aromatic Core) Amide1 Primary Amide (-CONH-) Benzene->Amide1 C-C Bond Pi_Stacking π-π Stacking Benzene->Pi_Stacking Linker Glycinamide Linker (-NH-CH2-CO-) Amide1->Linker N-C Bond H_Bonding Hydrogen Bonding Amide1->H_Bonding Amide2 Secondary Amide (-NH-) Linker->Amide2 C-N Bond Linker->H_Bonding Hydroxyethyl N-Hydroxyethyl Group (-CH2-CH2-OH) Amide2->Hydroxyethyl N-C Bond Amide2->H_Bonding Hydroxyethyl->H_Bonding Hydrophilic Hydrophilic Interactions Hydroxyethyl->Hydrophilic

Figure 1. A logical diagram illustrating the key functional moieties of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide and their potential roles in intermolecular interactions.

Proposed Synthesis and Characterization Workflow

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach to the synthesis of the target molecule involves the coupling of two key precursors: N-benzoyl-glycine (hippuric acid) and 2-aminoethanol.

G Target N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide Amide_Bond Amide Bond Formation Target->Amide_Bond Precursor1 N-Benzoyl-glycine (Hippuric Acid) Amide_Bond->Precursor1 Precursor2 2-Aminoethanol Amide_Bond->Precursor2

Figure 2. A retrosynthetic analysis of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide, identifying key precursors for a proposed synthesis.

Step-by-Step Protocol:

  • Activation of N-Benzoyl-glycine: Dissolve N-benzoyl-glycine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir at room temperature for 30-60 minutes to form the activated ester.

  • Amide Coupling: To the activated N-benzoyl-glycine solution, add a stoichiometric equivalent of 2-aminoethanol. The reaction mixture is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon reaction completion (monitored by Thin Layer Chromatography), the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Proposed Synthesis Purification Chromatography/ Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity

Figure 3. A comprehensive workflow for the synthesis, purification, and structural analysis of N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide.

Predicted Spectroscopic Signatures

Based on the molecular structure, we can predict the key features that would be observed in various spectroscopic analyses. These predictions serve as a benchmark for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, distinct proton environments.

    • Aromatic Protons: A multiplet in the range of δ 7.5-8.0 ppm corresponding to the protons on the benzene ring.

    • Amide Protons: Two broad singlets, one for the primary amide (-CONH-) and one for the secondary amide (-NH-), likely in the range of δ 7.0-8.5 ppm. Their chemical shifts may be concentration and solvent dependent.

    • Methylene Protons (Glycinamide): A doublet or multiplet around δ 4.0 ppm, coupled to the adjacent NH proton.

    • Methylene Protons (Hydroxyethyl): Two distinct multiplets, one for the -CH2- adjacent to the nitrogen and another for the -CH2- adjacent to the hydroxyl group, likely in the range of δ 3.3-3.8 ppm.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the two amide carbonyls.

    • Aromatic Carbons: Several signals in the range of δ 127-135 ppm.

    • Aliphatic Carbons: Signals in the range of δ 40-65 ppm for the methylene carbons of the glycinamide and hydroxyethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups. Drawing parallels from IR spectra of similar compounds, such as fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amides, we can anticipate characteristic amide and hydroxyl bands[8][9].

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3500-3200 (broad)Stretching
N-H (Amide)3400-3200Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Amide I)1680-1630Stretching
N-H (Amide II)1570-1515Bending
C-N1400-1000Stretching
C-O1260-1000Stretching
Mass Spectrometry (MS)

Electrospray ionization (ESI) would be a suitable method for analyzing this molecule.

  • Positive Ion Mode: The expected [M+H]⁺ ion would be at m/z 223.11. Adducts with sodium [M+Na]⁺ (m/z 245.09) or potassium [M+K]⁺ (m/z 261.06) may also be observed.

  • High-Resolution Mass Spectrometry (HRMS): This would be crucial for confirming the elemental composition. The calculated exact mass for C11H15N2O3⁺ ([M+H]⁺) is 223.1077.

Potential Applications and Future Directions

The structural motifs within N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide suggest several avenues for future research, particularly in the realm of drug discovery.

  • Enzyme Inhibition: As previously mentioned, the N-(2-amino-2-oxoethyl)benzamide scaffold is a known inhibitor of autotaxin[2][3]. The introduction of the hydroxyethyl group could modulate the binding affinity and selectivity for this or other related enzymes. The hydroxyl group could form a key hydrogen bond with an amino acid residue in the active site of a target protein.

  • Modulation of Protein-Protein Interactions: The molecule's ability to participate in multiple hydrogen bonds and potential π-stacking interactions makes it a candidate for disrupting protein-protein interactions that are critical in disease pathways.

  • Drug Delivery and Formulation: The enhanced hydrophilicity imparted by the hydroxyethyl group could improve the aqueous solubility of a parent pharmacophore, a critical factor in drug formulation and bioavailability.

Future research should focus on the empirical synthesis and characterization of this molecule to validate the theoretical predictions outlined in this guide. Subsequent in vitro and in vivo studies would be necessary to explore its biological activity and therapeutic potential. The development of structure-activity relationships (SAR) by synthesizing and testing analogues will be crucial in optimizing its properties for specific therapeutic targets.

Conclusion

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide is a molecule with a compelling combination of structural features that warrant further investigation. While direct experimental data is sparse, this technical guide has provided a comprehensive theoretical framework for its molecular structure analysis. By leveraging data from analogous compounds and applying fundamental principles of chemistry, we have outlined its key physicochemical properties, predicted its spectroscopic signatures, and proposed a robust workflow for its synthesis and characterization. This guide serves as a foundational resource for researchers poised to explore the scientific potential of this intriguing benzamide derivative.

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  • Google Patents. Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • Google Patents. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ResearchGate. Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Investigation of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Abstract N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a molecule of interest within the broader class of benzamide derivatives, a scaffold known for a wide array of pharmacological activities.[1][2] Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a molecule of interest within the broader class of benzamide derivatives, a scaffold known for a wide array of pharmacological activities.[1][2] Understanding the intrinsic physicochemical and electronic properties of this compound is paramount for predicting its behavior in biological systems and for guiding the rational design of new therapeutic agents. This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. We will explore a multi-faceted approach encompassing quantum chemical calculations, molecular docking simulations, and in silico pharmacokinetic predictions. The methodologies detailed herein serve as a robust protocol for researchers, scientists, and drug development professionals to elucidate the molecule's structure-activity relationships, reactivity, and potential as a drug candidate.

Introduction: The Rationale for Theoretical Studies

The journey of a drug from a chemical concept to a clinical reality is long and fraught with high attrition rates; for every 5,000-10,000 compounds that enter the pipeline, only one or two may reach the market.[3] A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][5] Computational and theoretical chemistry offers a powerful, cost-effective, and time-efficient paradigm to de-risk drug discovery projects by predicting these properties before expensive and labor-intensive synthesis and in vitro/in vivo testing begins.[3][4][6]

Benzamide derivatives are of particular interest due to their proven therapeutic applications, including acting as glucokinase activators for diabetes treatment, histone deacetylase (HDAC) inhibitors in oncology, and as antimicrobial agents.[7][8][9][10] The specific compound, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, combines the rigid benzamide core with a flexible, hydrophilic side chain containing hydroxyl and amide functionalities. These features suggest a high potential for forming hydrogen bonds and interacting with biological macromolecules.

This guide will systematically outline the theoretical workflows to:

  • Determine the stable three-dimensional structure and electronic properties of the molecule.

  • Identify sites of reactivity and potential metabolic transformation.

  • Predict its binding affinity and interaction patterns with relevant biological targets.

  • Estimate its drug-likeness and ADMET profile.

Molecular Structure and Foundational Properties

A foundational analysis begins with the molecule's basic characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃Calculated
Molecular Weight 222.24 g/mol Calculated
IUPAC Name N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide-
Canonical SMILES C1=CC=C(C=C1)C(=O)NCC(=O)NCCOPubChem

Table 1: Fundamental Properties of the Topic Compound.

Theoretical Framework and Computational Methodologies

Our theoretical investigation is built on a tripartite computational strategy. This workflow is designed to provide a holistic understanding of the molecule, from its intrinsic quantum properties to its behavior in a complex biological environment.

Computational_Workflow cluster_quantum Quantum Mechanics (DFT) cluster_docking Molecular Docking cluster_admet Pharmacokinetic Prediction DFT_Opt Geometry Optimization Freq_Calc Frequency Analysis DFT_Opt->Freq_Calc Verify Minimum Electronic_Props Electronic Properties (HOMO, LUMO, MEP) DFT_Opt->Electronic_Props Calculate Ligand_Prep Ligand Preparation DFT_Opt->Ligand_Prep Optimized Structure Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim ADMET_Calc In Silico ADMET Prediction Ligand_Prep->ADMET_Calc 3D Structure Receptor_Prep Receptor Selection & Preparation Receptor_Prep->Docking_Sim Pose_Analysis Binding Mode & Score Analysis Docking_Sim->Pose_Analysis Drug_Likeness Drug-Likeness Rules (Lipinski's, etc.) ADMET_Calc->Drug_Likeness Toxicity_Pred Toxicity Prediction ADMET_Calc->Toxicity_Pred

Sources

Protocols & Analytical Methods

Method

using "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" in cell culture

Application Notes and Protocols for the Evaluation of Novel Benzamide Derivatives in Pancreatic β-Cell Culture A Case Study on N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs as Cytoprotective Agents Against Endoplasmic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of Novel Benzamide Derivatives in Pancreatic β-Cell Culture

A Case Study on N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs as Cytoprotective Agents Against Endoplasmic Reticulum (ER) Stress

Senior Application Scientist Note: Initial literature reviews did not yield specific cell culture application data for "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide." This guide has been developed by leveraging published research on a closely related structural analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide , which has been identified as a novel and potent scaffold for protecting pancreatic β-cells from Endoplasmic Reticulum (ER) stress-induced death.[1][2] The protocols and methodologies presented herein are robust and can be adapted for the systematic evaluation of novel benzamide derivatives, including the originally requested compound, to elucidate their potential therapeutic effects.

Introduction: The Challenge of Pancreatic β-Cell Survival

The dysfunction and death of pancreatic β-cells are central to the pathogenesis of diabetes mellitus.[1] A significant contributor to this process is chronic Endoplasmic Reticulum (ER) stress. The ER is a critical organelle for protein synthesis and folding.[1] When the load of newly synthesized proteins exceeds the ER's folding capacity, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR).[3][4][5] While initially a pro-survival mechanism, prolonged or unresolved ER stress leads to apoptosis and cell death.[3][4]

Consequently, the identification of small molecules that can mitigate ER stress and protect β-cells represents a promising therapeutic strategy for diabetes.[1][2] Recently, a novel scaffold based on N-(2-(Benzylamino)-2-oxoethyl)benzamide has been synthesized and shown to possess significant cytoprotective activity in pancreatic β-cells, offering a new avenue for drug development.[1][2]

Mechanism of Action: Alleviating ER Stress in Pancreatic β-Cells

The primary mechanism of action for the N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold is the protection of pancreatic β-cells against ER stress-induced apoptosis.[1] The UPR is mediated by three main ER transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4] Under chronic ER stress, these pathways can activate pro-apoptotic factors, including CHOP (C/EBP homologous protein).[5]

While the precise molecular target of the N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs is still under investigation, their demonstrated effect is the preservation of cell viability in the presence of ER stress inducers like tunicamycin or thapsigargin.[3][6][7] These compounds disrupt protein folding and calcium homeostasis in the ER, respectively, providing a reliable in vitro model of ER stress.

cluster_0 ER Stress Induction cluster_1 Cellular Response (UPR) cluster_2 Therapeutic Intervention ER_Stress_Inducers Tunicamycin / Thapsigargin ER_Stress Accumulation of Misfolded Proteins ER_Stress_Inducers->ER_Stress UPR Unfolded Protein Response (IRE1α, PERK, ATF6) ER_Stress->UPR Apoptosis Apoptosis (CHOP activation) UPR->Apoptosis Chronic Stress Cell_Death β-Cell Death Apoptosis->Cell_Death Benzamide N-(2-(Benzylamino)-2-oxoethyl)benzamide Benzamide->Apoptosis Inhibition A Compound Preparation (Stock Solution in DMSO) C Dose-Response Cytotoxicity Assay (Determine non-toxic concentration range) A->C B Cell Culture (e.g., EndoC-βH1, MIN6 cells) B->C D Cytoprotection Assay Setup (Pre-treatment with compound) C->D Select non-toxic doses E Induction of ER Stress (e.g., with Tunicamycin) D->E F Incubation (24-48 hours) E->F G Cell Viability Assessment (MTT, MTS, or Luminescent ATP Assay) F->G H Data Analysis (Calculate EC50, plot dose-response curves) G->H

Caption: Experimental workflow for assessing the cytoprotective effects of a novel compound against ER stress in pancreatic β-cells.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of the N-(2-(Benzylamino)-2-oxoethyl)benzamide analog in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • ER Stress Inducer: Prepare a 1 mg/mL stock solution of Tunicamycin in DMSO. Store at -20°C. The final working concentration will need to be optimized for the specific cell line but is typically in the range of 1-5 µg/mL. [6][7]

Cell Culture
  • Cell Line: The human pancreatic β-cell line EndoC-βH1 or the mouse insulinoma cell line MIN6 are suitable models. [8][9]* Culture Medium: Culture cells according to the supplier's recommendations. For EndoC-βH1, this typically involves a complex medium with added serum and growth factors. MIN6 cells are generally cultured in DMEM with high glucose, supplemented with FBS and β-mercaptoethanol.

  • Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Protocol: β-Cell Cytoprotection Assay Against ER Stress

This protocol is designed for a 96-well plate format and utilizes a colorimetric MTT or a luminescent ATP-based assay for determining cell viability. [10][11] Day 1: Cell Seeding

  • Harvest and Count Cells: Trypsinize and collect cells. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seed Cells: Seed the pancreatic β-cells into a sterile 96-well, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

Day 2: Compound Pre-treatment and ER Stress Induction

  • Prepare Compound Dilutions: Serially dilute the 10 mM compound stock solution in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or vehicle control.

  • Incubate: Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the stressor is applied.

  • Induce ER Stress: Add a pre-determined concentration of Tunicamycin to all wells except for the "No Stress" control wells. For example, add 10 µL of a 10x Tunicamycin stock to the 100 µL of medium already in the wells. Add 10 µL of vehicle to the "No Stress" wells.

  • Final Plate Layout (Example):

    • Column 1: Cells + Medium only (No Stress Control)

    • Column 2: Cells + Vehicle (DMSO) + Tunicamycin (Stressed Control)

    • Columns 3-10: Cells + Serial dilutions of Compound + Tunicamycin

    • Column 11: Medium only (Blank for background subtraction)

  • Incubate: Return the plate to the incubator for 24 to 48 hours.

Day 3 or 4: Assessment of Cell Viability

  • Method A: MTT Assay 1. Add 10 µL of 5 mg/mL MTT solution to each well. 2. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible. 3. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. 4. Incubate overnight at 37°C or for a few hours with gentle shaking to dissolve the formazan crystals. 5. Read the absorbance at 570 nm using a microplate reader.

  • Method B: Luminescent ATP Assay (e.g., CellTiter-Glo®) [10][12] 1. Equilibrate the plate and the luminescent assay reagent to room temperature. 2. Add a volume of the reagent equal to the volume of culture medium in the well (e.g., 100 µL). 3. Mix on an orbital shaker for 2 minutes to induce cell lysis. 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 5. Read the luminescence on a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells from all other wells.

  • Normalization: Express the data as a percentage of the "No Stress" control. The formula is: % Viability = (Sample Value / No Stress Control Value) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (four-parameter logistic curve) to determine the EC50 value, which is the concentration of the compound that provides 50% of the maximal protective effect.

Quantitative Data Summary

The following table summarizes the reported activity for a lead N-(2-(Benzylamino)-2-oxoethyl)benzamide analog, designated WO5m, against ER stress. [1][2]

Compound Target Pathway Assay Type ER Stress Inducer EC50 (µM) Max. Protective Activity (%)

| WO5m Analog | ER Stress-Induced Apoptosis | Cell Viability | Thapsigargin | 0.1 ± 0.01 | 100% |

Data presented is based on published findings for a representative analog and should be used as a benchmark for novel compound evaluation. [1]

References

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Guan, B. et al. (2023). Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA splicing. Protocols.io. Available at: [Link]

  • Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Manufacturing Chemist. Available at: [Link]

  • Szegezdi, E. et al. (2006). ER stress-induced apoptosis: determination of key signaling events. Methods. Available at: [Link]

  • Molecular Devices. Cell viability, cell proliferation, and cytotoxicity assays. Available at: [Link]

  • Indran, I. R. et al. (2020). Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch. MDPI. Available at: [Link]

  • Eeda, V. et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Chemical Biology & Drug Design. Available at: [Link]

  • Eeda, V. et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Available at: [Link]

  • Signosis. Endoplasmic Reticulum Stress. Available at: [Link]

  • Vilarrasa-Blasi, J. et al. (2022). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences. Available at: [Link]

  • Do, H. V. et al. (2022). Measurement of pancreatic islet beta-cell proliferation by flow cytometry. Protocols.io. Available at: [Link]

  • Johnson, J. D. et al. (2021). Protecting Stem Cell Derived Pancreatic Beta-Like Cells From Diabetogenic T Cell Recognition. ResearchGate. Available at: [Link]

  • Broussonetia kazinoki Siebold Fruit Extract via the ERK-Nox4 Pathway. (2019). Antioxidants. Available at: [Link]

  • Osuna-Tia, A. et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. Available at: [Link]

  • EndoC-BH1 cell line. Available at: [Link]

Sources

Application

"N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" in vitro assay development

In Vitro Assay Development for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and its Analogs Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay Development for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and its Analogs

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including roles as enzyme inhibitors and modulators of cellular stress pathways.[1][2][3] This document provides a comprehensive, strategy-driven guide for the initial in vitro characterization of the novel compound, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. Instead of a single, prescriptive protocol, we present a logical, tiered workflow designed to efficiently determine the compound's cytotoxic profile, identify potential mechanisms of action, and validate primary findings. This guide is intended for researchers in drug discovery and chemical biology, providing both the "how" and the "why" behind foundational and target-specific assay development.

Introduction: The Benzamide Scaffold and the Rationale for In Vitro Screening

Benzamides are a privileged class of compounds in drug discovery, present in numerous approved therapeutics. Their synthetic tractability and ability to form key hydrogen bond interactions have led to their development against a wide array of biological targets.[4][5] Analogs of the core N-(2-(amino)-2-oxoethyl)benzamide structure have been identified as potent inhibitors of the enzyme autotaxin (ATX), which is implicated in fibrosis and cancer, while other derivatives have shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes.[2][3]

Given this potential for diverse bioactivity, a systematic in vitro evaluation is the most effective first step in characterizing a novel compound like N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. A tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven assays, ensures that resources are used efficiently and provides a clear path from initial screening to lead optimization.

Foundational Workflow for Compound Characterization

A successful screening campaign begins with understanding the compound's fundamental properties and its general effects on cellular systems. This foundational phase is crucial for interpreting data from subsequent, more complex assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Validation & Analysis QC Compound QC (Purity, Solubility) Viability Cell Viability & Cytotoxicity (e.g., WST-1, CellTiter-Glo) QC->Viability Informs concentration range DoseResponse Dose-Response Analysis (Determine EC50/IC50) Viability->DoseResponse Enzyme Biochemical Assay (e.g., Enzyme Inhibition) DoseResponse->Enzyme Guides secondary screen dosing Phenotypic Cell-Based Assay (e.g., Stress Protection) DoseResponse->Phenotypic Guides secondary screen dosing Validation Assay Validation (Z'-Factor) Enzyme->Validation QC Check MOA Mechanism of Action (e.g., Ki Determination) Enzyme->MOA Phenotypic->Validation QC Check

Caption: A tiered workflow for in vitro characterization of a novel compound.

Phase 1: Foundational Assays - Cytotoxicity and Viability

Before investigating a specific biological target, it is imperative to determine the concentration range at which the compound affects general cell health.[6] Without this baseline, one cannot distinguish between targeted activity and non-specific toxicity.

3.1. Principle of Metabolic Viability Assays

Many common viability assays, such as those using WST-1, MTT, MTS, or XTT, are colorimetric methods that measure the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] Alternatively, luminescent assays like CellTiter-Glo measure ATP levels, which also correlate with cell viability.[8]

3.2. Comparison of Common Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase converts yellow MTT to purple formazan (insoluble).Inexpensive, widely used.Requires a solubilization step; formazan crystals can be toxic.[1]
WST-1 / XTT Mitochondrial reductase converts reagent to orange formazan (soluble).Single-step addition; non-toxic.Can have higher background absorbance than MTT.
MTS Mitochondrial reductase converts reagent to purple formazan (soluble).Single-step addition; stable reagent.Signal can be affected by culture medium pH.[7]
CellTiter-Glo® Measures ATP levels via a luciferase reaction.Highly sensitive, fast ("add-mix-read").Signal is transient; requires a luminometer.[8]
3.3. Protocol: General Cell Viability Assay using WST-1

This protocol provides a framework for determining the 50% inhibitory concentration (IC50) of the test compound in a relevant cell line (e.g., HeLa, A549).

Materials:

  • Test Compound: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

  • Cell Line: Selected based on research context (e.g., cancer cell line, etc.)

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM + 10% FBS)

  • WST-1 Reagent

  • Vehicle Control: DMSO (or solvent used for compound stock)

  • Positive Control: Staurosporine or another known cytotoxic agent

  • 96-well clear-bottom, black-walled microplates[6]

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding: Trypsinize and count healthy, sub-confluent cells.[6] Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2. Optimizing seeding density is critical to ensure the signal is within the linear range of the assay.[6]

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Also prepare wells for vehicle control (medium with DMSO, final concentration ≤0.5%) and untreated control.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined during assay development. Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data: % Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Phase 2: Hypothesis-Driven Target Class Screening

Based on literature for related benzamide scaffolds, promising starting points for investigation are enzyme inhibition and the modulation of cellular stress pathways.[2][3][9]

4.1. Biochemical Assay: Enzyme Inhibition

Many benzamides function as enzyme inhibitors.[9][10] A general fluorometric assay is a robust method for screening for such activity. This protocol is a template that can be adapted for various enzymes (e.g., kinases, deacetylases, proteases) by substituting the specific enzyme and a corresponding fluorogenic substrate.

Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will prevent this conversion, leading to a decrease in the fluorescent signal. The signal decrease is proportional to the inhibitor's potency.

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) Plate Plate Enzyme & Test Compound Reagents->Plate PreIncubate Pre-incubate (Allow compound to bind) Plate->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Incubate Incubate (Allow reaction to proceed) Initiate->Incubate Read Read Fluorescence Incubate->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: General workflow for a fluorometric enzyme inhibition assay.

Protocol: General Fluorometric Enzyme Inhibition Assay

Materials:

  • Purified Enzyme (e.g., Autotaxin, HDAC6)

  • Fluorogenic Substrate (e.g., specific for the chosen enzyme)

  • Assay Buffer (optimized for enzyme activity)

  • Test Compound & Known Inhibitor (Positive Control)

  • 96-well or 384-well solid black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept constant and low (<1%).

  • Assay Setup: To the wells of a microplate, add:

    • Test Wells: Assay buffer, test compound dilution, and enzyme.

    • Positive Control: Assay buffer, known inhibitor, and enzyme.

    • Negative Control (100% Activity): Assay buffer, vehicle (DMSO), and enzyme.

    • Blank (0% Activity): Assay buffer, vehicle, and no enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[11]

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition: % Inhibition = (1 - (V_Test - V_Blank) / (V_NegativeControl - V_Blank)) * 100.

    • Plot % Inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50.

4.2. Cell-Based Assay: Cellular Stress Protection

Given that a benzamide analog was found to protect pancreatic β-cells from ER stress, a cell-based phenotypic assay is a highly relevant secondary screen.[2] This protocol outlines a general method to assess if the compound can protect cells from a chemical stressor.

Principle: Cells are co-treated with a known chemical stressor (e.g., thapsigargin or tunicamycin to induce ER stress) and the test compound. Cell viability is measured after an incubation period. A protective compound will result in higher cell viability in the presence of the stressor compared to the stressor-only control.

Protocol: ER Stress Protection Assay

Materials:

  • Cell Line sensitive to ER stress (e.g., INS-1E pancreatic β-cells)

  • Chemical Stressor: Thapsigargin or Tunicamycin

  • Test Compound, Vehicle Control (DMSO)

  • Positive Control: A known stress-protective compound (if available)

  • Cell Viability Reagent (e.g., CellTiter-Glo® for its high sensitivity)

  • 96-well white-walled, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed cells as described in the general viability protocol (Section 3.3) and incubate for 24 hours.

  • Co-treatment: Prepare treatment media containing:

    • Stressed Control: Medium with a fixed concentration of the stressor (e.g., 1 µM Thapsigargin) + Vehicle. The optimal stressor concentration should be its EC50, determined in a preliminary experiment.

    • Test Wells: Medium with the fixed stressor concentration + serial dilutions of the test compound.

    • Unstressed Control: Medium + Vehicle only.

  • Incubation: Remove seeding medium, add 100 µL of the appropriate treatment medium to the wells, and incubate for 24-48 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: % Protection = (Luminescence_Test - Luminescence_StressedControl) / (Luminescence_UnstressedControl - Luminescence_StressedControl) * 100.

    • Plot % Protection against the log of the compound concentration to determine the 50% effective concentration (EC50).

Assay Validation and Quality Control

For any assay to be reliable, especially in a screening context, it must be validated. The Z-prime (Z') factor is a statistical parameter used to quantify the quality and robustness of an assay.[12] It measures the separation between the positive and negative control signals, providing confidence that "hits" are distinguishable from background noise.[13]

Z'-Factor Calculation:

The formula for Z' is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 0% activity/viability).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., 100% activity/viability).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; ideal for high-throughput screening.[14]
0 to 0.5AcceptableThe assay may be adequate but could benefit from optimization.[13]
< 0UnacceptableThe control signals overlap; the assay is not reliable for screening.[14]

Best Practices:

  • The Z' factor should be calculated for every plate in a screen to monitor for plate-to-plate variability.[13]

  • Use a sufficient number of control wells (e.g., n=8 to 16) for a robust statistical calculation.[15]

  • Assay development should aim to maximize the signal-to-background ratio and minimize data variability to achieve a Z' > 0.5.

References
  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Retrieved from [Link]

  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • PubMed. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

Sources

Method

A Comprehensive Guide to the Analytical Characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Abstract This application note provides a detailed framework of robust analytical methodologies for the comprehensive characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. Aimed at researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework of robust analytical methodologies for the comprehensive characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. Aimed at researchers, scientists, and professionals in drug development, this guide presents a multi-platform approach utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation. Each section explains the scientific rationale behind the chosen techniques and provides detailed, field-tested protocols. The methodologies are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Analyte Overview

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a small organic molecule featuring a benzamide core, a central amide linkage, and a polar hydroxyethyl side chain. This unique combination of a non-polar aromatic ring and polar functional groups necessitates a versatile analytical strategy. Accurate and precise analytical methods are paramount for its characterization, whether for monitoring reaction kinetics, assessing purity in a drug substance, or performing quality control.

This guide details three complementary analytical techniques that, when used in concert, provide a complete profile of the analyte's identity, purity, and structure.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties justifies the selection of subsequent analytical techniques.

PropertyValueRationale for Method Selection
Chemical Structure See Figure 1The benzamide group is an excellent chromophore for UV detection. Multiple unique proton and carbon environments are ideal for NMR analysis.
Molecular Formula C₁₁H₁₄N₂O₃---
Molecular Weight 222.24 g/mol Suitable for Electrospray Ionization Mass Spectrometry (ESI-MS), predicting an [M+H]⁺ ion at m/z 223.25.
Polarity AmphiphilicPossesses both non-polar (benzene ring) and polar (amides, hydroxyl group) regions, making it an ideal candidate for Reversed-Phase HPLC.[4]
Chemical Structure Diagram

Caption: Figure 1. Structure of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

HPLC-UV Method for Quantification and Purity Assessment

High-Performance Liquid Chromatography with UV detection is the cornerstone for quantifying the analyte and assessing its purity due to its robustness, precision, and the strong UV absorbance of the benzamide moiety.[5][6] A reversed-phase C18 column is selected for its versatility in separating compounds with mixed polarity.

Scientific Principle

The method relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, the analyte, which is initially retained on the column, will elute. The time at which it elutes (retention time) is a characteristic identifier, and the area under its corresponding peak in the chromatogram is directly proportional to its concentration.

Optimized HPLC-UV Protocol

This protocol is designed for robust and routine analysis.

Instrumentation and Conditions:

ParameterSpecificationCausality and Justification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard configuration for reliable chromatographic separation and detection.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA long C18 column provides excellent resolving power for the analyte and potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peak shape for amides and improves ionization for potential LC-MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 10% B to 90% B over 15 min, hold for 2 min, return to 10% BA gradient is essential to elute the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection λ 228 nmCorresponds to a strong absorbance maximum for the benzamide chromophore, ensuring high sensitivity.

Protocol Steps:

  • Reagent Preparation: Prepare 1 L of Mobile Phase A and B using HPLC-grade solvents. Filter through a 0.45 µm membrane and degas for 15 minutes.[5]

  • Standard Preparation:

    • Stock (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A:B (diluent).

    • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready for use only if the acceptance criteria are met.[7][8][9][10]

    • Precision (RSD): Peak area Relative Standard Deviation (RSD) must be ≤ 2.0%.[11]

    • Tailing Factor (T): Must be ≤ 2.0.[11]

    • Theoretical Plates (N): Must be ≥ 2000.

  • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards, SST check standards, and then the unknown samples.

  • Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.

LC-MS for Definitive Identification

While HPLC-UV provides quantitative data, LC-MS offers unambiguous confirmation of the analyte's identity by measuring its mass-to-charge ratio (m/z).[12] This is critical for distinguishing the target compound from structurally similar impurities.

Scientific Principle

The effluent from the HPLC column is directed into a mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions from the analyte molecules without significant fragmentation.[12][13] The mass analyzer then separates these ions based on their m/z, providing a mass spectrum that is a molecular fingerprint. For this analyte, detection in positive ion mode is ideal, as the nitrogen atoms are readily protonated to form the [M+H]⁺ ion.

LC-MS Protocol

Instrumentation and Conditions:

ParameterSpecificationCausality and Justification
LC System Same as HPLC-UV methodThe established chromatography is directly transferable, ensuring consistent retention time.
MS Detector Single Quadrupole or Q-TOFA single quadrupole is sufficient for confirmation. A Time-of-Flight (TOF) detector provides high-resolution mass data for elemental composition confirmation.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules. Positive mode will efficiently generate the protonated [M+H]⁺ molecular ion.[12][13]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Gas Temp. 325°CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in desolvation and prevents solvent clusters from entering the mass analyzer.
Mass Range m/z 100 - 400A targeted range that includes the expected molecular ion (m/z 223.25) and potential adducts or fragments.

Protocol Steps:

  • System Setup: Use the same LC conditions as described in Section 2.2.

  • Infusion (Optional but Recommended): Directly infuse a standard solution (10 µg/mL) into the MS to optimize ionization parameters (e.g., capillary voltage, fragmentor voltage) for the target m/z of 223.25.

  • LC-MS Acquisition: Inject the sample. Acquire both the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (EIC) for m/z 223.25.

  • Data Interpretation:

    • Confirm that a chromatographic peak appears at the same retention time as in the UV chromatogram.

    • Extract the mass spectrum for this peak.

    • Verify the presence of the primary ion at m/z 223.25 ± 0.1 , corresponding to [C₁₁H₁₄N₂O₃ + H]⁺.

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 245.23.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structural determination.[14][15] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, confirming the molecule's connectivity and stereochemistry.[14][16]

Scientific Principle

Atomic nuclei with a non-zero spin (like ¹H and ¹³C), when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[14] This frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing differentiation of atoms within the molecule. Coupling patterns between adjacent nuclei provide direct evidence of atomic connectivity.

¹H NMR Protocol

Instrumentation and Conditions:

ParameterSpecificationCausality and Justification
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Sample Prep. 5-10 mg of sample dissolved in ~0.7 mL of DMSO-d₆DMSO-d₆ is a polar solvent that will readily dissolve the analyte and allows for the observation of exchangeable -OH and -NH protons.
Experiment Standard ¹H acquisitionA simple 1D proton experiment is sufficient for initial structural verification.
Reference Tetramethylsilane (TMS) at 0.00 ppmStandard internal reference for proton NMR.

Protocol Steps:

  • Sample Preparation: Dissolve a pure sample of the analyte in deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Interpretation: Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Chemical Shift (δ): Correlate the observed chemical shifts with expected values for the different proton environments (aromatic, amide, methylene, hydroxyl).

    • Integration: The area under each peak should be proportional to the number of protons it represents (e.g., 5H for the benzene ring, 2H for each CH₂ group).

    • Splitting (Multiplicity): Analyze the splitting patterns to confirm which protons are adjacent to each other. For instance, the CH₂ groups of the hydroxyethyl moiety are expected to show triplet patterns due to coupling with each other.

For definitive structural assignment, especially for novel compounds or impurities, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is required to map out all H-H and C-H correlations.[16][17]

Integrated Analytical Workflow

The described methods should be used in a logical sequence to build a complete analytical picture of the analyte.

Caption: Figure 2. Integrated workflow for the complete characterization of the analyte.

Conclusion

The analytical strategy presented in this application note, combining HPLC-UV, LC-MS, and NMR, provides a robust and reliable framework for the complete characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The HPLC-UV method serves as a workhorse for routine quantification and purity checks, while LC-MS provides definitive molecular weight confirmation. NMR spectroscopy stands as the ultimate tool for absolute structural verification. Adherence to these protocols, grounded in established scientific principles and regulatory expectations, will ensure the generation of high-quality, defensible analytical data for researchers and drug development professionals.

References

  • Kontro M. (2020). LC-MS metabolomics of polar compounds. PubMed Central. Available at: [Link]

  • NMR Biopharma. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Available at: [Link]

  • Wang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. Available at: [Link]

  • Slideshare. Q2 r1 guidelines. Available at: [Link]

  • Pell, A. J., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Available at: [Link]

  • Bruker. Structure Analysis. Available at: [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Le-Grand, F., et al. (2019). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs. Available at: [Link]

  • Islam, T., et al. (2021). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available at: [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available at: [Link]

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Application

Application Notes and Protocols for the Characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide as a Putative Novel Research Chemical

Forward-Looking Statement The compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not a widely recognized research chemical with an established profile in peer-reviewed literature. Therefore, this document serv...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not a widely recognized research chemical with an established profile in peer-reviewed literature. Therefore, this document serves as a prospective guide for researchers who may have synthesized or identified this molecule and wish to undertake its initial characterization. The protocols and scientific rationale provided herein are based on established methodologies for evaluating novel bioactive compounds, particularly those sharing structural motifs with known enzyme inhibitors. This guide is intended to provide a rigorous framework for investigation, not to report on pre-existing data.

Introduction: Structural Rationale and Hypothesized Target Class

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a synthetic molecule featuring a central benzamide scaffold. The benzamide functional group is a privileged structure in medicinal chemistry, famously found in a wide array of approved drugs and clinical candidates. This core is often responsible for key interactions with biological targets, such as occupying a specific pocket in an enzyme's active site.

The N-substituted side chain, -(C=O)-CH2-NH-(CH2)2-OH, presents several key features:

  • Amide Linker: Provides structural rigidity and potential hydrogen bonding sites.

  • Flexible Ethylamine Chain: Allows the terminal hydroxyl group to orient itself and seek interactions within a target protein.

  • Terminal Hydroxyl Group: A potent hydrogen bond donor and acceptor, which can be critical for target affinity and selectivity.

Given these structural elements, a primary hypothesis is that N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide may function as an inhibitor of enzymes that recognize benzamide-containing substrates or inhibitors. A prominent family of such enzymes are the Poly(ADP-ribose) polymerases (PARPs) . Many potent PARP inhibitors (PARPis), such as Olaparib and Rucaparib, contain a benzamide or related carboxamide core that mimics the nicotinamide portion of the NAD+ substrate, binding in the enzyme's nicotinamide-binding pocket.

This document will therefore proceed under the working hypothesis that N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a putative PARP inhibitor. The following protocols are designed to systematically test this hypothesis and characterize its biological activity.

Initial Physicochemical Characterization

Prior to any biological screening, it is imperative to confirm the identity, purity, and solubility of the compound.

Quality Control Workflow

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_prep Stock Solution Preparation synthesis Synthesized Compound lcms LC-MS (Purity >95%) synthesis->lcms Verify Purity nmr ¹H & ¹³C NMR (Structural Confirmation) synthesis->nmr Confirm Structure hrms HRMS (Elemental Composition) lcms->hrms Confirm Mass nmr->hrms solubility Solubility Testing (DMSO, PBS, etc.) hrms->solubility Qualified Material stock 10 mM Stock in DMSO (Store at -80°C) solubility->stock

Caption: Workflow for initial compound validation and preparation.

Protocol 2.2: Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution for serial dilutions in biological assays.

  • Materials: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (confirmed purity >95%), anhydrous Dimethyl Sulfoxide (DMSO), analytical balance, sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight must be calculated first.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light.

In Vitro Enzymatic Assays: Targeting PARP1/2

The first biological validation step is to determine if the compound directly inhibits the activity of the primary hypothesized targets, PARP1 and PARP2. Commercially available chemiluminescent or fluorescent assay kits are recommended for this purpose.

Protocol 3.1: PARP1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from standard methodologies provided by manufacturers like BPS Bioscience or Promega.

  • Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a reduced signal.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone proteins (coated on a 96-well plate).

    • Activated DNA (provided in kits to stimulate PARP activity).

    • Biotinylated NAD+.

    • Streptavidin-HRP (Horse Radish Peroxidase).

    • HRP chemiluminescent substrate.

    • Assay Buffer.

    • N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, serially diluted.

    • Positive Control: Olaparib or a similar known PARP inhibitor.

    • Vehicle Control: DMSO.

  • Experimental Workflow:

    G A 1. Add PARP1 Enzyme & Inhibitor to Plate B 2. Incubate 15 min (Compound-Enzyme Binding) A->B C 3. Add NAD+ Mix (Initiate Reaction) B->C D 4. Incubate 60 min (PARylation Occurs) C->D E 5. Wash & Add Streptavidin-HRP D->E F 6. Wash & Add Chemiluminescent Substrate E->F G 7. Read Luminescence F->G

    Caption: Step-by-step workflow for the in vitro PARP1 inhibition assay.

  • Detailed Steps:

    • Prepare a 96-well plate coated with histones.

    • Prepare serial dilutions of the test compound and positive control (Olaparib) in assay buffer. A typical starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

    • Add 25 µL of diluted compound, Olaparib, or vehicle (DMSO) to the appropriate wells.

    • Add 25 µL of diluted PARP1 enzyme solution to all wells except the "No Enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding 50 µL of the NAD+ and activated DNA mixture.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate 3 times.

    • Add 100 µL of HRP substrate.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (No Enzyme control).

    • Normalize the data with the Vehicle Control set to 100% activity and a saturating concentration of Olaparib as 0% activity.

    • Plot the % inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data Output

The results should be summarized in a table to allow for clear comparison.

CompoundTargetIC₅₀ (nM)
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamidePARP1Experimental Value
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamidePARP2Experimental Value
Olaparib (Positive Control)PARP1~1-5 nM
Olaparib (Positive Control)PARP2~1-5 nM

Cell-Based Assays: Assessing Cellular Activity and Target Engagement

If the compound shows promising activity in enzymatic assays (e.g., IC₅₀ < 1 µM), the next step is to determine if it can penetrate cells and engage its target in a cellular context.

Protocol 4.1: Cellular Proliferation/Cytotoxicity Assay (MTT or CellTiter-Glo®)
  • Objective: To measure the effect of the compound on the viability and proliferation of cancer cells. For PARP inhibitors, cell lines with defects in DNA repair pathways (e.g., BRCA1/2 mutations) are particularly relevant due to the principle of synthetic lethality.

  • Materials:

    • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436).

    • BRCA-proficient human cancer cell line (e.g., MDA-MB-231) for comparison.

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • 96-well clear or opaque-walled cell culture plates.

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours. Include vehicle (DMSO) and no-treatment controls.

    • After 72 hours, add the viability reagent according to the manufacturer's instructions.

      • For MTT: Add MTT solution, incubate for 2-4 hours, then add solubilization solution and read absorbance at ~570 nm.

      • For CellTiter-Glo®: Add the reagent, incubate for 10 minutes, and read luminescence.

    • Analyze the data by normalizing to the vehicle control (100% viability) and plotting viability versus log concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.2: Target Engagement via Western Blot
  • Objective: To confirm that the compound inhibits PARP activity inside the cell. This is done by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.

  • Principle: Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to strongly activate PARP enzymes. In the presence of an effective inhibitor, the resulting accumulation of PAR will be significantly reduced.

  • Procedure:

    • Plate cells (e.g., HeLa or A549) and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or Olaparib for 1-2 hours.

    • Induce DNA damage by adding a low concentration of H₂O₂ (e.g., 200 µM) for 10-15 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR (e.g., anti-PAR polymer antibody).

    • Probe with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

    • Use a secondary antibody conjugated to HRP and visualize the bands using an ECL substrate and an imaging system.

    • Expected Result: A strong PAR signal (a smear of high molecular weight bands) should be visible in the H₂O₂-treated, vehicle-control lane. This signal should be dose-dependently reduced in the lanes pre-treated with the test compound or Olaparib.

Visualizing the Target Engagement Logic

G cluster_stimulus Cellular State cluster_pathway Biological Pathway cluster_inhibitor Intervention H2O2 DNA Damage (e.g., H₂O₂) PARP PARP Enzyme H2O2->PARP Activates PAR PAR Polymer Synthesis (PARylation) PARP->PAR Catalyzes Inhibitor Test Compound (e.g., N-(...)-benzamide) Inhibitor->PARP Inhibits

Caption: Logic of the PARP target engagement assay in cells.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide as a putative novel research chemical, using the PARP inhibitor hypothesis as a guiding framework. Positive results from these assays—specifically, potent enzymatic inhibition (IC₅₀ < 100 nM), selective cytotoxicity in DNA repair-deficient cells, and clear on-target engagement in a cellular context—would provide a strong rationale for more advanced preclinical studies. Such studies could include PARP isoform selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in xenograft models. The systematic application of these protocols will enable a robust and evidence-based evaluation of this novel compound's therapeutic potential.

References

  • Title: PARP1 Chemiluminescent Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Olaparib: Preclinical pharmacology, clinical development and future directions Source: British Journal of Cancer (Nature) URL: [Link]

  • Title: "BRCAness": the driving force behind PARP inhibitor efficacy Source: Oncotarget URL: [Link]

  • Title: A Western Blotting-Based Method to Evaluate PARP-1 Activity in Intact Cells Source: Methods in Molecular Biology (Springer) URL: [Link]

Method

Application Note: Structural Characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide using NMR and Mass Spectrometry

Abstract This application note provides a detailed guide for the structural characterization of the novel compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, a molecule of interest in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of the novel compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, a molecule of interest in pharmaceutical and materials science research. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present optimized protocols for sample preparation, data acquisition, and spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to unambiguously confirm the chemical identity and purity of this and structurally related molecules. We delve into the theoretical underpinnings of the spectral features, offering a robust framework for analysis that combines empirical knowledge with predictive methodologies.

Introduction

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a multifunctional organic molecule incorporating a benzamide moiety, a secondary amide, and a primary alcohol. This unique combination of functional groups suggests potential applications in areas such as polymer chemistry, as a precursor for biodegradable materials, or in medicinal chemistry as a scaffold for novel therapeutics. Accurate and comprehensive structural elucidation is a critical first step in any of these research endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule, while Mass Spectrometry offers precise molecular weight determination and information on fragmentation patterns, which further corroborates the proposed structure. This document serves as a practical guide to the complete NMR and MS characterization of this target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of NMR Characterization for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

The ¹H and ¹³C NMR spectra of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the oxygen and nitrogen atoms, as well as the aromatic ring current of the benzene group.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will be characterized by signals for the aromatic protons of the benzoyl group, the methylene protons of the ethylenediamine and hydroxyethyl fragments, and the exchangeable protons of the amide and hydroxyl groups. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, providing crucial connectivity information.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl chains. The chemical shifts of the carbonyl carbons are particularly diagnostic. Typically, proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to a series of singlet peaks, one for each unique carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is paramount for obtaining high-quality, high-resolution NMR spectra. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. The concentration must be sufficient for adequate signal-to-noise, especially for less sensitive nuclei like ¹³C.[1][2][3][4][5]

Materials:

  • N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Sample Weighing: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2][4]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good starting choice due to its high polarity, which should effectively solvate the amide and hydroxyl groups. CDCl₃ can also be tested. The residual solvent peak will serve as a secondary chemical shift reference.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a small vial containing the sample. Vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Acquire the NMR data on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be employed.

NMR_Workflow A Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B Solubilization C Filter into NMR Tube B->C Remove Particulates D Acquire 1H and 13C NMR Spectra C->D Spectrometer E Process and Analyze Data D->E Fourier Transform

Caption: Workflow for NMR Sample Preparation and Analysis.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. These predictions are based on established chemical shift values for similar functional groups and can be refined using NMR prediction software.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7 - 8.9Triplet1H-C(O)NH-CH₂-
~7.9 - 8.0Multiplet2HAromatic (ortho to C=O)
~7.4 - 7.6Multiplet3HAromatic (meta, para to C=O)
~6.5 - 6.7Triplet1H-CH₂-NH-CH₂-
~4.8 - 5.0Triplet1H-CH₂OH
~4.0 - 4.1Doublet2H-C(O)NH-CH₂-
~3.5 - 3.6Quartet2H-CH₂-OH
~3.2 - 3.3Quartet2H-NH-CH₂-CH₂-OH

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168Benzamide C=O
~167Glycinamide C=O
~134Aromatic (quaternary)
~131Aromatic (para)
~128Aromatic (ortho/meta)
~127Aromatic (ortho/meta)
~60-CH₂-OH
~49-NH-CH₂-CH₂-OH
~42-C(O)NH-CH₂-

Part 2: Mass Spectrometry (MS)

Principles of Mass Spectrometry for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of ionizable functional groups.[8][9][10] ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information.

Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis

Rationale: The sample must be dissolved in a solvent compatible with ESI-MS, typically a mixture of polar organic solvents and water, often with a small amount of acid to promote protonation.

Materials:

  • N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in methanol.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water with 0.1% formic acid.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [M+H]⁺ is 223.11. For MS/MS analysis, the [M+H]⁺ ion is selected and fragmented using collision-induced dissociation (CID).

MS_Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute to Working Solution (1-10 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid) A->B Dilution C Introduce into ESI-MS B->C Infusion/LC D Acquire Full Scan MS C->D Ionization E Perform MS/MS on [M+H]+ D->E Fragmentation

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular weight of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (C₁₁H₁₄N₂O₃) is 222.10 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 223.11.

Table 3: Predicted ESI-MS Data

m/zIon Species
223.11[M+H]⁺
245.09[M+Na]⁺

Predicted Fragmentation Pattern:

The MS/MS spectrum of the [M+H]⁺ ion is expected to show characteristic fragments resulting from the cleavage of the amide bonds. The most likely fragmentation pathways involve the cleavage of the two amide linkages, leading to the formation of benzoyl and related fragment ions.

  • Loss of the hydroxyethylamino group: Cleavage of the amide bond between the glycinamide and the hydroxyethylamine moieties would result in a fragment ion corresponding to benzoylglycine.

  • Formation of the benzoyl cation: Cleavage of the benzamide bond would generate a characteristic benzoyl cation at m/z 105.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and unambiguous method for the structural characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The detailed protocols and predicted spectral data presented in this application note serve as a comprehensive guide for researchers working with this and structurally similar molecules. By following these methodologies, scientists can confidently verify the identity and purity of their compounds, which is a crucial step in advancing their research and development efforts.

References

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Application

Application Notes and Protocols for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Introduction: Unlocking the Potential of a Novel Benzamide Scaffold The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics. Its ability to form key hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutics. Its ability to form key hydrogen bonds allows for interaction with numerous biological targets. N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS 72085-01-9) represents a novel scaffold with potential for therapeutic innovation. The presence of a flexible linker and a hydroxyl group suggests the possibility of unique binding interactions and favorable pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on initiating and developing robust biochemical and cell-based assays for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. Our approach is grounded in the principles of rigorous assay development, moving from fundamental characterization to targeted, mechanism-of-action studies. We will explore potential therapeutic applications based on the activities of structurally related benzamide compounds, including their roles as enzyme inhibitors and modulators of cellular signaling pathways.

Part 1: Foundational Characterization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Before embarking on biological assays, a thorough characterization of the compound is essential to ensure data integrity and reproducibility.

1.1 Purity and Identity Confirmation

The first step is to confirm the identity and purity of the compound.

  • Protocol 1: Quality Control

    • Mass Spectrometry (MS): Confirm the molecular weight (222.24 g/mol for C11H14N2O3)[1][2].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): Assess purity, which should ideally be >95%.

1.2 Solubility Assessment

A compound's solubility is critical for its biological activity and assay performance.

  • Protocol 2: Aqueous and Organic Solvent Solubility

    • Prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[3].

    • Determine the maximum solubility in aqueous buffers relevant to your planned assays (e.g., PBS, Tris-HCl).

    • Observe for precipitation when diluting the DMSO stock into aqueous solutions. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

1.3 Stability Analysis

Understanding the stability of the compound under experimental conditions is crucial.

  • Protocol 3: Stability in Assay Conditions

    • Incubate the compound in your primary assay buffer at the intended temperature (e.g., 37°C) for the duration of the experiment.

    • Use HPLC or LC-MS to monitor for degradation over time.

    • Perform freeze-thaw stability tests on stock solutions.

Part 2: Hypothesis Generation and Initial Screening

Given the benzamide core, we can hypothesize potential target classes based on existing literature for similar compounds. Benzamide analogs have shown activity as Histone Deacetylase (HDAC) inhibitors, Sigma-1 Receptor agonists, and agents targeting endoplasmic reticulum (ER) stress[3][4][5]. Therefore, initial screening should be broad to identify potential biological activities.

Diagram 1: Initial Screening Workflow

G cluster_0 Compound Characterization cluster_1 Broad-Based Screening cluster_2 Hit Identification & Validation QC Purity & Identity Sol Solubility QC->Sol Stab Stability Sol->Stab Biochem Biochemical Assays (e.g., HDAC, Kinase panels) Stab->Biochem Cell Cell-Based Assays (e.g., Cytotoxicity, Phenotypic screens) Stab->Cell Hit Primary Hit Biochem->Hit Cell->Hit Dose Dose-Response Hit->Dose Confirm Orthogonal Assays Dose->Confirm

Caption: Workflow for initial screening of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

2.1 Biochemical Assays: A Target-Centric Approach

Biochemical assays provide a controlled environment to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor[6].

  • Hypothesized Target: Histone Deacetylases (HDACs)

    • Rationale: The benzamide moiety is a known zinc-binding group present in many HDAC inhibitors[3].

    • Protocol 4: In Vitro HDAC Inhibition Assay

      • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, and the test compound.

      • Procedure: a. In a 96-well plate, add the HDAC enzyme to the assay buffer. b. Add serial dilutions of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide or a known HDAC inhibitor (positive control) dissolved in DMSO. c. Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor binding[3]. d. Initiate the reaction by adding the fluorogenic substrate. e. After a set incubation time, add a developing reagent to stop the reaction and generate a fluorescent signal. f. Measure fluorescence and calculate the percent inhibition relative to the DMSO control. g. Determine the IC50 value from the dose-response curve.

2.2 Cell-Based Assays: A Phenotypic Perspective

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context, providing insights into its efficacy, toxicity, and mechanism of action[7][8].

  • Initial Cytotoxicity Assessment

    • Rationale: Determining the concentration at which the compound affects cell viability is fundamental for designing subsequent cell-based experiments.

    • Protocol 5: MTT Assay for Cell Viability

      • Cell Lines: Use a panel of relevant cell lines (e.g., cancer cell lines if pursuing an oncology application).

      • Procedure: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of concentrations of the test compound for 24-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer). e. Measure the absorbance at a specific wavelength (e.g., 570 nm). f. Calculate the percentage of viable cells compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

  • Phenotypic Screening for Cellular Stress

    • Rationale: Structurally similar compounds have been shown to protect pancreatic β-cells against ER stress[5]. A reporter assay can be used to screen for such activity.

    • Protocol 6: ER Stress Reporter Assay

      • Cell Line: Utilize a cell line stably expressing a reporter gene (e.g., luciferase or GFP) under the control of an ER stress-responsive promoter (e.g., GRP78 or CHOP).

      • Procedure: a. Plate the reporter cell line in a 96-well plate. b. Pre-treat cells with various concentrations of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide for 1-2 hours. c. Induce ER stress using a known agent like tunicamycin or thapsigargin. d. Incubate for an appropriate time (e.g., 16-24 hours). e. Measure the reporter signal (luminescence or fluorescence). f. A decrease in the reporter signal in the presence of the compound would indicate a protective effect against ER stress.

Part 3: Assay Development and Optimization for a Validated Hit

Once a primary hit is identified, the initial assay must be optimized and validated to ensure it is robust, reproducible, and suitable for further studies like structure-activity relationship (SAR) analysis[9][10].

3.1 Key Parameters for Optimization

The following table outlines critical parameters to optimize for both biochemical and cell-based assays.

ParameterBiochemical Assay ConsiderationsCell-Based Assay Considerations
Enzyme/Substrate Conc. Determine Km and use substrate concentration at or below Km for competitive inhibitor studies.Not directly applicable.
Cell Density Not applicable.Optimize for logarithmic growth phase during treatment.
Incubation Time Ensure the reaction is in the linear range.Correlate with the biological process being measured.
Buffer Conditions Optimize pH, ionic strength, and cofactors.Use appropriate cell culture media and serum concentrations.

3.2 Statistical Validation

To ensure the assay is suitable for screening, calculate the Z'-factor. A Z'-factor greater than 0.5 is indicative of a robust and reliable assay[11].

Diagram 2: Assay Validation Logic

G cluster_0 Assay Optimization cluster_1 Performance Metrics cluster_2 Assay Readiness Opt Optimize Parameters (Conc., Time, Buffer) Stats Calculate Z'-factor (Signal-to-background, Variability) Opt->Stats Ready Ready for HTS/ SAR Studies Stats->Ready Z' > 0.5

Caption: Logical flow for validating an optimized assay.

Part 4: Advanced Protocols for Mechanism of Action Studies

Once a validated hit and a robust assay are established, the next step is to elucidate the compound's mechanism of action.

4.1 Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.

  • Protocol 7: Cellular Thermal Shift Assay (CETSA)

    • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

    • Procedure: a. Treat intact cells with the test compound or vehicle. b. Heat aliquots of the cell lysate to a range of temperatures. c. Pellet the aggregated, denatured proteins by centrifugation. d. Analyze the soluble fraction by Western blot using an antibody against the putative target protein. e. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

4.2 Downstream Signaling Analysis

If the compound targets a signaling pathway, it is essential to measure the effect on downstream events.

  • Protocol 8: Western Blot for Phosphorylated Proteins

    • Principle: Many signaling pathways are regulated by protein phosphorylation.

    • Procedure: a. Treat cells with the compound for various times and at different concentrations. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a membrane. d. Probe with primary antibodies specific for the phosphorylated form of a downstream target and for the total protein (as a loading control). e. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. f. Quantify the changes in protein phosphorylation.

Conclusion

The development of assays for a novel compound like N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide requires a systematic and hypothesis-driven approach. By starting with fundamental characterization, moving to broad-based screening, and then focusing on rigorous assay optimization and mechanism of action studies, researchers can effectively unlock the therapeutic potential of this promising scaffold. The protocols and workflows outlined in this document provide a solid foundation for initiating such a drug discovery program.

References

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  • Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393.[5]

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Method

Application Notes and Protocols for In Vitro Evaluation of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application and dosage determination for the benzamide derivative, N-(2-((2-Hydroxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application and dosage determination for the benzamide derivative, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (herein referred to as Compound X for brevity). In the absence of established public data for this specific molecule, this guide synthesizes field-proven insights and methodologies for characterizing novel compounds in cell-based assays. We will detail the necessary steps for solubility assessment, cytotoxicity profiling, and the subsequent determination of an appropriate dosage range for mechanism-of-action studies. The protocols provided are designed as a self-validating system to ensure robust and reproducible results.

Introduction: The Scientific Rationale

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide belongs to the broad class of benzamides, a chemical scaffold present in numerous biologically active compounds. While direct research on this specific molecule is limited, analogous structures have shown promise in various therapeutic areas. For instance, certain N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been identified as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress, with EC50 values as low as 0.1 µM.[1][2] Furthermore, derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine have demonstrated cytotoxic activity in human cancer cell lines[3], and other related benzamide structures are being investigated as inhibitors of autotaxin for applications in fibrosis and cancer.[4]

Given the therapeutic potential of related scaffolds, a systematic in vitro evaluation of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is warranted. The initial and most critical phase of this evaluation is to determine the appropriate concentration range for use in cell-based assays. An excessively high concentration can lead to non-specific cytotoxicity, confounding experimental results, while a concentration that is too low will fail to elicit a biological response. This guide provides a logical workflow to establish an optimal dosage for subsequent in vitro experiments.

Compound Characteristics and Handling

A foundational understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[5][6]
Molecular Weight 222.24 g/mol [5][6]
Melting Point 126-128°C[6]
Appearance Solid (Assumed)N/A
Purity ≥95% (Recommended)N/A

Safety and Handling: While a specific safety data sheet (SDS) for this compound is not readily available, related benzamide and amine-containing compounds are classified as irritants.[7][8][9] Therefore, standard laboratory precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7][10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7][10][11]

Experimental Workflow for In Vitro Dosage Determination

The following workflow provides a systematic approach to defining the optimal concentration range for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in your specific cell-based model.

G cluster_0 Phase 1: Preparation & Solubility cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Working Concentration Selection A 1. Prepare High-Concentration Stock Solution in DMSO B 2. Assess Aqueous Solubility in Cell Culture Medium A->B Critical First Step C 3. Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C Solubility Confirmed D 4. Determine IC50 Value C->D Data Analysis E 5. Select Non-Toxic Concentration Range (Typically ≤ IC50/10) D->E Defines Upper Limit F 6. Proceed with Mechanism-of-Action or Functional Assays E->F Informs Subsequent Experiments

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Welcome to the technical support center for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation with this compound. Our approach is rooted in providing a deep understanding of the underlying physicochemical principles to empower you to find the optimal solution for your specific application.

Understanding the Molecule: Predicted Physicochemical Properties

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide possesses a molecular structure that presents a classic solubility challenge. The presence of a benzamide group imparts a degree of lipophilicity, while the hydroxyethylamino and amide functionalities introduce polar character and hydrogen bonding capabilities. The interplay between these features governs its solubility profile.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 222.24 g/mol [1]A moderate molecular weight that does not inherently preclude solubility.
Melting Point 126-128°C[1]A relatively high melting point for its size suggests a stable crystal lattice, which can contribute to lower solubility.
LogP (Octanol-Water Partition Coefficient) Predicted to be low to moderateThe benzamide portion is hydrophobic, but the polar side chain will decrease the overall LogP.
Aqueous Solubility Predicted to be poor to lowThe hydrophobic benzoyl group is expected to significantly limit solubility in aqueous media.
pKa (Predicted) Weakly acidic/basicThe amide protons are very weakly acidic, and the tertiary amine is weakly basic. Ionization is not expected to be a primary driver of solubility unless under significant pH shifts.

Troubleshooting Guide & FAQs

This section is structured to guide you through a logical progression of troubleshooting steps, from simple solvent screening to more advanced formulation strategies.

Q1: My initial attempts to dissolve N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in aqueous buffers (e.g., PBS pH 7.4) have resulted in very low solubility or complete insolubility. What is the underlying reason for this?

A1: The poor aqueous solubility of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is primarily due to the presence of the non-polar benzamide group. While the hydroxyethylamino side chain offers some polarity and hydrogen bonding potential, the hydrophobic character of the benzene ring dominates, leading to unfavorable interactions with water. Overcoming the energy of the crystal lattice to allow for solvation in water is often a significant hurdle for such molecules[2][3][4].

Q2: What is a systematic approach to screen for a suitable solvent system?

A2: A systematic solvent screening process is crucial. We recommend a tiered approach, starting with common laboratory solvents of varying polarities. The goal is to identify a solvent or solvent system that can effectively solvate the molecule.

Protocol 1: Basic Solvent Solubility Screening

This protocol outlines a qualitative and semi-quantitative method for initial solvent screening.

  • Preparation: Weigh 1-2 mg of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide into separate small, clear vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single solvent from the list below.

  • Agitation: Vigorously vortex each vial for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at ≥10-20 mg/mL.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the approximate concentration at which the compound dissolved.

Table 1: Illustrative Solubility Screening Results

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe hydrophobic benzamide group limits dissolution in polar, aqueous media.
Polar Protic Methanol, EthanolSparingly to Moderately SolubleThe hydroxyl group of the solvent can hydrogen bond with the amide and hydroxyl groups of the compound, but solubility may still be limited by the aromatic ring.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule.
Non-Polar Toluene, HexaneInsolubleThe polar functionalities of the molecule will prevent dissolution in non-polar solvents.
Q3: I have identified a suitable organic solvent, but my experiment requires an aqueous environment. How can I use this information to prepare an aqueous stock solution?

A3: This is a common challenge. The use of a co-solvent system is a standard and effective technique[5][6]. A water-miscible organic solvent in which your compound is highly soluble can be used to first dissolve the compound, which is then diluted into the aqueous buffer.

Protocol 2: Co-Solvent Stock Solution Preparation

This protocol describes the preparation of a stock solution using a co-solvent.

  • Co-solvent Selection: Choose a water-miscible organic solvent in which N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide has high solubility (e.g., DMSO or Ethanol).

  • High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% of the chosen co-solvent. Ensure complete dissolution, gentle warming may be required.

  • Aqueous Dilution: For your working solution, perform a serial dilution of the high-concentration stock into your aqueous buffer. It is critical to add the organic stock to the aqueous buffer and not the other way around, while vortexing, to minimize the risk of precipitation.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your working solution as low as possible (ideally <1%, and almost always <5%) to avoid off-target effects in biological assays.

Troubleshooting Workflow for Co-Solvent Systems

Caption: Troubleshooting logic for co-solvent systems.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide?

A4: For ionizable compounds, pH adjustment can be a powerful tool to enhance solubility. The solubility of acidic compounds increases in basic solutions, while the solubility of basic compounds increases in acidic solutions. N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide has weakly acidic and basic centers. While the effect may not be as dramatic as with strongly ionizable compounds, it is worth investigating.

Protocol 3: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide to a known volume of each buffer in a sealed container.

    • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Table 2: Illustrative pH-Dependent Solubility Data

pHPredicted SolubilityRationale
3.0 Slightly IncreasedProtonation of the tertiary amine may slightly enhance solubility.
5.0 BaselineMinimal ionization expected.
7.4 BaselineMinimal ionization expected.
9.0 Slightly IncreasedDeprotonation of the amide N-H is unlikely, but subtle effects on hydrogen bonding with water may occur.
Q5: I am still facing solubility and/or stability issues (e.g., precipitation over time) even with co-solvents and pH adjustment. What are some more advanced formulation strategies I can explore?

A5: For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods aim to either increase the apparent solubility or stabilize the solubilized compound in a thermodynamically favorable state.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility. Common non-ionic surfactants used in research include Tween® 20/80 and Pluronic® F-68. A screening process similar to the co-solvent approach can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Solid Dispersions: For solid dosage form development, creating a solid dispersion is a powerful technique. This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG). This can significantly enhance the dissolution rate and apparent solubility.

Workflow for Advanced Solubility Enhancement

Caption: Decision tree for advanced solubility enhancement.

Concluding Remarks

The solubility of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a multifaceted challenge that can be systematically addressed through a logical, stepwise experimental approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reproducible methods for its solubilization, ensuring the accuracy and reliability of their experimental outcomes.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 21, 2026, from [Link]

  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Fakhree, M. A. A., & Shayanfar, A. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 21, 2026, from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Le, T. N., et al. (2018).
  • Al-Masoudi, N. A., et al. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Neumeyer, J. L., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences, 83(3), 305-15.
  • PubChem. (n.d.). N-(2-aminoethyl)benzamide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved January 21, 2026, from [Link]

  • Al-Omary, F. A. M., et al. (2019).
  • TLC Pharmaceutical Standards. (n.d.). Ixazomib Impurity 7. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Welcome to the technical support center for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this target molecule.

Overview of the Synthesis

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry, including as an inhibitor of autotaxin for the treatment of various diseases.[1] The synthesis typically involves the coupling of a benzoyl derivative with a glycine-like amino alcohol derivative. The core of this synthesis is the formation of two amide bonds. The order of these bond formations can be varied, but a common and effective strategy involves the reaction of N-benzoylglycine (hippuric acid) with 2-aminoethanol. This is an amide coupling reaction that requires an activating agent to facilitate the formation of the amide bond between the carboxylic acid of hippuric acid and the amine of 2-aminoethanol.

Reaction Scheme:

This guide will focus on troubleshooting and optimizing this specific synthetic route.

Troubleshooting Guide: Enhancing Your Yield

Low yields and the presence of impurities are common hurdles in organic synthesis. This section addresses specific problems you might encounter during the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Issue 1: Low or No Product Formation

Q: I'm not seeing a significant amount of my desired product. What are the likely causes and how can I improve the conversion?

A: Low conversion is often a result of inefficient activation of the carboxylic acid, suboptimal reaction conditions, or issues with starting material quality. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Ineffective Carboxylic Acid Activation: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the carboxylic acid to be "activated". This is typically achieved using a coupling reagent. If the activation is incomplete or the activated intermediate is unstable, the reaction will not proceed efficiently.

    • Solution: Employ a reliable coupling reagent. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common choices.[2] However, for improved efficiency and reduced side reactions, consider using phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU or HATU.[2][3][4] These reagents often lead to faster reactions and higher yields.[2][4] The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can further enhance the reaction rate and suppress side reactions, particularly racemization if chiral centers are present.[3][5]

  • Suboptimal Reaction Stoichiometry: The molar ratio of your reactants is critical. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

    • Solution: Start with a 1:1 to 1:1.2 molar ratio of hippuric acid to 2-aminoethanol. A slight excess of the amine can sometimes be beneficial. The coupling reagent is typically used in a slight excess (1.1-1.3 equivalents).

  • Incorrect Solvent Choice: The solvent must be able to dissolve all reactants and be inert to the reaction conditions.

    • Solution: Dry, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally good choices for amide coupling reactions.[5] DMF can be particularly effective at dissolving all components.[5]

  • Inappropriate Reaction Temperature: While many amide coupling reactions proceed well at room temperature, some may require gentle heating or cooling to optimize the rate and minimize side reactions.

    • Solution: Begin the reaction at 0 °C, especially during the addition of the coupling reagent, to control any initial exotherm. Then, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Issue 2: Presence of Significant Unreacted Starting Material (Hippuric Acid)

Q: My final product is contaminated with a significant amount of unreacted hippuric acid. How can I drive the reaction to completion?

A: The presence of unreacted carboxylic acid points towards incomplete activation or premature degradation of the activated intermediate.

Causality and Solutions:

  • Insufficient Coupling Reagent: If you are using a stoichiometric amount of coupling reagent, any side reactions (like hydrolysis from trace water) can consume it, leaving some of the carboxylic acid unactivated.

    • Solution: Increase the amount of coupling reagent to 1.2-1.5 equivalents. This ensures that all the hippuric acid is converted to its active form.

  • Hydrolysis of Activated Intermediate: The activated ester formed from the coupling reagent and hippuric acid can be sensitive to moisture.

    • Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]

  • Slow Reaction Kinetics: The coupling reaction may simply be slow under your current conditions.

    • Solution: Increase the reaction time. Monitor the disappearance of the starting material by TLC. If the reaction has stalled, consider adding a second portion of the coupling reagent and base.

Issue 3: Formation of N,N'-dicyclohexylurea (DCU) as a Major Impurity

Q: I'm using DCC as a coupling reagent and am having trouble removing the N,N'-dicyclohexylurea (DCU) byproduct. What's the best approach?

A: The formation of DCU is an inherent consequence of using DCC. While it is mostly insoluble in many organic solvents, its complete removal can be challenging.

Causality and Solutions:

  • Inherent Byproduct of DCC: DCU is the byproduct of the carbodiimide activation.

    • Solution 1 (Filtration): After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU. The DCU can then be removed by filtration.

    • Solution 2 (Alternative Reagent): To avoid the issue of DCU precipitation altogether, switch to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC).[2] The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2] Alternatively, using DIC results in a more soluble urea byproduct that often remains in solution and can be removed during chromatography.[2]

Issue 4: Difficulty in Product Purification

Q: My crude product is an oil/sticky solid and is difficult to purify by recrystallization. What are my options?

A: The presence of the hydroxyl group and two amide linkages in the target molecule can make it quite polar and prone to forming hydrogen bonds, which can make crystallization challenging.

Causality and Solutions:

  • Product Polarity and Impurities: The product's polarity, coupled with polar impurities, can inhibit crystal lattice formation.

    • Solution 1 (Column Chromatography): Silica gel column chromatography is a highly effective method for purifying polar compounds.[1] A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/petroleum ether) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate), should allow for the separation of your product from less polar impurities and any remaining starting materials.

    • Solution 2 (Recrystallization Solvent Screening): If you wish to pursue recrystallization, a systematic solvent screen is necessary. Try single solvents of varying polarity (e.g., ethyl acetate, isopropanol, water) and mixed solvent systems.[7] A good recrystallization solvent will dissolve your compound when hot but not when cold.[7] For your target molecule, a mixed solvent system like isopropanol/water or ethanol/water might be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent to use for this synthesis?

A1: While several coupling reagents can be effective, for high yield and purity, phosphonium salts like PyBOP or uronium salts like HATU are excellent choices.[2][3][4] They are known for their high efficiency and for minimizing side reactions.[3][4] If cost is a major concern, EDC in combination with HOBt or Oxyma Pure is a very effective and more economical option that avoids the purification issues associated with DCC.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a suitable mobile phase (e.g., 10% methanol in dichloromethane or ethyl acetate). Spot your starting materials (hippuric acid and 2-aminoethanol) and the reaction mixture. The product should have a different Rf value than the starting materials. The disappearance of the limiting starting material indicates the reaction is complete.

Q3: Are there any specific safety precautions I should take?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Coupling reagents can be sensitizers or irritants. Benzoyl chloride, if used as a precursor to hippuric acid, is corrosive and lachrymatory.[6]

Q4: Can I use benzoyl chloride and glycine to synthesize hippuric acid in situ?

A4: While possible, it is generally better to use pre-synthesized and purified hippuric acid. An in-situ approach introduces more variables and potential side reactions that can lower the overall yield and complicate the purification of your final product. For instance, unreacted benzoyl chloride could react with 2-aminoethanol.

Q5: My final product appears to be contaminated with a di-acylated byproduct. How can this be avoided?

A5: Di-acylation could occur if the hydroxyl group of 2-aminoethanol or the product itself is acylated. This is more likely if a highly reactive acylating agent like benzoyl chloride is used directly. When using standard amide coupling conditions with hippuric acid, this is less of a concern. However, to minimize this risk, ensure slow and controlled addition of the coupling reagent and avoid a large excess of hippuric acid.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide with a focus on achieving a high yield.

Materials:

  • Hippuric acid

  • 2-Aminoethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol, petroleum ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve hippuric acid (1 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents: To the solution, add HOBt (or Oxyma Pure, 1.1 equivalents) and 2-aminoethanol (1.1 equivalents). Stir the mixture for 10-15 minutes.

  • Activation: Cool the flask in an ice bath (0 °C). Add EDC (1.2 equivalents) portion-wise over 15 minutes.

  • Reaction: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If using DCM, dilute the reaction mixture with more DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • If using DMF, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in ethyl acetate) to obtain the pure N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Data Summary Table: Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
Hippuric Acid1.0Carboxylic acid starting material
2-Aminoethanol1.1Amine starting material
EDC1.2Coupling reagent (activates carboxylic acid)
HOBt / Oxyma Pure1.1Coupling additive (improves efficiency, reduces side reactions)
DIPEA (optional base)2.0-3.0Base to neutralize salts and facilitate coupling

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Hippuric Acid, HOBt, & 2-Aminoethanol in Anhydrous Solvent activation Cool to 0°C & Add EDC prep->activation Stir 15 min stir Stir at Room Temp (12-24h) activation->stir Warm to RT monitor Monitor by TLC stir->monitor workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A streamlined workflow for the synthesis and purification of the target molecule.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inefficient Activation Suboptimal Stoichiometry Poor Solvent/Temp start->cause1 No/Low Product cause2 Incomplete Reaction Hydrolysis of Intermediate start->cause2 Unreacted Starting Material cause3 Impurity Co-elution Crystallization Issues start->cause3 Purification Difficulty sol1 Use HATU/PyBOP Use 1.2 eq. Amine/Coupling Agent Use Anhydrous DMF/DCM, 0°C to RT cause1->sol1 sol2 Increase Reaction Time Add More Coupling Reagent Use Anhydrous Conditions cause2->sol2 sol3 Optimize Chromatography Gradient Screen Recrystallization Solvents (e.g., IPA/Water) cause3->sol3

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 21, 2026, from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 21, 2026, from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

"N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" stability and degradation products

Disclaimer: As of January 2026, specific, publicly available stability and degradation studies for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide are not extensively documented in scientific literature. This guide, th...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of January 2026, specific, publicly available stability and degradation studies for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds.[1][2] The methodologies, pathways, and data described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide?

The structure of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide contains two amide bonds, which are the most probable sites of degradation. The amide bond is generally stable, but its susceptibility to hydrolysis is a key factor to consider.[3] The rate of this hydrolysis is highly dependent on pH and temperature.

  • pH-Dependent Hydrolysis: Amide bonds can be cleaved under both acidic and basic conditions.[4]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Under basic conditions, a direct nucleophilic attack on the carbonyl carbon by a hydroxide ion initiates the cleavage.

  • Thermal Stress: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions.[2]

  • Oxidative Stress: While the core structure is not highly susceptible to oxidation, it is a standard stress condition that should be evaluated.

Q2: What are the predicted primary degradation products of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide?

Hydrolysis of the two distinct amide bonds is the most anticipated degradation pathway. This would lead to two primary cleavage patterns:

  • Cleavage of the benzamide bond: This would result in the formation of Benzoic Acid and N-(2-hydroxyethyl)-2-aminoacetamide .

  • Cleavage of the glycinamide bond: This pathway would yield N-(Carboxymethyl)benzamide and 2-Aminoethanol .

The relative prevalence of these pathways would depend on the specific stress conditions applied.

Degradation_Pathways cluster_0 Pathway 1: Benzamide Hydrolysis cluster_1 Pathway 2: Glycinamide Hydrolysis Parent N-(2-((2-Hydroxyethyl)amino)- 2-oxoethyl)benzamide Deg1 Benzoic Acid Parent->Deg1 H₂O / H⁺ or OH⁻ Deg2 N-(2-hydroxyethyl)- 2-aminoacetamide Deg3 N-(Carboxymethyl)benzamide Parent->Deg3 H₂O / H⁺ or OH⁻ Deg4 2-Aminoethanol

Caption: Predicted hydrolytic degradation pathways of the target molecule.

PART 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Scenario 1: High Variability or Loss of Potency in Biological Assays

  • Issue: You observe inconsistent results or a time-dependent decrease in the expected biological activity of your compound in an aqueous assay buffer or cell culture medium.

  • Root Cause Analysis: This is a classic sign of compound instability under physiological conditions (pH ~7.4, 37°C). The amide bonds are likely undergoing slow hydrolysis over the course of your experiment, reducing the concentration of the active parent compound.

  • Troubleshooting Protocol:

    • Confirm Instability: Conduct a time-course study in your specific assay medium.

      • Prepare a solution of the compound at the working concentration in the assay medium.

      • Incubate under identical assay conditions (e.g., 37°C).

      • At defined time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and immediately quench any further degradation by freezing or dilution in a strong organic solvent.

      • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.

    • Mitigation Strategies:

      • Fresh Preparations: Always use freshly prepared stock solutions for each experiment.

      • Reduced Incubation Time: If possible, shorten the duration of the assay to minimize the impact of degradation.

      • pH Optimization: If the assay allows, investigate if slight modifications to the buffer pH (towards a more neutral 6.5-7.0) improve stability without affecting biological performance.

Scenario 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Issue: During routine analysis or a stability study, you observe new peaks eluting near your main compound peak, and their area percentage increases over time.

  • Root Cause Analysis: These new peaks are almost certainly degradation products. A robust analytical method is required to separate and identify them. This is a primary goal of forced degradation studies.[5][6]

  • Workflow for Identification:

Identification_Workflow cluster_problem Problem cluster_action Action Plan cluster_analysis Data Analysis Problem Unknown Peaks in HPLC Forced_Deg Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Problem->Forced_Deg LCMS_Analysis Analyze Stressed Samples by LC-MS/MS Forced_Deg->LCMS_Analysis Mass_ID Determine Mass (m/z) of Degradant Peaks LCMS_Analysis->Mass_ID Compare Compare Experimental m/z with Predicted Degradants Mass_ID->Compare Structure_Elucidate Propose Structures Compare->Structure_Elucidate

Caption: A systematic workflow for the identification of degradation products.

PART 3: Experimental Protocols & Data

Protocol: Forced Degradation Study Framework

The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized.[1][5]

  • Materials:

    • N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂)

    • HPLC-grade Acetonitrile and Water

    • Calibrated oven and photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at regular intervals (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature. Monitor closely as base-catalyzed hydrolysis can be rapid.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Photostability: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • Sample Analysis: For each time point, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze immediately by a stability-indicating HPLC-UV method.

Table 1: Example Stability-Indicating HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to ensure elution of both the polar degradation products and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 230 nm (or λmax of benzamide chromophore)The benzoyl group provides strong UV absorbance for sensitive detection.
Column Temp. 30 °CEnsures reproducible retention times.

Table 2: Illustrative Data from a Forced Degradation Study

ConditionTime% Parent Remaining% Degradation Product 1 (Benzoic Acid)% Degradation Product 2 (N-(Carboxymethyl)benzamide)
0.1 M HCl 8 hr85.2%10.5%4.3%
0.1 M NaOH 2 hr82.1%5.1%12.8%
3% H₂O₂ 24 hr98.9%Not DetectedNot Detected
80°C Heat 48 hr96.5%Not DetectedNot Detected

This is hypothetical data for illustrative purposes only.

References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central (PMC). This paper discusses the intrinsic stability of the amide bond, which is central to the target molecule's structure. [Link]

  • Forced Degradation Studies. MedCrave online. This article provides an overview of the purpose and methodology of forced degradation studies as required by regulatory agencies. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. This review discusses the practical aspects and regulatory context for performing forced degradation studies, with a target degradation of 5-20%. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. This paper reviews the applications and regulatory expectations for forced degradation studies in pharmaceutical development. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. This review outlines the benefits of conducting forced degradation studies early in drug development to understand degradation pathways. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. This article details the chemical principles behind amide bond cleavage under acidic conditions. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. This book chapter discusses general strategies in medicinal chemistry for improving the metabolic stability of functional groups like amides. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. This educational resource explains the relative stability of amides compared to other carbonyl derivatives based on resonance principles. [Link]

Sources

Optimization

common experimental pitfalls with "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide"

Technical Support Center: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS 72085-01-9). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental pitfalls. Our goal is to help you navigate the challenges of working with this molecule, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses initial questions regarding the handling, storage, and fundamental properties of the compound.

Q1: How should I properly store N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide to ensure its long-term stability?

A: Proper storage is critical to prevent degradation. For solid material, we recommend storage at 2-8°C, protected from light and moisture.[1] The presence of two amide linkages and a primary hydroxyl group makes the molecule susceptible to hydrolysis and oxidation, respectively. Storing it in a desiccator within a refrigerator is an effective practice. For solutions, especially in protic solvents like DMSO or ethanol, it is best to prepare fresh solutions for each experiment or store small aliquots at -20°C or -80°C for short-term use to minimize freeze-thaw cycles.

Q2: What is the general solubility profile of this compound, and what are the recommended starting solvents for creating stock solutions?

A: Based on its structure—a benzamide core with polar functional groups—the compound is expected to have limited aqueous solubility. Analogs of this scaffold have been noted for their poor water solubility, a common challenge that needs to be addressed experimentally.[2]

For initial stock solutions, we recommend using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). A starting concentration of 10-50 mM in DMSO is typically achievable. Always use anhydrous-grade solvents to prevent hydrolysis of the compound.[3] When diluting the stock solution into aqueous assay buffers, it is crucial to do so incrementally and with vigorous mixing to avoid precipitation.

SolventExpected SolubilityRecommendation
DMSO HighRecommended for primary stock solutions (10-50 mM)
DMF HighAlternative to DMSO for primary stock solutions
Ethanol ModerateMay be used for stock solutions, but solubility might be lower than DMSO
Water LowNot recommended for initial stock solutions
Aqueous Buffers (PBS, etc.) Very LowFinal assay concentrations should typically be <1% of the organic solvent

Troubleshooting Guide: Experimental Assays

This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during in vitro and in vivo experiments.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Q: I prepared a high-concentration stock in DMSO, but the compound precipitates when I dilute it into my cell culture medium or PBS buffer. How can I solve this?

A: This is the most common pitfall and stems from the compound's low aqueous solubility.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.

Causality: Small organic molecules are often significantly less soluble in high-dielectric-constant solvents like water compared to organic solvents like DMSO. When the DMSO stock is diluted, the water molecules cannot effectively solvate the largely hydrophobic benzamide core, leading to aggregation and precipitation.

Troubleshooting Protocol:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect protein function.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Incorporate a Surfactant: For cell-free assays, adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the final buffer can help maintain solubility.

  • Use a Formulation Strategy: For more persistent issues, especially in cell-based assays, consider using solubility enhancers. Co-solvents like PEG-400 or cyclodextrins can be employed, but require careful validation to ensure they do not interfere with the assay.[4]

Below is a workflow to systematically address solubility issues.

G start Compound Precipitates in Aqueous Buffer check_stock Is stock solution clear? (Visually inspect) start->check_stock check_solv Is final solvent conc. <0.5%? e.g., DMSO, EtOH check_stock->check_solv Yes fail Issue Persists: Re-evaluate required concentration. Is a lower dose feasible? check_stock->fail No, cloudy stock. Remake stock solution. serial_dil Action: Perform serial dilutions instead of a single step check_solv->serial_dil Yes check_solv->fail No, >0.5%. Redesign dilution scheme. add_surfactant For Cell-Free Assays: Add 0.01% Tween-20 or Pluronic F-68 serial_dil->add_surfactant Precipitation still occurs success Solubility Issue Resolved serial_dil->success Precipitation stops formulation Advanced Strategy: Use formulation aids (e.g., cyclodextrins) Requires extensive validation. add_surfactant->formulation Precipitation still occurs add_surfactant->success Precipitation stops formulation->success Success formulation->fail Failure

Caption: Workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent Biological Activity (Variable IC50/EC50)

Q: My dose-response curves are not reproducible, and the calculated potency of the compound varies significantly between experiments. What could be the cause?

A: Variability in potency is a multifactorial problem that undermines the reliability of your data. The root causes can be chemical, biological, or procedural.[5]

Causality & Troubleshooting:

  • Chemical Instability: The amide bonds in the molecule can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in cell culture serum. The terminal hydroxyl group could also be a site for metabolic modification.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Conduct a time-course experiment where the compound is incubated in the assay medium for varying durations (e.g., 0, 2, 8, 24 hours) before being tested to check for time-dependent loss of activity.

  • Solubility & Adsorption: Even if not visibly precipitating, the compound may be forming micro-aggregates or adsorbing to plasticware, reducing its effective concentration.

    • Solution: Follow the solubility troubleshooting steps above. Consider using low-adhesion microplates. Pre-treating plates with a blocking agent like BSA (in cell-free assays) can sometimes mitigate adsorption.

  • Biological Variables: The response of cells can change with passage number, cell density, and serum batch.

    • Solution: Use cells within a consistent, low passage number range. Strictly control seeding density and ensure even cell distribution. If possible, qualify a single batch of serum for a series of experiments.

  • Assay Interference: The compound may directly interfere with the assay technology (e.g., quenching fluorescence, inhibiting a reporter enzyme).

    • Solution: Run a control experiment with the highest concentration of the compound in the absence of the biological target to see if it affects the assay signal.

This cause-and-effect diagram illustrates the potential sources of variability.

Ishikawa effect Inconsistent Potency (IC50) compound Compound-Related compound->effect assay Assay & Procedure assay->effect biology Biological System biology->effect data Data Analysis data->effect c1 Poor Solubility (Micro-precipitation) c1->compound c2 Chemical Instability (Hydrolysis) c2->compound c3 Adsorption to Plastics c3->compound c4 Impure Sample c4->compound a1 Pipetting Errors a1->assay a2 Inconsistent Incubation Time a2->assay a3 Assay Interference (Fluorescence Quenching) a3->assay a4 Edge Effects in Plates a4->assay b1 Cell Passage Number b1->biology b2 Variable Seeding Density b2->biology b3 Serum Lot Variation b3->biology b4 Cell Line Instability b4->biology d1 Incorrect Curve Fitting d1->data d2 Outlier Handling d2->data d3 Normalization Errors d3->data

Caption: Cause-and-effect diagram for inconsistent biological potency.

Advanced FAQs: Synthesis & Purity

Q: We are performing an in-house synthesis and are struggling with low yields. What are the common pitfalls in benzamide synthesis?

A: Low yields in benzamide synthesis, often achieved via Schotten-Baumann conditions or with coupling reagents, are a frequent challenge.[3]

  • Hydrolysis of Acyl Chloride: If you are using benzoyl chloride, it is highly reactive towards water. Any moisture in your amine starting material, solvent, or glassware will convert the benzoyl chloride to inactive benzoic acid, drastically reducing the yield. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Incorrect Stoichiometry: The amine starting material can be protonated by the HCl byproduct, rendering it non-nucleophilic. Using at least two equivalents of the amine or adding a non-nucleophilic base (like triethylamine or pyridine) to scavenge the acid is crucial.[3]

  • Side Reactions: If using a coupling reagent like HATU, side reactions can occur if the reaction is not properly controlled. For instance, allowing the activated ester to sit for too long before adding the amine can lead to byproduct formation.[3]

  • Product Loss During Workup: The product has moderate polarity. During an aqueous workup, ensure the pH and choice of organic solvent are optimized to maximize partitioning of your product into the organic layer and leave impurities behind. Over-washing or using too much solvent during recrystallization can also lead to significant product loss.[3]

References

  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Georgia Southern University. [Link]

  • Fallahi-Sichani, M. (2018). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Puri, B. K. (1997). Side-effects of benzamide derivatives. International Journal of Geriatric Psychiatry, 12(1), 132. [Link]

  • ARKAT USA, Inc. (2021). Synthetic strategies toward nefopam: a short review. [Link]

  • Chemical Synthesis Database. (2025). N-(2-amino-2-oxoethyl)benzamide. [Link]

  • Wang, O., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393. [Link]

  • precisionFDA. (n.d.). BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Google Patents. (2017). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)
  • Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]

  • Zhang, H., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 12(11), 1865-1881. [Link]

  • CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • Tan, M., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(2), 1152-1161. [Link]

  • PubChemLite. (n.d.). N-[amino-hydroxy-bis(1-hydroxyethyl)-[2-(4-hydroxyphenyl)ethyl]-hexaoxo-[?]yl]benzamide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for the Synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Introduction Welcome to the technical support guide for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This molecule, synthesized via the amide coupling of hippuric acid (N-benzoylglycine) and ethano...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This molecule, synthesized via the amide coupling of hippuric acid (N-benzoylglycine) and ethanolamine, is a valuable building block in medicinal chemistry and drug development.[1] While the reaction appears straightforward, achieving high yield, purity, and reproducibility requires careful optimization of reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and streamline your synthetic workflow.

Reaction Overview

The core transformation is the formation of an amide bond between a carboxylic acid and a primary amine.[2] This condensation reaction is typically not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3]

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using coupling reagents like EDC or HATU?

A1: The direct reaction between a carboxylic acid (hippuric acid) and an amine (ethanolamine) is unfavorable due to a competing acid-base reaction, where the amine gets protonated by the carboxylic acid, quenching its nucleophilicity.[3] Coupling reagents are used to activate the carboxylic acid. They convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC).[4] This intermediate is then readily attacked by the amine to form the desired amide bond with high efficiency.

Q2: My reaction is sluggish or incomplete. What are the most likely causes?

A2: Several factors can lead to incomplete reactions:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough, or it may have degraded due to improper storage.

  • Suboptimal Temperature: Amide couplings are often run at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve rates, especially if reactants have poor solubility. However, excessive heat can promote side reactions.

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. An excess of the amine is sometimes used to drive the reaction to completion.

  • Base Selection: The choice and amount of base are critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to scavenge the acid produced during the reaction without competing with the primary amine.[5]

Q3: I see an unexpected, non-polar spot on my TLC that doesn't correspond to my starting materials or product. What could it be?

A3: A common side product in carbodiimide-mediated couplings (like those using EDC or DCC) is the formation of an N-acylurea.[5] This occurs when the O-acylisourea intermediate rearranges into a more stable, but unreactive, N-acylurea before the amine can attack. This side reaction is more prevalent in polar aprotic solvents like DMF.[5]

Q4: Why is a water-soluble carbodiimide like EDC often preferred over DCC?

A4: While both EDC and DCC function similarly, the byproduct of DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents and requires filtration for removal.[6] In contrast, the urea byproduct from EDC is water-soluble, allowing for a much simpler aqueous workup to remove it along with any excess reagent.[6] This is a significant advantage for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution & Rationale
Inadequate Carboxylic Acid Activation Solution: Consider switching to a more powerful coupling reagent system. While EDC is common, uronium/aminium-based reagents like HATU often provide higher yields and faster reaction times, especially for challenging couplings.[2][7] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with EDC can also significantly improve efficiency by forming a more reactive activated ester and suppressing side reactions.[8][9]
Side Reaction: N-acylurea Formation Rationale: The O-acylisourea intermediate formed with EDC can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5] Solution: Add HOBt or HOAt to the reaction. These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and reacts efficiently with the amine.[9] Running the reaction in a less polar solvent like Dichloromethane (DCM) instead of DMF can also disfavor this side reaction.[4]
Ethanolamine Reactivity Issues Rationale: The hydroxyl group on ethanolamine could potentially compete with the amine for reaction with the activated hippuric acid, leading to ester formation. While the amine is significantly more nucleophilic, this can be a minor competing pathway. Solution: Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the activated intermediate. Using a slight excess (1.1-1.2 equivalents) of ethanolamine can help ensure the amine-coupling pathway is favored.
Suboptimal pH / Base Rationale: The reaction requires a base to neutralize the protonated amine that forms and any acidic byproducts. However, the wrong base or incorrect amount can hinder the reaction. Solution: Use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine.[5] Avoid primary or secondary amines as bases as they will compete in the coupling reaction. Use approximately 1.5-2.0 equivalents of the base to ensure the medium remains sufficiently basic.
Issue 2: Difficulty in Product Purification
Potential Cause Recommended Solution & Rationale
Contamination with Urea Byproduct Rationale: If using EDC, the corresponding water-soluble urea byproduct must be thoroughly removed.[6] Solution: Perform a standard aqueous workup. After quenching the reaction, dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 5% HCl or citric acid solution) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted hippuric acid and HOBt, and finally with brine.
Product is Water-Soluble Rationale: The presence of two amide linkages and a hydroxyl group gives the product, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, significant polarity and potential water solubility, which can lead to loss during aqueous extraction. Solution: When performing the aqueous workup, saturate the aqueous layers with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out." If significant product loss is still observed, consider avoiding a traditional aqueous workup. Instead, after the reaction, concentrate the mixture and purify directly using column chromatography.
Co-elution during Chromatography Rationale: The polarity of the product can be similar to some of the starting materials or byproducts, making chromatographic separation challenging. Solution: Use a gradient elution system for column chromatography, starting with a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding Methanol (e.g., 0-10% MeOH in EtOAc). Monitor fractions carefully by TLC.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Optimization Strategies Start Low Yield or Impure Product CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents ReactionConditions Analyze Reaction Conditions (Solvent, Temp, Time) CheckReagents->ReactionConditions Workup Evaluate Workup & Purification ReactionConditions->Workup ChangeCoupling Switch to HATU or add HOBt/HOAt ReactionConditions->ChangeCoupling Incomplete Activation ChangeSolvent Switch from DMF to DCM/THF ReactionConditions->ChangeSolvent N-acylurea suspected OptimizeBase Use DIPEA (1.5-2.0 eq) ReactionConditions->OptimizeBase Suboptimal pH ModifyWorkup Use 'Salting Out' or Direct Chromatography Workup->ModifyWorkup Purification Issues

Caption: A systematic approach to troubleshooting the synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust starting point for the synthesis.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add hippuric acid (1.0 eq).

    • Dissolve the hippuric acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

  • Activation:

    • Cool the flask to 0 °C using an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (1.2 eq) portion-wise to the stirred solution.

    • Allow the activation to proceed at 0 °C for 30 minutes.

  • Amine Addition:

    • In a separate vial, dissolve ethanolamine (1.1 eq) in a small amount of the reaction solvent.

    • Add the ethanolamine solution dropwise to the activated hippuric acid mixture.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Ethyl Acetate/Methanol) to afford the pure N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended when higher yields or faster reaction times are desired.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve hippuric acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Reaction Initiation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 1-5 minutes to pre-activate the acid.[10]

    • Add ethanolamine (1.1 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

References

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate. Available at: [Link]

  • Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases. (n.d.). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

  • Preparation method of N-acyl amino acid type surfactant. (n.d.). Google Patents.
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC - NIH. Available at: [Link]

  • Hippuric acid. (n.d.). Wikipedia. Available at: [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. (n.d.). PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Available at: [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Available at: [Link]

  • In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. (2023). MDPI. Available at: [Link]

  • Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO). (n.d.). ResearchGate. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021). PMC - NIH. Available at: [Link]

  • Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. (2024). ScholarWorks. Available at: [Link]

  • Optimization of reaction conditions [a]. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2025). ResearchGate. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Available at: [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (n.d.). MDPI. Available at: [Link]

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Optimization

Technical Support Center: Purification of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Welcome to the technical support center for the purification of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS No. 72085-01-9).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS No. 72085-01-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound at high purity.

The unique structure of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, featuring two amide groups and a primary alcohol, imparts significant polarity. This characteristic is central to the challenges and strategies associated with its purification. This document provides a logical, experience-driven framework for navigating these challenges effectively.

Compound Properties Overview

A successful purification strategy begins with understanding the compound's physical properties.

PropertyValue/ObservationSignificance for Purification
Molecular Formula C₁₁H₁₄N₂O₃[1][2]Indicates a relatively small molecule.
Molecular Weight 222.24 g/mol [1][2]Useful for mass spectrometry analysis.
Melting Point 126-128°C[1]Critical for selecting appropriate recrystallization solvents and drying conditions.
Appearance Likely a white to off-white solid.Visual indicator of purity; colored impurities may require specific removal steps.
Polarity HighThe presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O) makes the molecule very polar. This dictates the choice of chromatographic conditions and recrystallization solvents.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in a question-and-answer format.

Recrystallization Issues

Recrystallization is often the most effective first-pass purification technique for solid compounds like this benzamide derivative.[3][4]

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the supersaturated solution cools below the compound's melting point. Given the melting point of 126-128°C, this is a common issue with high-boiling point solvents.

  • Causality: The compound is insoluble in the solvent at its boiling point, but the temperature is high enough to melt the solid.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add more of the primary solvent.

    • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.

    • Reduce Solvent Polarity: If using a highly polar single solvent like water or ethanol, try adding a less polar co-solvent (an "anti-solvent") like ethyl acetate or acetone to the hot, dissolved solution until it just turns cloudy, then reheat for clarity and cool slowly.[3][5]

    • Switch Solvents: Consider a solvent system with a lower boiling point, such as ethyl acetate/hexanes or acetone/water.[5]

Question: I've cooled my recrystallization solution, even in an ice bath, but no crystals have formed. What's wrong?

Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate. This issue typically arises from using too much solvent or having a highly purified compound that resists nucleation.

  • Causality: The solution is not sufficiently supersaturated for crystals to form.

  • Troubleshooting Steps:

    • Induce Crystallization: Scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites.[3][6]

    • Add a Seed Crystal: If available, add a tiny crystal of pure product to the cold solution to initiate crystallization.[3][6]

    • Reduce Solvent Volume: You may have used too much solvent.[3][5] Gently warm the solution to evaporate some solvent, then allow it to cool again.

    • Add an Anti-Solvent: If you used a single solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to the solution at room temperature until it becomes turbid, then add a drop of the primary solvent to clarify and let it stand.

Question: My final product is pure, but my yield after recrystallization is very low. How can I improve it?

Answer: Low recovery is a common problem that can stem from several factors during the process.

  • Causality: Significant product loss is occurring due to the compound's solubility in the cold solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude product.[5][6]

    • Cool Thoroughly: Maximize crystal formation by allowing sufficient time for cooling, first to room temperature and then in an ice bath.[6]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[3]

    • Check the Filtrate: If you suspect significant loss, you can try to recover a second crop of crystals by concentrating the mother liquor (the filtrate) and re-cooling. Note that this second crop may be less pure.

Column Chromatography Issues

Due to the high polarity of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, column chromatography can be challenging.

Question: I'm using a standard silica gel column with an ethyl acetate/hexane mobile phase, but my compound won't move off the baseline (Rf ≈ 0). What should I do?

Answer: This is a classic sign that the mobile phase is not polar enough to elute your highly polar compound from the highly polar silica gel stationary phase.

  • Causality: The compound has a very strong affinity for the silica gel and a low affinity for the eluent.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: The most direct solution is to add a more polar solvent to your mobile phase. Methanol is an excellent choice. Start by developing a new eluent system using TLC, for example:

      • Dichloromethane (DCM) / Methanol (e.g., 95:5 or 90:10)

      • Ethyl Acetate / Methanol (e.g., 98:2)

    • Add an Amine Modifier: Amide compounds can sometimes interact strongly with acidic sites on the silica gel, causing streaking and poor mobility. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can neutralize these sites and improve peak shape.[4]

    • Consider Alternative Stationary Phases: If a highly polar mobile phase is still ineffective, consider switching to a less acidic or different stationary phase like alumina or even reversed-phase silica.[7]

Question: My compound streaks badly on the TLC plate and gives broad peaks during column chromatography. How can I fix this?

Answer: Streaking is often caused by interactions with the stationary phase, overloading the sample, or the presence of acidic/basic impurities.

  • Causality: Strong, non-ideal interactions between the analyte and the stationary phase, or overloading the column.

  • Troubleshooting Steps:

    • Use a Mobile Phase Modifier: As mentioned above, adding triethylamine (for basic compounds) or a small amount of acetic/formic acid (for acidic impurities) to the eluent can significantly improve peak shape.

    • Reduce Sample Load: You may be applying too much compound to the TLC plate or column. Try loading a more dilute solution.

    • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective. This technique uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[8] Your polar compound will elute earlier, but often with much better peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide?

A1: The impurity profile depends on the synthetic route, but common impurities often include:

  • Unreacted Starting Materials: Such as benzoic acid, benzoyl chloride, or the amine precursor (e.g., N-(2-hydroxyethyl)glycinamide).

  • O-acylated Byproduct: Benzoylation of the primary hydroxyl group can occur, leading to a diester impurity.

  • Di-acylated Byproduct: If a primary amine was a precursor, reaction at both N-H bonds is possible.

  • Hydrolysis Products: The amide bonds can be susceptible to hydrolysis if exposed to harsh acidic or basic conditions during workup, especially at elevated temperatures.[5]

Q2: Which purification technique should I try first?

A2: For a solid crude product, recrystallization is almost always the best first step.[3] It is a cost-effective and scalable method that can significantly increase purity by removing many types of impurities. If recrystallization fails to achieve the desired purity, or if the crude product is an oil, then column chromatography is the next logical step. Given the compound's polarity, starting with reversed-phase chromatography is often more efficient than troubleshooting a difficult normal-phase separation.[8] For the highest possible purity, preparative HPLC is the ultimate solution.[9][10]

Q3: How can I best assess the purity of my final compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A sharp, symmetrical peak in an HPLC chromatogram is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purification Workflow & Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical workflow for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Product (Solid or Oil?) is_solid Solid start->is_solid Solid is_oil Oil start->is_oil Oil recrystallize Attempt Recrystallization is_solid->recrystallize column_chrom Column Chromatography is_oil->column_chrom check_purity1 Check Purity (TLC/NMR/HPLC) recrystallize->check_purity1 pure Pure Product (>98%) check_purity1->pure Yes not_pure Impure check_purity1->not_pure No not_pure->column_chrom check_purity2 Check Purity (TLC/NMR/HPLC) column_chrom->check_purity2 check_purity2->pure Yes prep_hplc Preparative HPLC check_purity2->prep_hplc No check_purity3 Check Purity (TLC/NMR/HPLC) prep_hplc->check_purity3 check_purity3->pure Yes

Caption: Purification strategy decision workflow.

Protocol 1: Recrystallization

This protocol provides a general guideline. The ideal solvent system should be determined through small-scale trials.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, water, ethyl acetate, acetone, and mixtures like ethanol/water or ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent with stirring until the solid is just completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. Use sparingly, as it can adsorb your product.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.[3]

Protocol 2: Reversed-Phase Flash Column Chromatography

This is often more successful for polar compounds than normal-phase (silica) chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO.

  • Stationary Phase: Pack a column with C18-bonded silica gel.

  • Mobile Phase Selection: Using analytical reversed-phase TLC or HPLC, determine a suitable mobile phase. A good starting point is a gradient of water and acetonitrile (or methanol), both possibly containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Loading: Adsorb the dissolved sample onto a small amount of C18 silica (or Celite) by concentrating the solution to dryness. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Run the column, starting with a high percentage of the aqueous phase (e.g., 95% water / 5% acetonitrile) and gradually increasing the percentage of the organic phase.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol 3: Preparative HPLC

For achieving the highest level of purity, preparative HPLC is the method of choice.[11][12]

  • Analytical Method Development: First, develop a robust separation method on an analytical scale HPLC system. A reversed-phase C18 column is a good starting point.

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: A linear gradient from 5% B to 95% B over 10-20 minutes.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~230 nm or 254 nm).

  • Method Scale-Up: Once the analytical method provides good separation, scale it up for a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.[11]

  • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent at the highest concentration possible without causing precipitation.[11]

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the target compound's peak. Automated fraction collectors triggered by UV signal are ideal.[12]

  • Post-Purification: Combine the pure fractions, confirm purity using analytical HPLC, and remove the solvent, typically by lyophilization (freeze-drying) to remove the water/acetonitrile mixture.

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Benchchem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Benzamide Derivatives.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • ScholarWorks. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Benchchem. (n.d.). Application Note: Purification of Synthesized N,3-dihydroxybenzamide Using High-Performance Liquid Chromatography (HPLC).
  • Chemical Synthesis Database. (2025, May 20). N-(2-amino-2-oxoethyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-[1-(chloromethyl)-2-(hydroxyamino)-2-oxoethyl]benzamide. Retrieved from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • Agilent. (n.d.). Strategy for Preparative LC Purification.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from University of Warwick institutional repository.
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • US EPA. (n.d.). Benzamide, N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]

  • PubMed. (2019). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Retrieved from [Link]

  • PubChem. (n.d.). N-((1S,2R)-3-(((1S)-2-(Cyclohexylamino)-1-methyl-2-oxoethyl)amino)-....
  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
  • PubChem. (n.d.). N-(2-aminoethyl)benzamide. Retrieved from [Link]

  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Certificate of Analysis.

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Troubleshooting

Technical Support Center: Crystallization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Introduction Welcome to the technical support guide for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges during its purification by crystallization. N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a polar molecule with multiple hydrogen bonding sites, which can make obtaining high-quality crystals a non-trivial task. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve a successful purification.

Understanding the Molecule: Physicochemical Properties

The crystallization behavior of a compound is intrinsically linked to its molecular structure and physical properties. N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide possesses several functional groups—a primary alcohol, a secondary amide, and another amide linkage—that can participate in hydrogen bonding. This high capacity for hydrogen bonding dictates its solubility, making solvent selection the most critical parameter in developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Melting Point 126-128°C[1]
Appearance Typically a solid[2]
Key Structural Features Benzamide group, secondary amide, primary alcohol[1]

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the crystallization of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Q1: My compound is not crystallizing. The solution remains clear even after cooling and refrigeration. What should I do?

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure. The concentration of the compound is below the supersaturation point, even at low temperatures.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again. To check if this is the issue, you can dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid film or crystals form on the rod, your compound is present, and the solution is likely too dilute[3].

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation event. A very clean solution in a smooth flask may resist nucleation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites[4].

    • Solution 2 (Seeding): If you have a pure crystal of the compound from a previous batch, add a single, tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystal growth[5].

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If concentrating the solution fails, the solvent must be removed (e.g., by rotary evaporation) and another crystallization attempted with a different solvent system[3]. Consider a solvent in which the compound has lower solubility or a two-solvent system.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

Potential Causes & Solutions:

  • Solution Temperature Above Melting Point: Oiling out occurs when the compound comes out of solution at a temperature above its melting point (126-128°C for this compound)[3][4]. This is common when the solution is too concentrated or cooled too rapidly. Impurities can also depress the melting point, exacerbating the issue.

    • Solution 1 (Reheat and Dilute): Reheat the flask to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to the solution. This slight dilution ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point[3].

    • Solution 2 (Slower Cooling): Rapid cooling is a primary cause of oiling out. After re-dissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a few paper towels or a cork ring and covering it with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere[3].

  • High Boiling Point Solvent: If the boiling point of your solvent is very high (e.g., >150°C), it can be difficult to avoid oiling out for a compound melting at ~127°C.

    • Solution: Select a solvent with a boiling point that is not excessively high.

Q3: The crystallization happened too quickly, resulting in a fine powder ("crashing out"). How can I get better crystals?

Potential Causes & Solutions:

  • Rapid Cooling or Over-concentration: Cooling the solution too quickly or using the absolute minimum amount of solvent can lead to rapid precipitation. This process traps impurities within the crystal lattice, defeating the purpose of recrystallization[3].

    • Solution: Reheat the solution to re-dissolve the solid. Add a small excess of hot solvent (5-10% more) to slightly decrease the saturation level. Then, ensure the solution cools very slowly to promote the formation of larger, purer crystals[3]. An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes[3].

Q4: My crystal yield is very low. What are the likely causes and solutions?

Potential Causes & Solutions:

  • Using Too Much Solvent: While adding excess solvent can help prevent oiling out and crashing, using far too much will keep a significant portion of your compound dissolved in the mother liquor[3][6].

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product, with only a very small excess if needed to prevent crashing. After filtering the crystals, you can try to obtain a second crop by boiling down the mother liquor to reduce its volume and cooling again. Note that this second crop will likely be less pure than the first.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in a lower yield.

    • Solution: Once the flask has slowly cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize the precipitation of the product from the solution[6].

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a heated or insulated filter funnel and keep the receiving flask warm on a steam bath or hot plate. Use a slight excess of solvent to ensure the compound remains in solution during the transfer.

Q5: My final product is colored or appears impure after crystallization. How can I improve purity?

Potential Causes & Solutions:

  • Trapped Impurities: As mentioned, rapid crystallization can trap both soluble and insoluble impurities.

    • Solution: Re-crystallize the product, ensuring slow cooling to allow for proper crystal lattice formation.

  • Chromophoric Byproducts: Side reactions during synthesis can produce highly colored impurities that co-crystallize with the product[7].

    • Solution (Activated Charcoal): Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution before filtration. Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the clear filtrate to cool slowly. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield[7].

  • Residual Starting Materials: Unreacted starting materials like benzoic acid derivatives or amines can be common impurities.

    • Solution: If acidic or basic impurities are suspected, perform a liquid-liquid extraction workup with a dilute base (e.g., sodium bicarbonate solution) or a dilute acid (e.g., 1M HCl) before the initial crystallization attempt[7].

Q6: What is a good starting point for a recrystallization solvent system for this molecule?

Potential Causes & Solutions:

  • Solvent Choice is Critical: The "like dissolves like" principle is a good starting point[6]. Given the polar nature and hydrogen-bonding capabilities of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, polar solvents are required.

    • Single Solvents to Screen:

      • Ethanol or Isopropanol: Often a good choice for moderately polar molecules like benzamides. They are polar enough to dissolve the compound when hot but may allow for precipitation upon cooling.

      • Acetonitrile: A polar aprotic solvent that can be very effective for crystallizing amides[8].

      • Water: Due to the compound's polarity, it may have some solubility in hot water. This could be an excellent, green solvent choice if the solubility profile is right.

    • Two-Solvent Systems to Screen: This method is useful when no single solvent has the ideal solubility profile[4]. The compound should be highly soluble in the "good" solvent and poorly soluble in the "bad" or "anti-solvent."

      • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (turbid). Add a drop or two of hot ethanol to clarify, then cool slowly[7][9].

      • Acetone/Water: Similar to the ethanol/water system.

      • Ethyl Acetate/Hexanes: A common system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent[7][10].

Systematic Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting the crystallization of your compound.

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Allow Filtrate to Cool Slowly hot_filter_q->cool No hot_filter->cool outcome_q Observe Outcome cool->outcome_q good_crystals High-Quality Crystals Formed outcome_q->good_crystals Success no_crystals No Crystals Form (Clear Solution) outcome_q->no_crystals Problem oiled_out Compound 'Oils Out' outcome_q->oiled_out Problem crashed_out Fine Powder Forms ('Crashes Out') outcome_q->crashed_out Problem concentrate Reheat & Reduce Solvent Volume no_crystals->concentrate reheat_dilute Reheat, Add More Solvent (5-10%) oiled_out->reheat_dilute crashed_out->reheat_dilute concentrate->cool induce Induce Crystallization (Scratch / Seed) concentrate->induce if needed cool_slower Ensure Slower Cooling & Insulation reheat_dilute->cool_slower reheat_dilute->cool_slower cool_slower->cool cool_slower->cool

Caption: Troubleshooting workflow for crystallization.

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent[6].

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation[6].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces[9].

  • Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Anti-Solvent Addition: While keeping the solution hot, add the "bad" or "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated[9].

  • Clarification: Add one or two drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed, as described in Protocol 1.

  • Isolation & Drying: Collect, wash (using a cold mixture of the two solvents in the final crystallization ratio), and dry the crystals as previously described.

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • ScholarWorks. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • ChemicalBook. (n.d.). N-(2-[(2-HYDROXYETHYL)AMINO]-2-OXOETHYL)BENZENECARBOXAMIDE Product Description.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Crystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide.
  • Benchchem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Chemical Synthesis Database. (2025, May 20). N-(2-amino-2-oxoethyl)benzamide.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-(2-aminoethyl)benzamide.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • Arkat USA. (n.d.). Synthetic strategies toward nefopam: a short review.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 21, 2026, from University of Rochester Department of Chemistry.
  • CAS Common Chemistry. (n.d.). 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Smolecule. (n.d.). N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide.
  • Google Patents. (n.d.). CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide.
  • Vibrant Pharma Inc. (n.d.). N-(2-Hydroxyethyl)benzamide.
  • PMC. (n.d.). Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Google Patents. (n.d.). US10968192B2 - Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)....
  • Santa Cruz Biotechnology. (n.d.). N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide.
  • PubChemLite. (n.d.). N-[amino-hydroxy-bis(1-hydroxyethyl)-[2-(4-hydroxyphenyl)ethyl]-hexaoxo-[?]yl]benzamide.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Certificate of Analysis.
  • Pharmaffiliates. (n.d.). Ixazomib-impurities.
  • SpectraBase. (n.d.). N-[2-({2-[(2-methoxyethyl)amino]-2-oxoethyl}amino)-2-oxoethyl]benzamide.

Sources

Optimization

storage and handling best practices for "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide"

Welcome to the technical support center for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting advice for common experimental challenges. The information herein is curated from established safety protocols and scientific literature on related compounds to ensure the integrity and success of your experiments.

I. Compound Overview and Key Properties

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a benzamide derivative with potential applications in various research fields. A thorough understanding of its chemical properties is crucial for its proper use.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance White to off-white solidGeneral chemical properties
Melting Point 126-128°C[1]

II. Storage and Stability: Frequently Asked Questions

Proper storage is critical to maintain the integrity of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. Here are answers to common questions regarding its stability.

Q1: What are the ideal storage conditions for solid N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperature is 2-8°C to minimize potential degradation over long-term storage. Protect from moisture and light.

Q2: How stable is this compound in solution?

A2: The stability of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in solution is highly dependent on the pH and solvent. Based on studies of similar glycolamide and benzamide compounds, it is expected to be relatively stable in acidic to neutral aqueous buffers for short periods.[4] However, in alkaline conditions (pH > 7.4), the amide bonds are susceptible to hydrolysis.[4][5] For prolonged storage, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C in an appropriate solvent like DMSO.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway is the hydrolysis of the two amide bonds, which can be catalyzed by both acid and base.[5][6] This would result in the formation of benzoic acid and 2-((2-hydroxyethyl)amino)acetamide or further breakdown products. Thermal degradation is also a concern at elevated temperatures, with significant decomposition likely occurring above 200°C.[3] While specific photostability data is not available, benzamides can be sensitive to light, potentially leading to degradation upon prolonged exposure to UV or high-intensity visible light.[7][8]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide should not be stored or mixed with strong oxidizing agents or strong bases, as these can promote degradation.[9]

III. Experimental Handling and Protocols

Adherence to proper handling procedures is essential for both safety and experimental accuracy.

A. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide:

  • Safety glasses or goggles[2][10]

  • Chemical-resistant gloves (e.g., nitrile)[2]

  • Laboratory coat

B. Weighing and Handling Solid Compound
  • Handle the solid compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.[2]

  • Avoid generating dust during weighing and transfer.[2]

  • Use appropriate tools (e.g., spatula) for transfer.

  • Ensure the container is tightly sealed after use to prevent moisture absorption.

C. Protocol for Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution. Solubility should be experimentally confirmed.

Materials:

  • N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide into a sterile tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Similar compounds are soluble in DMSO and methanol.[11]

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat to prevent degradation.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers.

IV. Troubleshooting Guide

This section addresses potential issues that may arise during your experiments.

Problem 1: The compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Step
Low Solubility: The compound may have limited solubility in the selected solvent.Try a different solvent. Based on similar compounds, DMSO and methanol are good starting points.[11] For aqueous solutions, consider preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer.
Insufficient Mixing/Sonication: The compound may require more energy to dissolve.Vortex the solution for a longer period. If available, sonication in a water bath can also aid dissolution.
Low Temperature: Solubility often decreases at lower temperatures.Gentle warming (e.g., to 37°C) may increase solubility. However, be cautious of potential degradation with prolonged heating.

Problem 2: My solution has changed color or a precipitate has formed over time.

Potential Cause Troubleshooting Step
Degradation: The compound may be degrading due to factors like pH, light exposure, or temperature.Prepare fresh solutions before each experiment. If storing solutions, ensure they are protected from light, stored at an appropriate temperature (-20°C or -80°C), and that the pH of aqueous solutions is not highly alkaline.
Precipitation from Aqueous Solution: The compound may be precipitating out of the aqueous buffer after dilution from a stock solution.Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit in that medium. You may need to lower the final concentration or include a small percentage of a co-solvent like DMSO in your final solution (ensure this is compatible with your experimental system).

Problem 3: I am observing inconsistent experimental results.

Potential Cause Troubleshooting Step
Compound Degradation: Inconsistent results can be a sign of compound instability.Always use freshly prepared solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles. Consider performing a quality control check on your compound if it has been stored for an extended period.
Inaccurate Concentration: Errors in weighing or dilution can lead to inconsistent results.Ensure your balance is properly calibrated. Use calibrated pipettes for all dilutions.

V. Visual Workflows and Diagrams

A. Safe Handling Workflow

start Start: Handling Solid Compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe weigh Weigh Compound in Ventilated Area ppe->weigh transfer Transfer to appropriate container weigh->transfer dispose Dispose of Waste According to Regulations weigh->dispose dissolve Dissolve in Suitable Solvent transfer->dissolve transfer->dispose store Store Solution Properly (Aliquoted, -20°C or -80°C) dissolve->store dissolve->dispose end End store->end

Caption: Workflow for the safe handling of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

B. Troubleshooting Decision Tree for Solution Preparation

start Start: Preparing Solution dissolves Does the compound dissolve? start->dissolves yes Yes dissolves->yes Yes no No dissolves->no No success Solution Prepared Successfully yes->success increase_energy Increase mixing/sonication no->increase_energy gentle_heat Apply gentle heat (e.g., 37°C) no->gentle_heat change_solvent Try a different solvent (e.g., DMSO, Methanol) no->change_solvent increase_energy->dissolves gentle_heat->dissolves change_solvent->dissolves end End success->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and Other Benzamide Derivatives in Drug Discovery

Introduction: The Versatility of the Benzamide Scaffold The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. Its presence in numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. Its presence in numerous therapeutic agents is a testament to the power of chemical modification in drug discovery.[1] Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] This guide provides an in-depth technical comparison of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide with other notable benzamide derivatives, focusing on their potential roles as therapeutic agents, particularly in the context of histone deacetylase (HDAC) inhibition. While direct experimental data for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not extensively available in public literature, we can infer its potential properties and compare it to structurally similar and functionally relevant compounds based on established structure-activity relationships (SAR) within the benzamide class.

Spotlight on: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a synthetic benzamide derivative characterized by a hydrophilic side chain containing both an amide and a hydroxyl group. While this specific molecule is not extensively documented in peer-reviewed biological studies, its structural features suggest potential applications in various therapeutic areas. The presence of the N-glycinamide-like side chain could influence its pharmacokinetic properties, such as solubility and membrane permeability.

A structurally related compound, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) , has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6).[3] HPOB's synthesis and its role as an anticancer agent have been explored, highlighting the potential of this chemical scaffold.[3] The key difference between our topic compound and HPOB is the presence of a hydroxamic acid group in HPOB, a well-known zinc-binding group crucial for HDAC inhibition, which is absent in N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. This suggests that our compound of interest may have different biological targets or a weaker HDAC inhibitory activity.

Comparative Analysis with Other Benzamide Derivatives

To understand the potential of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, we will compare it with other well-characterized benzamide derivatives, primarily focusing on their activity as HDAC inhibitors, a field where benzamides have shown significant promise.[1][4]

Histone Deacetylase (HDAC) Inhibition: A Key Therapeutic Target

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[5] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for drug development.[6] Benzamide-based compounds, such as Entinostat (MS-275) , are a significant class of HDAC inhibitors, typically targeting Class I HDACs.[1]

The general pharmacophore for benzamide HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site.

cluster_0 General Pharmacophore of Benzamide HDAC Inhibitors Cap Group Cap Group Linker Linker Cap Group->Linker Connects to Zinc-Binding Group (ZBG) Zinc-Binding Group (ZBG) Linker->Zinc-Binding Group (ZBG) Positions

Caption: General pharmacophore model for benzamide HDAC inhibitors.

Performance Comparison of Selected Benzamide Derivatives

The following table summarizes the inhibitory activity of several benzamide derivatives against HDAC isoforms. This data is compiled from various studies to provide a comparative overview.

Compound Name/IDStructureTargetIC50 (µM)Reference
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Chemical structure of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide-Data Not Available-
Entinostat (MS-275) Chemical structure of EntinostatHDAC10.93[7]
HDAC20.95[7]
HDAC31.80[7]
Compound 7j Substituted benzamide derivativeHDAC10.65[7]
HDAC20.78[7]
HDAC31.70[7]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Chemical structure of NAHDAC10.0952[5]
HDAC20.2607[5]
HDAC30.2557[5]

Key Insights from the Comparison:

  • Potency: Compounds like NA and Compound 7j demonstrate potent inhibition of Class I HDACs, with IC50 values in the nanomolar to low micromolar range.[5][7] Entinostat also shows significant potency.[7]

  • Structure-Activity Relationship (SAR): The nature of the substituents on the benzamide scaffold plays a crucial role in determining the inhibitory activity. For instance, the introduction of a nitrogen mustard group in NA leads to potent HDAC inhibition.[5] The length and composition of the linker region also significantly impact potency.[1]

  • Potential of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide: While lacking a traditional zinc-binding group like a hydroxamic acid or an o-aminoaniline moiety, the amide nitrogen in the side chain could potentially have a weak interaction with the zinc ion in the HDAC active site. However, its inhibitory activity is expected to be significantly lower than that of established benzamide HDAC inhibitors. Further experimental validation is necessary to confirm this hypothesis.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide with other derivatives, a series of standardized in vitro assays should be conducted.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 values of the test compounds against specific HDAC isoforms.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[8]

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds and a reference inhibitor (e.g., Entinostat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the diluted HDAC enzyme and pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Termination and Signal Development: Add the developer solution to each well to stop the reaction and initiate fluorescence development. Incubate for 15-20 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Reaction Incubation Signal Development Signal Development Reaction Incubation->Signal Development Fluorescence Reading Fluorescence Reading Signal Development->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Caption: Workflow for the in vitro HDAC inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay evaluates the cytotoxic effect of the benzamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Cell culture medium and supplements

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The benzamide scaffold remains a highly valuable starting point for the development of novel therapeutic agents. While N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not yet characterized in the context of specific biological activities, its structural similarity to known bioactive molecules, such as HDAC inhibitors, warrants further investigation. The provided experimental protocols offer a clear roadmap for the comprehensive evaluation of this and other novel benzamide derivatives.

Future research should focus on the synthesis and biological screening of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide to determine its potential as an HDAC inhibitor or for other therapeutic applications. Comparative studies against a panel of established benzamide derivatives will be crucial in elucidating its structure-activity relationships and defining its potential role in drug discovery. Furthermore, exploration of its pharmacokinetic and toxicological profiles will be essential for any further development.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR). Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]

  • Potency of hydroxamic acid and benzamide HDAC inhibitors against... ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ResearchGate. Available at: [Link]

  • Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. ScholarWorks. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. National Institutes of Health. Available at: [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. PubMed. Available at: [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health. Available at: [Link]

  • Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. PubMed. Available at: [Link]

  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. Available at: [Link]

  • A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. PubMed. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases. Google Patents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. National Institutes of Health. Available at: [Link]

  • 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. Google Patents.
  • Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases. National Institutes of Health. Available at: [Link]

  • Discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939), an orally active histone deacetylase inhibitor with a superior preclinical profile. PubMed. Available at: [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. ResearchGate. Available at: [Link]

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Comparative

Validating the Biological Effects of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide: A Comparative Experimental Guide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for investigating the biological effects of the benzamide derivative, "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide." While direct biological data for this specific molecule is not extensively documented, the well-established and diverse bioactivities of the benzamide scaffold—ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory properties—provide a logical starting point for a structured validation campaign.[1][2]

This document outlines a series of proposed experiments designed to systematically profile the biological activity of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a framework for comparing its performance against relevant positive and negative controls, as well as established alternative compounds.

Initial Hypothesis and Screening Strategy: Where to Begin?

Given the broad spectrum of activities associated with benzamide derivatives, an initial broad-based screening approach is recommended to identify the most promising therapeutic avenues for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The structural motifs within the molecule, specifically the benzamide core and the hydroxyethylamino side chain, suggest potential interactions with a variety of biological targets.

Our proposed validation strategy will focus on three primary areas of investigation, based on the activities of structurally related compounds:

  • Anticancer Activity: Many benzamide derivatives exhibit potent anticancer effects by targeting key cellular processes like DNA repair and cell cycle progression.[2]

  • Antimicrobial Activity: The benzamide scaffold is a known pharmacophore in the development of novel antimicrobial agents.[1][3]

  • Neurological Activity: Certain benzamide derivatives have shown promise as anticonvulsant agents.[4]

The following sections will detail the experimental workflows for each of these potential activities.

Investigating Anticancer Potential: A Multi-pronged Approach

A significant number of benzamide derivatives have been explored as anticancer agents.[2] A logical first step is to assess the cytotoxic and antiproliferative effects of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide on a panel of human cancer cell lines.

Experimental Workflow: In Vitro Anticancer Evaluation

anticancer_workflow start Prepare Compound Stock Solution cell_culture Culture Cancer Cell Lines (e.g., HCT116, MDA-MB-231, A549) start->cell_culture viability_assay Cell Viability Assay (MTS/MTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis western_blot Western Blot Analysis (e.g., PARP cleavage, Caspase-3 activation) mechanism_studies->western_blot end Data Analysis and Interpretation cell_cycle->end apoptosis->end western_blot->end antimicrobial_workflow start Prepare Compound Stock Solution culture_prep Prepare Bacterial and Fungal Cultures (e.g., E. coli, S. aureus, C. albicans) start->culture_prep mic_determination Broth Microdilution for MIC culture_prep->mic_determination mbc_mfc_determination Determine MBC/MFC mic_determination->mbc_mfc_determination data_analysis Data Analysis and Interpretation mbc_mfc_determination->data_analysis

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Compound Preparation: Prepare a two-fold serial dilution of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Framework: Antimicrobial Activity
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Experimental DataExperimental DataExperimental Data
Ciprofloxacin (Positive Control)0.0150.5N/A
Fluconazole (Positive Control)N/AN/A1
Vehicle (Negative Control)>128>128>128

Exploring Neurological Effects: Anticonvulsant Screening

The potential for benzamide derivatives to modulate neuronal activity warrants an investigation into the anticonvulsant properties of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. [4]Preclinical screening models are essential for identifying potential therapeutic effects.

Experimental Workflow: In Vivo Anticonvulsant Screening

anticonvulsant_workflow start Compound Formulation for In Vivo Administration animal_dosing Administer Compound to Mice (i.p. or p.o.) start->animal_dosing mes_test Maximal Electroshock (MES) Test animal_dosing->mes_test scmet_test Subcutaneous Metrazol (scMET) Test animal_dosing->scmet_test neurotoxicity Rotarod Test for Neurotoxicity animal_dosing->neurotoxicity ed50_td50 Determine ED50 and TD50 mes_test->ed50_td50 scmet_test->ed50_td50 neurotoxicity->ed50_td50 pi_calculation Calculate Protective Index (PI = TD50/ED50) ed50_td50->pi_calculation end Data Analysis and Interpretation pi_calculation->end

Caption: Workflow for in vivo anticonvulsant screening.

Detailed Protocol: Maximal Electroshock (MES) Test
  • Animal Dosing: Administer N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide at various doses to groups of mice. A positive control group (e.g., receiving Valproate) and a vehicle control group should be included.

  • Electroshock Application: At the time of peak compound effect (determined in preliminary pharmacokinetic studies), deliver a short electrical stimulus via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded to calculate the median effective dose (ED50).

Comparative Data Framework: Anticonvulsant Activity
CompoundMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide Experimental DataExperimental DataCalculated Data
Valproate (Positive Control)2504001.6
Vehicle (Negative Control)>500>500N/A

Conclusion and Future Directions

This guide provides a foundational experimental framework for the systematic validation of the biological effects of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide. The proposed workflows and comparative data tables offer a structured approach to generating robust and reproducible data. Positive results in any of these initial screens would necessitate further, more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The versatility of the benzamide scaffold suggests that N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide could hold therapeutic potential, and the rigorous application of the outlined experimental strategies will be crucial in uncovering and validating its biological activity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • PubMed. (2014).
  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr.
  • PubMed. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group.
  • PubMed. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)

Sources

Validation

Understanding the Core Compound: N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

An In-Depth Comparative Guide to Alternatives for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in Research Applications For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Alternatives for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, a molecule of interest in various research contexts. We will delve into structural analogs and compounds with potentially similar functionalities, supported by experimental data and detailed protocols to aid in your research and development endeavors.

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a chemical compound that has been investigated for its potential biological activities. Structurally, it features a benzamide core linked to a glycine-ethanolamine moiety. This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. While not a widely commercialized drug, it serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The exploration of alternatives is crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Alternative Compounds

The selection of an alternative compound depends on the specific research application. Here, we compare N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide with structurally related compounds that may offer advantages in terms of biological activity or physicochemical properties.

Structural Analogs with Modified Benzoyl Moieties

Modifications to the benzoyl group can significantly impact the compound's interaction with target proteins. Introducing substituents on the phenyl ring can alter electronic properties and steric hindrance, leading to improved binding affinity or selectivity.

Compound NameModificationRationale for SelectionPotential Advantages
4-Chloro-N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)benzamideIntroduction of a chlorine atom at the 4-positionThe electron-withdrawing nature of chlorine can enhance binding affinity and improve metabolic stability.Increased potency and longer half-life.
4-Methoxy-N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)benzamideIntroduction of a methoxy group at the 4-positionThe electron-donating methoxy group can alter the electronic distribution and potentially improve oral bioavailability.Enhanced absorption and favorable pharmacokinetic profile.
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)nicotinamideReplacement of the phenyl ring with a pyridine ringThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target.Improved solubility and potential for novel binding modes.
Analogs with Modified Linker and Terminal Groups

Altering the glycine-ethanolamine linker can influence the compound's flexibility and orientation within a binding pocket. Modifications to the terminal hydroxyl group can also affect solubility and metabolic stability.

Compound NameModificationRationale for SelectionPotential Advantages
N-(3-((2-Hydroxyethyl)amino)-3-oxopropyl)benzamideExtension of the linker by one methylene groupIncreased flexibility of the linker may allow for optimal positioning within the target's binding site.Potentially improved binding affinity and efficacy.
N-(2-((2-Aminoethyl)amino)-2-oxoethyl)benzamideReplacement of the hydroxyl group with an amino groupThe primary amine can act as a hydrogen bond donor and may introduce a positive charge at physiological pH, altering solubility and target interactions.Enhanced aqueous solubility and potential for new ionic interactions with the target.
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)benzamideAddition of a methyl group to the ethanolamine moietyThe methyl group can introduce steric bulk and hydrophobicity, potentially leading to improved selectivity for the target protein.Increased selectivity and reduced off-target effects.

Experimental Protocols

The following protocols provide a framework for the synthesis and preliminary biological evaluation of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and its analogs.

General Synthesis Workflow

The synthesis of these compounds typically involves a multi-step process, starting with the protection of functional groups, followed by amide bond formation and deprotection.

Synthesis_Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Second Amide Coupling A Benzoyl Chloride Derivative C N-Benzoyl Glycine Ethyl Ester A->C B Glycine Ethyl Ester B->C D N-Benzoyl Glycine C->D LiOH F Final Compound D->F E Ethanolamine Derivative E->F EDC, HOBt Assay_Workflow A Prepare Compound Stock Solutions C Perform Serial Dilutions of Compounds A->C B Prepare Assay Buffer and Reagents D Add Target Protein/Enzyme to Assay Plate B->D E Add Diluted Compounds to Plate C->E D->E F Add Substrate and Initiate Reaction E->F G Incubate at Controlled Temperature F->G H Measure Signal (e.g., Absorbance, Fluorescence) G->H I Data Analysis (IC50/EC50 Determination) H->I

Comparative

Comparative Analysis of N-(2-amino-2-oxoethyl)benzamide Analogs: A Guide to Structure-Activity Relationships Across Therapeutic Targets

The N-(2-amino-2-oxoethyl)benzamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. While the parent molecule, "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide," is not extensive...

Author: BenchChem Technical Support Team. Date: February 2026

The N-(2-amino-2-oxoethyl)benzamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. While the parent molecule, "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide," is not extensively documented, its analogs have emerged as potent modulators of diverse biological targets, leading to promising therapeutic agents for a range of diseases, including diabetes, cancer, and fibrosis. This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of these analogs, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

Pancreatic β-Cell Protective Agents for Diabetes Therapy

Endoplasmic reticulum (ER) stress-induced dysfunction and death of pancreatic β-cells are critical factors in the pathogenesis of diabetes.[1] A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified as potent protectors of β-cells against ER stress, offering a new therapeutic avenue for diabetes treatment.[2]

Structure-Activity Relationship (SAR) Insights

The development of these agents began with the modification of a 1,2,3-triazole derivative that had limited solubility and a narrow activity range.[2] By replacing the triazole with a glycine-like amino acid scaffold, researchers developed a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.

Key SAR findings for this class include:

  • The Benzyl Group: The presence of a benzyl group on the terminal amine is crucial for activity. Modifications to this group can significantly impact potency.

  • The Benzamide Ring: Substitutions on the benzamide ring influence the electronic and steric properties of the molecule, affecting its interaction with the biological target.

  • The Glycine-like Linker: The length and flexibility of the linker between the benzamide and the benzylamine moieties are important for optimal activity.

A standout compound from these studies is WO5m , which demonstrates significantly improved potency and water solubility.[1][2]

Comparative Performance Data
Compound IDStructureEC50 (µM) for β-cell protection against ER stress
WO5m N-(2-(benzylamino)-2-oxoethyl)benzamide with specific substitutions (structure proprietary to the original publication)0.1 ± 0.01[1][2]
Parent Triazole 1,2,3-triazole derivativeLess potent, narrow activity range[2]
Experimental Protocol: Pancreatic β-Cell Protection Assay

This protocol outlines a method for assessing the protective effects of compounds on pancreatic β-cells under ER stress, similar to the approaches used in the discovery of this analog class.

  • Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induction of ER Stress: Induce ER stress by adding a known ER stress-inducing agent, such as thapsigargin (e.g., 1 µM), to the culture medium.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum protective effect.

ER Stress and β-Cell Protection Pathway

ER_Stress_Pathway ER_Stress ER Stress (e.g., Thapsigargin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis β-Cell Apoptosis UPR->Apoptosis Prolonged Stress Survival β-Cell Survival and Function UPR->Survival Adaptive Response Analogs N-(2-(benzylamino)-2-oxoethyl)benzamide Analogs (e.g., WO5m) Analogs->UPR Modulates Analogs->Survival Promotes HDAC_Inhibition cluster_0 Normal Cell State cluster_1 Inhibited State HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin_C Condensed Chromatin Histone->Chromatin_C Gene_S Gene Silencing Chromatin_C->Gene_S Inhibitor N-(2-aminophenyl)benzamide Inhibitor HDAC_I HDAC Enzyme Inhibitor->HDAC_I Inhibits Histone_A Acetylated Histone (Maintained) Chromatin_O Open Chromatin Histone_A->Chromatin_O Gene_E Gene Expression (e.g., Tumor Suppressors) Chromatin_O->Gene_E

Caption: Workflow of HDAC inhibition leading to gene expression.

Autotaxin Inhibitors for Fibrosis and Cancer

Substituted N-(2-amino-2-oxoethyl)benzamide derivatives have also been patented as inhibitors of autotaxin (ATX). [3]ATX is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA). [3]The ATX-LPA signaling axis is a key driver in various pathological processes, including fibrosis, inflammation, and cancer cell proliferation and migration. [3][4]

Structure-Activity Relationship (SAR) Insights

The patent for these compounds suggests a broad range of possible substitutions, indicating that the N-(2-amino-2-oxoethyl)benzamide core serves as a foundational scaffold. Key areas for modification to achieve potent ATX inhibition likely include:

  • Substitutions on the Benzamide Ring: The patent claims various substitution patterns on the benzamide ring, which would modulate the binding to the ATX active site.

  • Modifications of the Amide Nitrogen: The substituent on the terminal amide nitrogen of the "oxoethyl" moiety is another critical point for modification to enhance potency and selectivity.

Comparative Performance Data

Specific quantitative data such as IC50 values are typically found in subsequent peer-reviewed publications rather than the initial patent. However, the patent claims activity for these compounds in the treatment of LPA-dependent or LPA-mediated diseases, including cancer and fibrosis. [3]

Experimental Protocol: Autotaxin Activity Assay (Fluorogenic)

This protocol describes a common method for measuring ATX activity using a fluorogenic substrate. [5][6]

  • Prepare Reagents: Prepare assay buffer, the fluorogenic ATX substrate (e.g., FS-3, an LPC analog with a fluorophore and a quencher), and purified ATX enzyme.

  • Reaction Setup: In a 96-well plate, add the assay buffer and the test compounds at various concentrations.

  • Enzyme Addition: Add the purified ATX enzyme to the wells. Include a no-enzyme control.

  • Initiate Reaction: Start the reaction by adding the fluorogenic substrate.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore). The cleavage of the substrate by ATX separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and the IC50 value.

Autotaxin-LPA Signaling Pathway

Autotaxin_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Converts Inhibitor N-(2-amino-2-oxoethyl)benzamide Inhibitor Inhibitor->ATX Inhibits LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream

Caption: The Autotaxin-LPA signaling axis and the point of inhibition.

General Synthetic Approach

The synthesis of N-substituted benzamide derivatives can be achieved through various standard amide coupling reactions. A common approach involves the reaction of a substituted aniline with a corresponding carboxylic acid derivative.

Representative Synthetic Scheme:

Synthesis R1_aniline Substituted Aniline intermediate N-substituted intermediate R1_aniline->intermediate + α-Haloketone (Base, Solvent) haloketone α-Haloketone product Final N-substituted Benzamide Analog intermediate->product + Substituted Benzoyl Chloride (Base, Solvent) R2_acid_chloride Substituted Benzoyl Chloride

Caption: A general two-step synthesis for N-substituted benzamide analogs.

This approach, as described in the literature, often involves an initial alkylation of an aniline with an α-haloketone, followed by acylation with a substituted benzoyl chloride. [7]

Conclusion

The N-(2-amino-2-oxoethyl)benzamide scaffold is a highly adaptable platform for the development of potent and selective inhibitors for a variety of therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the benzamide ring, the linker, and the terminal N-substituent can yield compounds with distinct biological activities, ranging from pancreatic β-cell protection to the inhibition of key enzymes in cancer and fibrosis. The experimental protocols provided offer a foundation for researchers to evaluate new analogs and further explore the therapeutic potential of this promising chemical class. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs and exploring their efficacy in preclinical and clinical settings.

References

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. (2020). National Institutes of Health. [Link]

  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. (2020). PubMed. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2002). ACS Publications. [Link]

  • Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. (2019). National Institutes of Health. [Link]

  • US5137918A - N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them. (1992).
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity | Request PDF. (2023). ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]

  • CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases. (2017).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). PubMed. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Institutes of Health. [Link]

  • Measurement of pancreatic islet beta-cell proliferation by flow cytometry. (2022). Protocols.io. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. [Link]

  • A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. (2019). National Institutes of Health. [Link]

  • WO2011053597A1 - Pipemidic acid derivative autotaxin inhibitors. (2011).
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2011). MDPI. [Link]

  • Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening. (2016). PubMed Central. [Link]

  • Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope. (2010). Tosoh Corporation. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). PubMed Central. [Link]

  • Patents In BindingDB. BindingDB. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

  • Measurement of lysophospholipase D/autotaxin activity in human serum samples | Request PDF. (2008). ResearchGate. [Link]

  • Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. (2024). MDPI. [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014). DDDT. [Link]

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Validation

A Comparative Efficacy Analysis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and Established Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of HDAC Inhibition and the Emergence of Novel Benzamide Scaffolds Histone deacetylases (HDACs) are a class of enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of HDAC Inhibition and the Emergence of Novel Benzamide Scaffolds

Histone deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is a well-established hallmark of numerous cancers and other diseases, making them a prime target for therapeutic intervention[1]. Consequently, the development of HDAC inhibitors (HDACis) has become a significant focus in medicinal chemistry, with several compounds having advanced into clinical trials[1].

The benzamide scaffold has emerged as a privileged structure in the design of HDACis[2]. These compounds typically chelate the zinc ion within the active site of HDACs, interact with surrounding amino acid residues, and induce conformational changes that inhibit enzyme activity[2]. The versatility of the benzamide functional group allows for extensive structure-activity relationship (SAR) studies to fine-tune pharmacological activity and selectivity against specific HDAC isoforms[3].

This guide provides a comparative analysis of the hypothetical efficacy of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide , a novel benzamide derivative, against well-characterized and clinically relevant HDAC inhibitors. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to known benzamide-based HDACis, such as the selective HDAC6 inhibitor N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB)[4], provides a strong rationale for its investigation as a potential HDAC inhibitor. This document will therefore serve as a predictive comparison to guide future research, summarizing quantitative data of established inhibitors, detailing experimental methodologies for efficacy assessment, and visualizing the pertinent biological pathways and workflows.

Comparative Efficacy of Selected HDAC Inhibitors

To contextualize the potential efficacy of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, it is essential to examine the performance of established HDAC inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of selected benzamide and other classes of HDAC inhibitors against various HDAC isoforms.

Compound IDChemical ClassHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
Entinostat (MS-275) Benzamide0.930.951.80-[5]
Compound 7j Benzamide0.650.781.70-[3][5]
Vorinostat (SAHA) Hydroxamic Acid0.0190.0310.060.011[5]
HPOB Benzamide (Hydroxamic Acid derivative)---Selective[4]
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide BenzamideHypotheticalHypotheticalHypotheticalHypothetical

Key Insights from Comparative Data:

  • Potency: Compound 7j demonstrates potent inhibition of HDAC1, HDAC2, and HDAC3, with IC50 values comparable to the established inhibitor Entinostat[3][5].

  • Structural Importance: The 2'-amino group on the benzanilide moiety has been shown to be crucial for the inhibitory activity of benzamide derivatives[6].

  • Class-Specific Activity: Hydroxamic acid-based inhibitors like Vorinostat generally exhibit broad-spectrum, potent HDAC inhibition.

  • Predictive Context for the Target Compound: Based on its benzamide core, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is hypothesized to exhibit inhibitory activity against Class I HDACs (HDAC1, 2, and 3). Its structural similarity to an HDAC6 inhibitor also suggests potential activity against this Class IIb enzyme.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and compare it to known inhibitors, standardized in vitro and cell-based assays are essential.

In Vitro Fluorogenic HDAC Activity/Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human HDACs and the inhibitory potential of test compounds.

Methodology:

  • Enzyme and Substrate Preparation:

    • Utilize recombinant human HDAC1, HDAC2, HDAC3/NCOR1, and HDAC6.

    • Prepare a fluorogenic substrate, typically a peptide derived from p53 (e.g., Ac-RHKK[acetyl]-AMC).

  • Assay Buffer Composition:

    • 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4[5].

  • Inhibitor Pre-incubation:

    • Dispense various concentrations of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and control inhibitors (e.g., Entinostat, Vorinostat) into a 96-well plate.

    • Add the respective HDAC enzymes (e.g., 10 nM HDAC1, 3 nM HDAC2, 3 nM HDAC3, or a suitable concentration of HDAC6) and pre-incubate for a minimum of 5 minutes at 37°C[5].

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.

    • Incubate the reaction mixture for 30-90 minutes, depending on the enzyme, at 37°C[5].

  • Reaction Termination and Signal Development:

    • Stop the deacetylation reaction by adding a solution containing a trypsin protease and a potent HDAC inhibitor like SAHA (to halt any further deacetylation)[5]. The trypsin will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~355 nm, emission ~460 nm).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity.

  • Pre-incubation of the inhibitor with the enzyme allows for the establishment of binding equilibrium before the substrate is introduced.

  • The inclusion of a potent, broad-spectrum HDACi in the termination solution ensures that the measured fluorescence is a direct result of the initial enzymatic reaction.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effects of the test compound on cancer cell lines, providing an indication of its potential therapeutic efficacy.

Methodology:

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., breast cancer lines MCF-7 and T47D) in 96-well plates at a density of 5 x 10^3 cells per well.

    • Incubate for 24 hours in a humidified atmosphere with 5% CO2 at 37°C[5].

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide and a positive control (e.g., Vorinostat) for 48 hours[5].

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualization of Pathways and Workflows

HDAC Inhibition and Gene Expression

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histone Acetylated Histones HDAC->Histone Deacetylation Histone_Hyperacetylated Hyperacetylated Histones Chromatin_Condensed Condensed Chromatin Histone->Chromatin_Condensed Gene_Repression Gene Repression Chromatin_Condensed->Gene_Repression HDACi N-(2-((2-Hydroxyethyl)amino) -2-oxoethyl)benzamide (HDAC Inhibitor) HDACi->HDAC Inhibition Chromatin_Relaxed Relaxed Chromatin Histone_Hyperacetylated->Chromatin_Relaxed Gene_Activation Gene Activation (e.g., Tumor Suppressors) Chromatin_Relaxed->Gene_Activation Apoptosis Apoptosis Gene_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest

Caption: Mechanism of action of HDAC inhibitors on gene expression.

Experimental Workflow for Efficacy Assessment

Efficacy_Workflow Start Start: Synthesize/Acquire N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide InVitro_Assay In Vitro HDAC Inhibition Assay (Fluorogenic) Start->InVitro_Assay Cell_Based_Assay Cell-Based Antiproliferative Assay (MTT) Start->Cell_Based_Assay Determine_IC50_InVitro Determine IC50 values against HDAC isoforms InVitro_Assay->Determine_IC50_InVitro Compare_Data Compare Efficacy Data with Known HDAC Inhibitors Determine_IC50_InVitro->Compare_Data Determine_IC50_Cell Determine IC50 values in cancer cell lines Cell_Based_Assay->Determine_IC50_Cell Determine_IC50_Cell->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis and Optimization Compare_Data->SAR_Analysis

Caption: Workflow for evaluating the efficacy of a novel HDAC inhibitor.

Conclusion and Future Directions

The benzamide scaffold remains a fertile ground for the discovery of novel and selective HDAC inhibitors. Based on compelling structural analogies to known HDACis, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide presents itself as a promising candidate for investigation. The experimental framework outlined in this guide provides a robust methodology for determining its in vitro and cellular efficacy.

Future studies should focus on a comprehensive profiling of this compound against a full panel of HDAC isoforms to determine its selectivity. Subsequent lead optimization, guided by structure-activity relationship analyses, could further enhance its potency and drug-like properties. Ultimately, in vivo studies in relevant disease models will be necessary to validate its therapeutic potential. The systematic approach detailed herein will be instrumental in elucidating the promise of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide as a potential next-generation therapeutic agent.

References

  • Adejare, A., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

  • Li, J., et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. [Link]

  • Di Micco, S., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central. [Link]

  • Imramovsky, A., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [Link]

  • Ghavami, A., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

  • Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. [Link]

  • Adejare, A., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

  • Imramovsky, A., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. [Link]

  • Suzuki, T., et al. (2007). 2‐Anilinobenzamides as SIRT Inhibitors. Semantic Scholar. [Link]

  • Wang, L., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. [Link]

  • Mahendran, A., & Breslow, R. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. ScholarWorks. [Link]

  • Khan, I., et al. (2020). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. [Link]

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Comparative

A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-N-2-2-Hydroxyethyl-amino-2-oxoethyl-benzamide

A Senior Application Scientist's Guide to Selectivity Profiling Introduction: The Imperative of Selectivity in Drug Discovery The journey of a small molecule from a preliminary "hit" to a clinical candidate is contingent...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selectivity Profiling

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a clinical candidate is contingent on a delicate balance between on-target efficacy and off-target safety.[1] A compound's propensity to interact with proteins other than its intended therapeutic target, a phenomenon known as cross-reactivity or off-target binding, is a primary cause of adverse drug reactions and late-stage clinical trial failures.[2][3] Therefore, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a drug development program.[4][5]

This guide provides an in-depth, structured approach to evaluating the cross-reactivity of the novel compound, "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" (hereafter designated "Compound X" ). A search of public databases reveals limited information on the specific biological activity of Compound X. However, its benzamide substructure is present in various biologically active agents, suggesting the potential for interactions with a range of protein targets.[6][7][8] This guide will, therefore, establish a comprehensive, tiered strategy applicable to any novel chemical entity, using Compound X as a working example. We will proceed by assigning a hypothetical primary target to Compound X—p38α Mitogen-Activated Protein Kinase (MAPK14) , a well-validated target in inflammatory diseases—to provide a realistic context for comparative analysis.

Our approach is built on three pillars:

  • Broad, Unbiased Screening: To cast a wide net and identify potential off-target interactions across large protein families.

  • Orthogonal Cellular Validation: To confirm target engagement in a physiological context, filtering out artifacts from biochemical assays.

  • In-depth Safety Pharmacology: To assess interactions with a panel of targets historically associated with adverse drug events.

Part 1: Tier 1 - Broad Kinome Profiling for Initial Selectivity Assessment

Rationale: Given that the majority of targeted therapies are kinase inhibitors, assessing a new compound against a broad panel of kinases is a logical and essential first step.[9] This provides a panoramic view of selectivity and informs the subsequent Structure-Activity Relationship (SAR) strategy.[10] We will utilize a large, commercially available kinase panel, which typically employs radiometric or fluorescence-based assays to measure the inhibition of kinase activity.[9][11]

Experimental Approach: Compound X is screened at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases. The percentage of inhibition is measured for each kinase. Hits that show significant inhibition (e.g., >70%) are then selected for follow-up dose-response analysis to determine their IC50 values.

Hypothetical Data & Comparative Analysis:

The initial screen identified several potential off-target hits. IC50 values were subsequently determined for the primary target (p38α) and the most potent off-targets.

Table 1: Comparative Kinase Inhibition Profile of Compound X
Target IC50 (nM)
p38α (MAPK14) 15
JNK1 (MAPK8)850
ERK2 (MAPK1)>10,000
GSK3β450
CDK22,200
VEGFR2>10,000
SRC1,500
LCK980

Interpretation: The data reveals that Compound X is a potent inhibitor of its intended target, p38α. The compound demonstrates a favorable initial selectivity profile. For instance, it is over 50-fold more selective for p38α than for the closely related JNK1 and the downstream kinase GSK3β. A high degree of selectivity in biochemical assays is a promising, though not definitive, indicator of a favorable cellular profile.[12]

Part 2: Tier 2 - Cellular Target Engagement for Physiological Validation

Rationale: Biochemical assays using purified, recombinant enzymes can sometimes fail to replicate the complex environment inside a living cell.[13] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter a compound's potency and selectivity.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures the physical binding of a compound to its target protein in intact cells or cell lysates.[14][15][16] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for CETSA is designed to measure the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cells Culture Cells treat Treat with Compound X or Vehicle (DMSO) cells->treat heat Heat Cells across a Temperature Gradient treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble & Precipitated Fractions (Centrifugation) lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->quantify plot Plot Melt Curves & Determine ΔTm quantify->plot Signaling_Pathways cluster_p38 On-Target Pathway (Inflammation) cluster_pde Off-Target Pathway (Cardiovascular) stress Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38α stress->p38 downstream_p38 Downstream Effectors (e.g., MK2, ATF2) p38->downstream_p38 inflammation Inflammatory Gene Expression downstream_p38->inflammation atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde3a PDE3A camp->pde3a pka PKA Activation camp->pka amp AMP pde3a->amp cardiac Increased Cardiac Contractility pka->cardiac compound_x Compound X compound_x->p38 Inhibition (Desired) compound_x->pde3a Inhibition (Undesired)

Caption: On-target (p38α) vs. off-target (PDE3A) signaling pathways affected by Compound X.

Conclusion and Strategic Next Steps

This comprehensive, three-tiered cross-reactivity analysis provides a clear and actionable profile for Compound X.

  • On-Target Potency: Compound X is a potent inhibitor of p38α, and this activity is confirmed in a cellular context.

  • Kinome Selectivity: The compound exhibits a generally favorable selectivity profile against the broader human kinome.

  • Identified Liability: A significant and unexpected off-target activity against PDE3A has been identified.

This final finding does not necessarily terminate the project, but it critically re-directs it. The immediate next steps must include:

  • Dose-Response for PDE3A: Determine the IC50 of Compound X against PDE3A to quantify the selectivity window (p38α IC50 vs. PDE3A IC50). A window of >100-fold would be desirable.

  • Structure-Activity Relationship (SAR) Analysis: Initiate a medicinal chemistry effort to design new analogs of Compound X that retain p38α potency while eliminating or significantly reducing PDE3A activity.

  • Functional Assays: Conduct cellular assays to measure the functional consequences of PDE3A inhibition (e.g., cAMP levels in relevant cell types) to understand the potential for in vivo effects.

By systematically layering broad screening with targeted, functional, and safety-oriented assays, we have moved from a position of uncertainty to one of informed decision-making. This rigorous, evidence-based approach to cross-reactivity profiling is indispensable for navigating the complexities of drug discovery and ultimately improving the probability of clinical success.

References

  • Al-Aqbi, Z. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Laq-Dam, T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link]

  • Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • Patsnap. (2025). How to improve drug selectivity? Patsnap Synapse. Available at: [Link]

  • Cohen, P. and Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. Available at: [Link]

  • Creative Biolabs. Off-Target Profiling. Available at: [Link]

  • Eurofins Discovery. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Annual Reports in Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Sygnature Discovery. (2023). Tips for success in candidate profiling - and beyond. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. Available at: [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design. Available at: [Link]

  • Li, Q., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Li, M., et al. (2020). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. Available at: [Link]

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Validation

Validating Target Engagement: A Comparative Guide for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

A Senior Application Scientist's Guide to Confirming Molecular Interaction Introduction: The Criticality of Target Engagement in Drug Discovery In the intricate journey of drug discovery and development, identifying a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Molecular Interaction

Introduction: The Criticality of Target Engagement in Drug Discovery

In the intricate journey of drug discovery and development, identifying a compound that modulates a biological target is a pivotal first step. However, a successful therapeutic candidate must not only bind to its intended target but do so with sufficient affinity and specificity within the complex milieu of a living system. This is the essence of target engagement. Validating that a drug candidate, such as "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" (hereafter referred to as Compound-X), physically interacts with its intended molecular target is a cornerstone of establishing its mechanism of action and predicting its potential efficacy and safety.

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of Compound-X. We will delve into the theoretical underpinnings, practical applications, and comparative strengths of various techniques, supported by experimental data and detailed protocols. Our focus will be on providing a robust framework for researchers, scientists, and drug development professionals to design and execute their own target validation studies. For the purpose of this guide, we will consider a hypothetical scenario where Compound-X has been identified as a potential inhibitor of a protein kinase, "Target Kinase X" (TKX).

Section 1: Direct Target Binding Assessment in Biochemical and Biophysical Assays

The most direct way to confirm target engagement is to measure the physical interaction between a compound and its purified target protein. These in vitro methods are invaluable for determining binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. By immobilizing the target protein (TKX) on a sensor chip, the binding of Compound-X can be detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

Experimental Workflow: SPR for Compound-X and TKX Interaction

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize TKX on Sensor Chip r1 Flow Compound-X over Sensor Surface p1->r1 p2 Prepare Serial Dilutions of Compound-X p2->r1 r2 Measure Association (kon) r1->r2 r3 Flow Buffer to Measure Dissociation (koff) r2->r3 a1 Generate Sensorgram r3->a1 a2 Calculate Affinity (KD = koff/kon) a1->a2

Caption: Workflow for assessing Compound-X and TKX interaction using SPR.

Comparative Data: SPR Analysis of Kinase Inhibitors

CompoundAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)
Compound-X 1.5 x 10⁵3.0 x 10⁻⁴2.0
Competitor A2.2 x 10⁵8.8 x 10⁻⁴4.0
Competitor B9.8 x 10⁴1.2 x 10⁻³12.2

Interpretation: The data suggests that Compound-X has a high affinity for TKX, characterized by a fast association rate and a slow dissociation rate, making it a potent binder compared to its competitors.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC for Compound-X and TKX

  • Preparation: Dialyze purified TKX and Compound-X in the same buffer to minimize heat of dilution effects.

  • Loading: Fill the ITC sample cell with TKX (e.g., 20 µM) and the injection syringe with Compound-X (e.g., 200 µM).

  • Titration: Perform a series of small injections of Compound-X into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Comparative Data: Thermodynamic Profile of Kinase Inhibitors

CompoundAffinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Compound-X 2.51.05-8.53.2
Competitor A4.80.98-7.92.1
Competitor B15.01.02-6.21.5

Interpretation: The negative enthalpy change for Compound-X indicates that its binding to TKX is an enthalpically driven process, often associated with strong hydrogen bonding and van der Waals interactions.

Section 2: Cellular Target Engagement

While in vitro assays are crucial, demonstrating that a compound engages its target within the complex environment of a cell is a critical step towards clinical translation. Cellular target engagement assays provide this vital piece of evidence.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is based on the principle that the thermal stability of a protein changes upon ligand binding. In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Experimental Workflow: CETSA for Compound-X

cluster_prep Cell Treatment cluster_run Thermal Challenge & Lysis cluster_analysis Quantification p1 Treat Cells with Compound-X or Vehicle p2 Incubate to Allow Target Binding p1->p2 r1 Heat Cell Suspensions at Different Temperatures p2->r1 r2 Lyse Cells and Separate Soluble and Precipitated Fractions r1->r2 a1 Quantify Soluble TKX (e.g., by Western Blot or ELISA) r2->a1 a2 Plot Melt Curves and Determine Thermal Shift a1->a2

Caption: Workflow for CETSA to confirm Compound-X engagement with TKX in cells.

Comparative Data: CETSA Thermal Shift

Compound (at 10 µM)Melting Temperature (Tm) of TKX (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.2-
Compound-X 54.5+6.3
Competitor A52.1+3.9
Inactive Analog48.3+0.1

Interpretation: The significant positive thermal shift induced by Compound-X provides strong evidence of its direct engagement and stabilization of TKX in a cellular context. The lack of a shift with the inactive analog confirms the specificity of the interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the same target is added. A test compound that engages the target will compete with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Signaling Pathway: NanoBRET™ Assay Principle

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Compound-X NLuc_TKX NanoLuc-TKX Tracer Fluorescent Tracer NLuc_TKX->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer NLuc_TKX2 NanoLuc-TKX CompoundX Compound-X NLuc_TKX2->CompoundX Binding NoBRET Low BRET Signal CompoundX->NoBRET Displacement of Tracer

Safety & Regulatory Compliance

Safety

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for ensuring a safe, compliant, and efficient laboratory environment. Proper w...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for ensuring a safe, compliant, and efficient laboratory environment. Proper waste disposal is not an afterthought; it is an integral part of the experimental plan. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide, grounded in established safety protocols and regulatory principles. Our goal is to empower you, our scientific colleagues, to manage chemical waste with the same precision and confidence you apply to your research.

Section 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the substance's hazards is essential. While N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is not as extensively documented as common laboratory reagents, we can establish a robust safety profile by examining available data and the properties of structurally similar compounds.

The primary known hazard classification for this specific compound is as an irritant [1]. However, prudent practice dictates that we also consider the toxicological profile of related benzamide structures. For instance, Benzamide (CAS 55-21-0) is classified as "Harmful if swallowed" and is "Suspected of causing genetic defects"[2]. Given these precedents, we must handle N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide with a higher level of caution, assuming it may possess similar oral toxicity and potential mutagenicity until proven otherwise.

This conservative approach forms the bedrock of our disposal plan: all waste containing this compound must be treated as regulated hazardous chemical waste.

Table 1: Chemical and Hazard Profile of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

PropertyDataSource(s)
Chemical Name N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide[1][3]
CAS Number 72085-01-9[1][3]
Molecular Formula C₁₁H₁₄N₂O₃[1][3]
Molecular Weight 222.24 g/mol [1][3]
Physical State Solid[4]
Known Hazards Irritant[1]
Inferred Hazards Harmful if swallowed, Suspected of causing genetic defects (based on Benzamide)[2]
Regulatory Status Must be managed as a regulated hazardous chemical waste due to toxic characteristics.[5][6]

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures compliance with EPA (Environmental Protection Agency) and RCRA (Resource Conservation and Recovery Act) guidelines, which govern hazardous waste from its point of generation to its final disposal—a principle known as "cradle to grave" management[6][7].

Step 1: Waste Classification

Any material, including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as hazardous waste.[6][8] This is not based on a specific EPA list (like P or U lists) but on the compound's characteristic toxicity (irritant, potentially harmful)[9][10]. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash [9][11][12].

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13] Waste N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide must be collected in a dedicated container, separate from other waste streams.

Key Incompatibilities to Avoid:

  • Strong Acids & Bases: Mixing can cause hydrolysis and unpredictable reactions.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Reactive Metals: Avoid mixing with any chemically reactive substances.

G Waste N-(2-((2-Hydroxyethyl)amino)- 2-oxoethyl)benzamide Waste Container Dedicated, Labeled Hazardous Waste Container Waste->Container Collect in Acids Acid Waste Waste->Acids DO NOT MIX Bases Base Waste Waste->Bases DO NOT MIX Oxidizers Oxidizer Waste Waste->Oxidizers DO NOT MIX Solvents Solvent Waste (Check Compatibility) Waste->Solvents Verify Compatibility First

Caption: Waste Segregation Logic Diagram.

Step 3: Proper Containerization and Labeling

The integrity of your waste management system depends on the container and its label.

Container Requirements:

  • Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass. Do not use metal containers for any chemical waste where corrosion is a possibility.[7]

  • Condition: The container must be in good condition, free of cracks, and have a secure, threaded screw-cap.[14] Never use food containers.[14]

  • Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[7]

Labeling Protocol: The container must be labeled as soon as the first drop of waste is added. The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:

  • The words "Hazardous Waste" [15].

  • The full, unabbreviated chemical name: "N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide" .

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The relevant hazard warnings (e.g., "Irritant," "Toxic").[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][14]

SAA Rules:

  • The container must be kept closed at all times , except when adding waste.[6][9]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in total within your SAA.[6][9]

Step 5: Arranging for Final Disposal

Once the waste container is full (or waste is no longer being generated), contact your institution's EHS or Hazardous Waste Management office to schedule a pickup.[9] They are responsible for the compliant transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

Section 3: Decontamination and Empty Container Management

Properly managing "empty" containers and contaminated labware is a critical and often overlooked aspect of the disposal workflow.

Protocol for Empty Container Disposal

Under RCRA, a container that held a hazardous chemical is not considered "empty" until specific procedures are followed.[17]

  • Initial Removal: Remove all contents that can be practically removed.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol, or water, depending on solubility) that can dissolve the residue.[8] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[8]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and managed as hazardous waste. [8][17] Add the rinsate to your N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide waste container.

  • Deface Label: After triple-rinsing, obliterate or remove the original manufacturer's label.[8]

  • Final Disposal: The now-clean, defaced container can typically be disposed of in the regular trash or recycling, but confirm this with your local EHS guidelines.[8]

Decontamination of Labware

Non-disposable labware (glassware, spatulas) should be decontaminated promptly:

  • Rinse with an appropriate solvent to remove gross contamination. Collect this solvent rinse as hazardous waste.

  • Wash with soap and water.

  • Perform a final rinse with deionized water.

Section 4: Comprehensive Disposal Workflow

The following diagram visualizes the entire decision-making and operational process, from the moment waste is generated to its final, compliant removal from your laboratory.

G cluster_0 Waste Generation & Collection cluster_1 Storage in Laboratory cluster_2 Final Disposal gen Waste is Generated (e.g., unused solid, solution, contaminated gloves) classify Classify as Hazardous Waste gen->classify Step 1 container Select Compatible Container (HDPE or Glass, <90% full) classify->container Step 2 label Label Immediately: 'Hazardous Waste' Full Chemical Name Hazards container->label Step 3 collect Add Waste to Container label->collect Step 4 saa Store in Designated SAA (At/Near Point of Generation) collect->saa Step 5 closed Keep Container Securely Closed saa->closed secondary Place in Secondary Containment closed->secondary Step 6 full Container is Full (or waste stream ends) secondary->full Continue accumulation ehs Contact Institutional EHS for Waste Pickup full->ehs Step 7 pickup EHS Collects Waste for Compliant Off-site Disposal ehs->pickup Step 8

Caption: Complete Disposal Workflow for N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship and regulatory compliance that are the hallmarks of a professional research enterprise.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Greeley Rubbish Disposal. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
  • Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste.
  • US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (n.d.). N-(2-[(2-HYDROXYETHYL)AMINO]-2-OXOETHYL)BENZENECARBOXAMIDE Product Description.
  • Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • US EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific Company. (2010, September 7). SAFETY DATA SHEET - Benzamide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)benzamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzamide.
  • Santa Cruz Biotechnology. (n.d.). N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide.
  • Central Drug House (P) Ltd. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET.
  • BLDpharm. (n.d.). N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Introduction: A Precautionary Approach to a Novel Compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS No. 72085-01-9) is a research chemical for which a comprehensive, publicly available Safety Data Sheet (SD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precautionary Approach to a Novel Compound

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (CAS No. 72085-01-9) is a research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) with exhaustive toxicological data is not available.[1][2] In such instances, a scientist's primary duty is to operate under the precautionary principle . This guide has been developed by synthesizing data from structurally related compounds, primarily its parent molecule, Benzamide, and general safety protocols for aromatic amides. We will treat this compound as a substance with unknown toxicity and potential hazards, ensuring the highest level of protection for all laboratory personnel.

This document provides a detailed framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Its purpose is to go beyond simple product support, empowering researchers with the knowledge to build a self-validating system of safety for every procedure involving this compound.

Section 1: Inferred Hazard Identification & Risk Assessment

Due to the lack of specific data, we must infer potential hazards from the compound's constituent chemical groups: the benzamide core and the N-substituted hydroxyethyl-amide side chain.

  • From the Benzamide Core (CAS No. 55-21-0):

    • Acute Toxicity: Harmful if swallowed.[3]

    • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4][5]

    • Chronic Toxicity: Suspected of causing genetic defects.[3]

    • Physical Hazards: As a powder, it may form combustible dust clouds. In a fire, it can produce poisonous gases, including nitrogen oxides.[4][6]

  • From Aromatic Amides/Amines:

    • Dermal Absorption: Aromatic amines and amides as a class can be readily absorbed through the skin, increasing exposure.[4][7][8]

    • Carcinogenicity: Many primary aromatic amines are known or suspected carcinogens, warranting careful handling to prevent any exposure.[7][8][9]

Based on this analysis, N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide must be handled as a substance that is potentially harmful via ingestion, inhalation, and skin contact, with possible long-term health effects. A thorough risk assessment must be conducted for every planned experiment.

Section 2: The Hierarchy of Controls: PPE as the Final Barrier

Before detailing PPE, it is critical to remember that PPE is the last line of defense.[10] The primary methods for protection involve a hierarchy that should be implemented before any task begins.

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the most critical engineering control is a certified chemical fume hood for all manipulations of the solid compound or its concentrated solutions.[11][12]

  • Administrative Controls: These are procedural changes, such as Standard Operating Procedures (SOPs), safety training, and restricting access to the area.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE provides a protective barrier for the user.[13][14]

Section 3: Core PPE Recommendations

The selection of PPE must be deliberate and based on the specific task being performed.[10][15] The following recommendations are the minimum requirements for handling N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide.

Eye and Face Protection

Protection against splashes, vapors, and dust is mandatory.[16]

  • Minimum Requirement: ANSI Z87.1-rated (US) or EN 166 (EU) compliant safety glasses with side shields are the absolute minimum for being present in the lab.[17][18]

  • Required for Handling: Chemical splash goggles are required when handling the solid powder or any solutions. They provide a full seal around the eyes to protect against dust and splashes.

  • High-Risk Tasks: A full-face shield must be worn in addition to chemical splash goggles when handling larger quantities (>50g or >100mL), working with heated solutions, or performing any operation with a significant splash or aerosolization risk.[11][18]

Skin and Body Protection
  • Gloves: Proper glove selection is critical due to the potential for dermal absorption.

    • Type: Disposable nitrile gloves are the standard for incidental contact.[11][17] Avoid latex gloves due to poor chemical protection and potential for allergies.[17]

    • Protocol: For prolonged work or when handling concentrated solutions, consider double-gloving with two pairs of nitrile gloves. Always inspect gloves for tears or holes before use. Remove and replace gloves immediately after any known contact with the chemical.[17]

  • Lab Coat: A long-sleeved, flame-resistant lab coat should be worn at all times.[14][18] It must be kept fully buttoned to protect skin and personal clothing from accidental spills.[11]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[17][18]

Respiratory Protection
  • Primary Control: All procedures that could generate dust or aerosols (e.g., weighing, transferring powder, preparing stock solutions) must be performed inside a certified chemical fume hood.[6]

  • Secondary Control: In the rare event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator is required. A half-mask or full-face respirator with N95, P95, or P100 particulate cartridges would be appropriate for dust. Consult your institution's Environmental Health and Safety (EHS) department for proper respirator selection and required fit-testing.

Section 4: Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step Donning Sequence
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Sequence (The Contamination Control Procedure)

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bin if provided by your institution.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[11]

Section 5: Decontamination and Disposal Plan

  • Reusable PPE: Goggles and face shields should be decontaminated after use according to manufacturer instructions or institutional SOPs.

  • Single-Use PPE: All disposable items, including nitrile gloves, contaminated wipes, and weighing papers, must be disposed of as solid hazardous chemical waste.[11]

  • Chemical Waste: The compound itself and any solutions must be collected in a clearly labeled, sealed hazardous waste container. Consult your institution's EHS department for specific disposal procedures.[11]

Section 6: Emergency Operational Plan

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Section 7: Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Entering the Lab Safety Glasses (Min.)N/ALab Coat, Full Pants, Closed-Toe ShoesN/A
Weighing Solid Chemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical GogglesNitrile Gloves (Double-gloving recommended)Lab CoatChemical Fume Hood
Large Scale Operations (>50g) Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Cleaning Glassware Chemical GogglesNitrile GlovesLab CoatWell-ventilated area
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatNIOSH-approved Respirator (if outside fume hood)

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE before beginning any task with this compound.

PPE_Workflow start Start: Plan Experiment risk_assessment 1. Conduct Risk Assessment - What is the task? - What are the quantities? start->risk_assessment hazard_id 2. Identify Hazards - Solid (dust inhalation) - Solution (splash/absorption) - Unknown Toxicity risk_assessment->hazard_id eng_controls 3. Use Engineering Controls (Chemical Fume Hood) hazard_id->eng_controls select_ppe 4. Select Minimum PPE - Goggles - Nitrile Gloves - Lab Coat eng_controls->select_ppe task_specific 5. Add Task-Specific PPE select_ppe->task_specific face_shield Add Face Shield task_specific->face_shield High Splash Risk double_gloves Use Double Gloves task_specific->double_gloves Prolonged Contact or Concentration respirator Use NIOSH Respirator task_specific->respirator Spill Outside Hood or No Hood proceed Proceed with Work Safely task_specific->proceed Routine Small Scale in Fume Hood face_shield->proceed double_gloves->proceed respirator->proceed

Caption: PPE Selection & Risk Assessment Workflow.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]

  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide. [Link]

  • Centers for Disease Control and Prevention (CDC). Mobile App - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training. YouTube. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. [Link]

  • National Center for Biotechnology Information (NCBI). Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. [Link]

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  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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